2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-3-20(4-2)10-9-18-16(21)13-11-15(17)19-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBLJANCSMJDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532234 | |
| Record name | 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87864-14-0 | |
| Record name | 2-Chloro-N-(2-(diethylamino)ethyl)-4-quinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-4-QUINOLINECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN88YK33N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS 87864-14-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key chemical intermediate in the synthesis of the local anesthetic Dibucaine. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its potential biological activities, including its putative mechanism of action as a DNA intercalating agent. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, also known by its synonyms Desbutoxy 2-Chloro Dibucaine and Cinchocaine Impurity A, is a quinoline-based carboxamide derivative.[1][2] Its core structure features a quinoline ring system with a chlorine atom at the 2-position and a diethylaminoethyl carboxamide side chain at the 4-position.[1] This compound is primarily utilized as a critical intermediate in the pharmaceutical industry for the synthesis of Dibucaine (Cinchocaine), a potent local anesthetic.[1][2]
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 87864-14-0 | [1] |
| Molecular Formula | C₁₆H₂₀ClN₃O | [1] |
| Molecular Weight | 305.80 g/mol | [1] |
| Melting Point | 65-67 °C | ChemicalBook |
| Boiling Point (Predicted) | 470.5 ± 40.0 °C | ChemicalBook |
| Density (Predicted) | 1.181 ± 0.06 g/cm³ | ChemicalBook |
| Appearance | Off-White to Pale Yellow Solid | ChemicalBook |
| Purity | >95% (HPLC) | [1] |
| Storage | +4°C, Inert atmosphere | [1], ChemicalBook |
| InChI Key | WZBLJANCSMJDSS-UHFFFAOYSA-N | [1] |
| Alternate Names | Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide, Cinchocaine Impurity A | [1][2] |
Synthesis
The synthesis of this compound is a well-established multi-step process. The general workflow involves the formation of a quinoline-4-carboxylic acid derivative, followed by chlorination and subsequent amidation.
References
An In-depth Technical Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key chemical intermediate in the synthesis of the potent local anesthetic, Dibucaine (Cinchocaine).[1] This document details the compound's molecular structure, physicochemical properties, and provides a synthesized, step-by-step experimental protocol for its preparation and purification. Furthermore, it includes a summary of analytical characterization techniques and discusses the biological context of this molecule, primarily through the mechanism of action of its end-product, Dibucaine. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and development.
Introduction
This compound is a synthetic, quinoline-based carboxamide derivative.[1][2] Its molecular structure features a chlorine atom at the 2-position of the quinoline ring and a diethylaminoethyl side chain attached via a carboxamide linkage at the 4-position.[1][2] This compound is of significant interest in medicinal chemistry, primarily serving as a crucial precursor in the manufacturing of Dibucaine, one of the most potent and long-acting local anesthetics.[1][3] Understanding the synthesis and properties of this intermediate is essential for the efficient production and quality control of Dibucaine and related pharmaceutical compounds. This guide aims to consolidate the available technical information on this compound to support research and development in this area.
Molecular Structure and Properties
The molecular structure of this compound is fundamental to its reactivity and function as a synthetic intermediate.
Chemical Structure
The chemical structure consists of a quinoline heterocyclic system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. Key substitutions on this core structure define the molecule's properties.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 87864-14-0 | [2][4][5] |
| Molecular Formula | C₁₆H₂₀ClN₃O | [2][4] |
| Molecular Weight | 305.80 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 65-67 °C | [1] |
| Boiling Point (Predicted) | 470.5 ± 40.0 °C | [1] |
| Density (Predicted) | 1.181 ± 0.06 g/cm³ | [1] |
| Purity | >95% (HPLC) | [1][2] |
| Synonyms | Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide | [4][5] |
| InChI Key | WZBLJANCSMJDSS-UHFFFAOYSA-N | [4] |
Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols are based on established chemical principles for quinoline chemistry and amide bond formation.
Synthesis of 2-chloro-4-quinolinecarboxylic acid (Intermediate)
This protocol describes the conversion of 2-hydroxy-4-quinolinecarboxylic acid to the chlorinated intermediate.
Materials:
-
2-hydroxy-4-quinolinecarboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-quinolinecarboxylic acid in phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After reflux, carefully remove the excess phosphorus oxychloride by rotary evaporation.
-
Pour the residue into ice water.
-
Adjust the pH of the aqueous solution to 4-5 using a saturated aqueous solution of sodium bicarbonate to precipitate the product.
-
Collect the solid product by suction filtration.
-
Wash the solid with water and dry to obtain 2-chloroquinoline-4-carboxylic acid.
Amide Coupling to form this compound (Final Product)
This protocol outlines the amide bond formation between 2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine.
Materials:
-
2-chloro-4-quinolinecarboxylic acid
-
N,N-diethylethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-4-quinolinecarboxylic acid in anhydrous DMF.
-
Add EDC (1.2 equivalents), HOBt (1.1 equivalents), and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add N,N-diethylethylenediamine (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield pure this compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the quinoline ring protons. Signals for the ethyl groups of the diethylamino moiety (triplet and quartet). Signals for the methylene protons of the ethylenediamine bridge. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the carboxamide carbonyl carbon, and the aliphatic carbons of the diethylaminoethyl side chain. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the amide, N-H stretching and bending, C-Cl stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (305.13 for C₁₆H₂₀³⁵ClN₃O). The isotopic pattern for the chlorine atom should be observable. |
| HPLC | A single major peak indicating the purity of the compound, typically greater than 95%. |
Biological Context and Signaling Pathways
While this compound is primarily an intermediate, its biological relevance is understood through the action of its derivative, Dibucaine.
Mechanism of Action of Dibucaine
Dibucaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[2] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, Dibucaine produces a reversible loss of sensation in the localized area of application.
Caption: Simplified signaling pathway of Dibucaine's mechanism of action.
Potential Biological Activities
Some literature suggests that the quinoline ring structure, present in this molecule, has the potential to intercalate with DNA, which could affect replication and transcription processes.[1][2] However, specific studies on the biological activity of this compound itself are limited, with its primary role remaining that of a synthetic precursor.
Conclusion
This compound is a well-defined chemical entity with a critical role in the synthesis of the local anesthetic Dibucaine. This guide has provided a detailed overview of its molecular structure, properties, and a comprehensive, synthesized protocol for its preparation. The analytical methods for its characterization and the biological context provided by its end-product have also been discussed. The information and visualizations presented herein are intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, facilitating a deeper understanding and application of this important chemical intermediate.
References
An In-depth Technical Guide on the Physical Properties of Desbutoxy 2-Chloro Dibucaine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the physical properties of Desbutoxy 2-Chloro Dibucaine is limited. This guide provides known information and outlines standard experimental protocols for its characterization. For comparative purposes, data for the related compound, Dibucaine, is included.
Introduction
Desbutoxy 2-Chloro Dibucaine, systematically named 2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide, is a chemical intermediate in the synthesis of Dibucaine (Cinchocaine), a potent, long-acting local anesthetic.[1] Understanding the physical properties of this intermediate is crucial for process optimization, quality control, and the development of new synthetic routes. This document summarizes the known properties of Desbutoxy 2-Chloro Dibucaine and provides a framework for its full physicochemical characterization.
Chemical Identity
| Property | Value | Source |
| Systematic Name | 2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide | LGC Standards |
| Common Name | Desbutoxy 2-Chloro Dibucaine | Chemrio |
| CAS Number | 87864-14-0 | LookChem |
| Molecular Formula | C₁₆H₂₀ClN₃O | LookChem |
| Molecular Weight | 305.81 g/mol | LookChem |
| Chemical Structure | CCN(CC)CCNC(=O)c1cc(Cl)nc2ccccc12 | LGC Standards |
Comparative Physical Properties
Due to the scarcity of experimental data for Desbutoxy 2-Chloro Dibucaine, the following table presents its known computational data alongside the well-documented properties of the parent compound, Dibucaine. This comparison can offer insights into the expected properties of the intermediate.
| Physical Property | Desbutoxy 2-Chloro Dibucaine | Dibucaine |
| Molecular Formula | C₁₆H₂₀ClN₃O | C₂₀H₂₉N₃O₂[2][3] |
| Molecular Weight | 305.81 g/mol | 343.46 g/mol [2][3] |
| Melting Point | Data not available | 62.5-65 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in alcohol and acetone; slightly soluble in water.[4][5] |
| pKa | Data not available | 8.8 (predicted) |
| LogP | Data not available | 4.4[4][5] |
Proposed Experimental Protocols for Characterization
To fully characterize the physical properties of Desbutoxy 2-Chloro Dibucaine, the following standard experimental protocols are recommended.
4.1. Melting Point Determination
-
Methodology:
-
A small, dry sample of the crystalline compound is loaded into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
-
4.2. Solubility Assessment
-
Methodology (Equilibrium Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
4.3. pKa Determination
-
Methodology (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.
-
4.4. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of hydrogen atoms, providing information about the molecular structure.
-
¹³C NMR: To determine the number and types of carbon atoms, complementing the ¹H NMR data.
-
-
Infrared (IR) Spectroscopy:
-
To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
-
Mass Spectrometry (MS):
-
To determine the precise molecular weight and fragmentation pattern, confirming the elemental composition and structural features.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel or under-characterized compound like Desbutoxy 2-Chloro Dibucaine.
Caption: Logical workflow for physicochemical characterization.
This structured approach ensures that foundational properties are established before proceeding to more complex and resource-intensive analyses, leading to a complete and reliable physicochemical profile of the compound.
References
- 1. The synthetic methods of Dibucaine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. Quinoline-4-carboxamide | C10H8N2O | CID 3753329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Dibucaine Hydrochloride | C20H30ClN3O2 | CID 521951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dibucaine | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Comprehensive Chemical Characterization of 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide
An in-depth technical guide by a Senior Application Scientist.
Abstract: This document provides a comprehensive technical guide for the chemical characterization of the novel cinchonine derivative, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide. As direct experimental data for this specific molecule is not widely published, this guide is structured as a predictive workflow based on established principles of organic chemistry and analytical techniques applied to analogous structures, such as 2-chloroquinolines and other cinchonine amides. We will delve into the probable synthetic route and outline a rigorous, multi-technique approach for structural confirmation and physicochemical analysis. This guide is intended for researchers in medicinal chemistry, drug development, and analytical sciences, offering a robust framework for the validation of this and similar novel chemical entities.
Part 1: Introduction and Strategic Overview
Cinchona alkaloids, including cinchonine, have long been a cornerstone of medicinal chemistry, providing a rich scaffold for derivatization. The introduction of a chlorine atom at the 2-position of the quinoline ring and the addition of a diethylaminoethyl amide side chain are strategic modifications aimed at modulating the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
The target molecule, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide, combines three key structural features:
-
The rigid quinuclidine core of the cinchonine scaffold.
-
A 2-chloroquinoline moiety, which can alter electronic properties and provide a handle for further functionalization.
-
A flexible, basic side chain containing an amide and a tertiary amine, likely to impact solubility and receptor interactions.
Given the novelty of this compound, a first-principles approach to its characterization is mandatory. Our strategy is built on a foundation of logical progression: first, confirming the successful synthesis and purification, followed by unambiguous structural elucidation, and finally, a quantitative assessment of its key physicochemical properties.
Logical Workflow for Characterization
The following diagram outlines the integrated workflow for the comprehensive characterization of the target compound. This workflow ensures that each step provides validated data that informs the subsequent analysis, creating a self-validating system from synthesis to final property determination.
Caption: A logical workflow for the synthesis, purification, and characterization of a novel chemical entity.
Part 2: Synthesis and Purification
Proposed Synthetic Pathway
The synthesis is envisioned as a two-step process starting from cinchonine.
-
Oxidation and Chlorination: Cinchonine is first oxidized to cinchoninic acid, which can then be converted to the 2-hydroxy (carbostyril) intermediate. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride would yield the 2-chloro-cinchoninic acid derivative. This is a standard and well-documented transformation for quinoline systems.
-
Amide Coupling: The resulting activated acid (or its corresponding acid chloride) is then coupled with N,N-diethylethylenediamine. A coupling agent such as HATU or EDC/HOBt in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., DMF or DCM) would facilitate this reaction.
Caption: Proposed two-step synthetic pathway to the target molecule from cinchonine.
Purification Protocol: Flash Column Chromatography
Rationale: The final product contains a basic tertiary amine, making it amenable to purification via normal-phase silica gel chromatography. The polarity difference between the starting materials, intermediates, and the final product should allow for effective separation.
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of methanol and then evaporating to dryness.
-
Column Packing: Prepare a silica gel column using a mobile phase of low polarity, for example, 98:2 Dichloromethane (DCM) / Methanol (MeOH).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by creating a gradient with methanol. A typical gradient might be from 2% to 10% MeOH over 20-30 column volumes. A small amount of triethylamine (~0.1-0.5%) can be added to the mobile phase to prevent peak tailing of the basic amine.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Part 3: Structural Elucidation
Mass Spectrometry
Objective: To confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition.
Expected Results:
-
Technique: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms which are easily protonated.
-
Expected Ion [M+H]⁺: The exact mass of the protonated molecule (C₂₄H₃₀ClN₄O)⁺ should be observed. The presence of the chlorine atom will result in a characteristic isotopic pattern, with the (M+2) peak being approximately one-third the intensity of the M peak.
| Parameter | Predicted Value |
| Formula | C₂₄H₂₉ClN₄O |
| Monoisotopic Mass | 440.2057 u |
| [M+H]⁺ (Exact Mass) | 441.2130 u |
| [M+2+H]⁺ (Isotope) | 443.2100 u |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide an unambiguous confirmation of the molecular structure by mapping the ¹H and ¹³C environments and their connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:
-
¹H NMR
-
¹³C NMR
-
2D Correlation Spectroscopy (COSY) to establish ¹H-¹H couplings.
-
2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
2D Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is key for connecting the different fragments of the molecule.
-
Predicted Spectral Features:
-
¹H NMR:
-
Aromatic Region (7.5-8.5 ppm): Signals corresponding to the protons on the 2-chloroquinoline ring.
-
Vinyl Proton (~5.0-6.0 ppm): A characteristic multiplet for the vinyl proton of the quinuclidine core.
-
Aliphatic Region (1.0-4.0 ppm): A complex region containing signals for:
-
The quinuclidine scaffold protons.
-
The methylene protons of the diethylaminoethyl chain (N-CH₂-CH₂-N).
-
The ethyl group protons (-CH₂-CH₃) of the diethylamino moiety, showing a characteristic quartet and triplet.
-
-
Amide Proton (NH): A broad signal, potentially around 8.0-9.0 ppm, which may exchange with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 165-175 ppm for the amide carbonyl.
-
Aromatic/Quinoline Carbons: Multiple signals between 120-150 ppm. The carbon bearing the chlorine (C-2) would be expected in this region.
-
Aliphatic Carbons: Signals below 80 ppm corresponding to the quinuclidine and the diethylaminoethyl side chain carbons.
-
Infrared (IR) Spectroscopy
Objective: To identify key functional groups present in the molecule.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is a simple and effective method requiring minimal sample preparation.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
Predicted Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 | N-H (Amide) | Stretching |
| 3000-2850 | C-H (Aliphatic) | Stretching |
| ~1650 | C=O (Amide I) | Stretching |
| ~1600, ~1470 | C=C, C=N (Aromatic) | Ring Stretching |
| ~1550 | N-H (Amide II) | Bending |
| ~1100 | C-N | Stretching |
| ~750 | C-Cl | Stretching |
Part 4: Physicochemical Characterization
Melting Point
Objective: To determine the melting point range as an indicator of purity. A sharp melting point range (e.g., < 2 °C) is indicative of a highly pure compound.
Solubility
Objective: To determine the aqueous solubility, a critical parameter for drug development.
Protocol (Kinetic Solubility Assay):
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the stock solution to a series of aqueous buffers at different pH values (e.g., pH 2.0, 6.5, 7.4).
-
Shake the samples for a defined period (e.g., 2 hours) at room temperature.
-
Filter the samples to remove any precipitated compound.
-
Analyze the concentration of the compound in the filtrate using HPLC-UV or LC-MS.
pKa Determination
Objective: To determine the acid dissociation constants (pKa) of the ionizable centers. The molecule has at least two basic centers: the quinuclidine nitrogen and the tertiary amine on the side chain.
Rationale: The pKa values govern the ionization state of the molecule at different pH values, which profoundly impacts its solubility, permeability, and target binding. A potentiometric titration or a UV-pH titration method would be suitable.
Lipophilicity (LogP/LogD)
Objective: To measure the compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
LogP: The partition coefficient between octanol and water for the neutral species.
-
LogD: The distribution coefficient at a specific pH (e.g., 7.4), which accounts for all ionic species.
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in a biphasic system of n-octanol and a phosphate buffer (pH 7.4).
-
Shake vigorously to allow for partitioning between the two phases.
-
Centrifuge to separate the layers.
-
Measure the concentration of the compound in both the aqueous and octanol layers using HPLC-UV.
-
Calculate LogD₇.₄ as log₁₀([Compound]octanol / [Compound]aqueous).
Part 5: Conclusion and Data Consolidation
The successful execution of the workflows described in this guide will yield a comprehensive data package for 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide. This package, including HRMS, 1D/2D NMR, IR, melting point, and key physicochemical properties, will provide an unambiguous confirmation of its identity, purity, and fundamental characteristics. This validated data is the essential foundation for any further investigation into its biological activity and potential as a therapeutic agent.
Biological Activity of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. Primarily recognized as a key intermediate in the synthesis of the local anesthetic Dibucaine (Cinchocaine)[1], this quinolinecarboxamide derivative has also been noted for its potential in antimicrobial and anticancer research[1]. This document synthesizes the available information on its chemical properties, potential mechanisms of action, and relevant experimental methodologies for its biological evaluation. Due to a lack of specific published quantitative data for this exact compound, illustrative data from closely related quinoline-4-carboxamide analogs are presented to provide context for its potential bioactivity.
Chemical Properties
This compound is a quinoline-based carboxamide derivative with the following chemical properties:
| Property | Value |
| CAS Number | 87864-14-0 |
| Molecular Formula | C₁₆H₂₀ClN₃O |
| Molecular Weight | 305.80 g/mol |
| Appearance | Off-White Solid |
| Purity | Typically >95% (HPLC) |
| Synonyms | Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide |
Synthesis
The synthesis of this compound is a critical step in the production of Dibucaine. A common synthetic route involves the reaction of 2-chloro-4-quinolinecarbonyl chloride with N,N-diethylethylenediamine. The starting material, 2-chloro-4-quinolinecarboxylic acid, can be prepared from isatin.
A generalized workflow for its synthesis is depicted below:
Synthesis of this compound.
Potential Biological Activities and Mechanism of Action
While specific studies on the biological activity of this compound are limited, the broader class of quinoline-4-carboxamides has been extensively investigated for various therapeutic applications.
Antimicrobial Activity
Quinoline derivatives are known to possess a wide range of antimicrobial activities. The proposed mechanism for some quinoline compounds involves the intercalation of the planar quinoline ring into bacterial DNA, which can inhibit DNA replication and transcription[1]. The basic side chain, in this case, the diethylaminoethyl group, is thought to enhance the interaction with the negatively charged phosphate backbone of DNA.
Anticancer Activity
Several quinoline-4-carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The potential anticancer mechanism is also attributed to DNA intercalation, leading to cell cycle arrest and apoptosis[1]. Additionally, some quinoline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a DNA-intercalating quinoline derivative.
Hypothetical signaling pathway for apoptosis induction.
Quantitative Data (Illustrative Examples from Analogs)
Table 1: Illustrative Anticancer Activity of Quinoline-4-carboxamide Analogs
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Analog A | 2-oxo-1,2-dihydro | ESCC | ~10 | [2] |
| Analog B | 7-chloro-4-(thioalkyl) | HCT116 | 1.99 - 4.9 | [3] |
| Analog C | 4-oxo, N-substituted | Gastric Cancer | 1.92 | [4] |
Table 2: Illustrative Antimicrobial Activity of Quinoline Analogs
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog D | Quinolone-3-carboxamide | S. aureus | ≤ 3.12 | [5] |
| Analog E | Quinoline-thiazole | S. aureus (MRSA) | 3.91 | [6] |
| Analog F | 2-phenyl-quinoline-4-carboxylic acid deriv. | S. aureus | - | [7] |
Disclaimer: The data presented in Tables 1 and 2 are for analogous compounds and are intended for illustrative purposes only. The biological activity of this compound may differ significantly.
Experimental Protocols
The following are generalized protocols for assessing the potential antimicrobial and anticancer activities of quinolinecarboxamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Workflow:
Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion
This compound is a well-established synthetic intermediate with potential for further investigation as a bioactive agent. Based on the activities of related quinoline-4-carboxamides, it is plausible that this compound may exhibit antimicrobial and anticancer properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential biological activities. Further research is warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential.
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a synthetic quinoline-based carboxamide derivative primarily recognized as a crucial intermediate in the synthesis of the potent local anesthetic, Dibucaine (Cinchocaine).[1] While its biological activity is not extensively characterized independently, its structural relationship to other bioactive quinolinecarboxamides suggests several potential mechanisms of action. This guide synthesizes the available information on its primary synthetic role, the established mechanism of its end-product Dibucaine, and explores potential molecular interactions and signaling pathways based on structurally analogous compounds. This document provides a comprehensive overview for researchers investigating this chemical scaffold.
Introduction
This compound, with the molecular formula C₁₆H₂₀ClN₃O, is a key synthetic precursor to Dibucaine.[1] Its structure features a quinoline ring, a carboxamide linker, and a diethylaminoethyl side chain. While its primary utility lies in pharmaceutical synthesis, the quinoline carboxamide scaffold is present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide will delve into the known and potential mechanisms of action, drawing from direct information and data from closely related molecules.
Primary Role and Synthesis
The principal application of this compound is as a penultimate intermediate in the manufacturing of Dibucaine.[1][3][4][5] The synthesis generally involves the reaction of 2-chloro-4-quinolinecarboxylic acid with N,N-diethylethylenediamine.
Established Mechanism of Action of the End-Product, Dibucaine
The primary mechanism of action of Dibucaine, and by extension the therapeutic relevance of its precursor, is the blockade of voltage-gated sodium channels in neuronal membranes.[6][7] This action inhibits the initiation and conduction of nerve impulses, leading to local anesthesia.[7][8]
Voltage-Gated Sodium Channel Blockade
Dibucaine exists in equilibrium between a charged (protonated) and uncharged form. The uncharged base is lipid-soluble and can cross the neuronal membrane. Once inside the axoplasm, it becomes protonated and binds to the inner pore of the voltage-gated sodium channel.[6] This binding stabilizes the channel in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. youtube.com [youtube.com]
- 5. This compound | 87864-14-0 [chemicalbook.com]
- 6. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lgmpharma.com [lgmpharma.com]
- 8. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Quinolinecarboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The incorporation of a carboxamide functional group has given rise to a versatile class of compounds known as quinolinecarboxamide derivatives, which have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current research, detailing the synthesis, mechanisms of action, and potential therapeutic applications of these promising molecules.
Anticancer Activity
Quinolinecarboxamide derivatives have emerged as a significant area of interest in oncology research, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
VEGFR-2 Inhibition: Several quinoline-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis. A series of novel quinoline derivatives have shown significant VEGFR-2 inhibitory activity, with IC50 values ranging from 36 nM to 2.23 μM, comparable to the established drug sorafenib (IC50 = 45 nM)[1].
PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain quinolinecarboxamide derivatives have been shown to modulate this pathway, leading to the induction of apoptosis in cancer cells.
Topoisomerase and Protein Kinase Inhibition: The anticancer activity of some quinoline and quinolone carboxamides has been attributed to their ability to inhibit topoisomerase and various protein kinases, crucial enzymes for DNA replication and cell signaling in cancer cells.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinolinecarboxamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10i | HepG2 | 1.60 | [1] |
| 10o | HepG2 | 2.76 | [1] |
| 10d | HepG2 | 1.07 | [1] |
| 10e | HepG2 | 0.88 | [1] |
| 12e | MGC-803 | 1.38 | |
| 12e | HCT-116 | 5.34 | |
| 12e | MCF-7 | 5.21 | |
| Compound 1 | MCF-7 | 6 | [2] |
| Compound 1 | HepG2 | 11 | [2] |
| Compound 14 | MCF-7 | 3.03 | [2] |
| Compound 14 | MDA-MB-231 | 11.9 | [2] |
| Compound 14 | T47D | 2.2 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Quinolinecarboxamide test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinolinecarboxamide derivatives in complete growth medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Quinolinecarboxamide derivatives have demonstrated significant anti-inflammatory potential in both in vitro and in vivo models.
Mechanisms of Anti-inflammatory Action
P2X7 Receptor Antagonism: The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation. Overactivation of this receptor is associated with the release of pro-inflammatory cytokines. Certain quinolinecarboxamide derivatives act as potent antagonists of the P2X7 receptor, thereby blocking downstream inflammatory signaling.
Modulation of Inflammatory Mediators: Studies have shown that some quinoline derivatives can reduce the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages[3][4].
Quantitative Anti-inflammatory Activity Data
The following table presents in vivo anti-inflammatory data for a representative quinoline derivative.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Animal Model | Reference |
| NIQBD-loaded StNPs | 200 | Significant reduction | MTX-induced inflammation in rats | [5] |
| Compound 3l | - | IC50 NO: 2.61 µM | LPS-induced RAW264.7 cells | [4] |
| Compound 3l | - | IC50 TNF-α: 9.74 µM | LPS-induced RAW264.7 cells | [4] |
| Compound 3l | - | IC50 IL-1β: 12.71 µM | LPS-induced RAW264.7 cells | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for screening acute anti-inflammatory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Quinolinecarboxamide test compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into control (vehicle), standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinolinecarboxamide derivatives have shown promise as a novel class of compounds with activity against a range of bacterial and fungal pathogens.
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many quinolinecarboxamide derivatives are still under investigation. However, it is believed that they may interfere with essential bacterial processes such as DNA replication, cell wall synthesis, or protein synthesis.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected quinolinecarboxamide and related derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| QQ2 | S. aureus | 1.22 | [6] |
| QQ6 | S. aureus | 1.22 | [6] |
| QQ2 | S. epidermidis | 1.22 | [6] |
| QQ6 | S. epidermidis | 1.22 | [6] |
| QQ6 | E. faecalis | 4.88 | [6] |
| QQ7 | C. albicans | 4.88 | [6] |
| QQ8 | C. albicans | 4.88 | [6] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | S. aureus ATCC25923 | 0.1904 | [7] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | E. coli ATCC25922 | 6.09 | [7] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | C. albicans ATCC10231 | 0.1904 | [7] |
Experimental Protocol: Broth Microdilution MIC Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Quinolinecarboxamide test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimalarial Activity
Malaria remains a significant global health challenge, and the emergence of drug-resistant parasites necessitates the development of new antimalarial agents. Quinoline-based compounds have a long history in malaria treatment, and novel quinolinecarboxamide derivatives are being explored as next-generation therapies.
Mechanisms of Antimalarial Action
Inhibition of PfEF2: A notable mechanism of action for some quinoline-4-carboxamide derivatives is the inhibition of Plasmodium falciparum elongation factor 2 (PfEF2), a crucial protein involved in parasite protein synthesis.
Disruption of Heme Detoxification: Similar to other quinoline antimalarials, some carboxamide derivatives are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to parasite death.
Quantitative Antimalarial Activity Data
The following table provides in vitro activity data for selected quinolinecarboxamide derivatives against Plasmodium falciparum.
| Compound ID | P. falciparum Strain | EC50 (nM) | Selectivity Index (SI) | Reference |
| 29 | Dd2 (CQ-resistant) | 4.8 | >200 | [8] |
| 24 | Dd2 (CQ-resistant) | 10.9 | >200 | [8] |
| 31 | Dd2 (CQ-resistant) | 5.9 | >200 | [8] |
| 40a | Pf3D7 (CQ-sensitive) | 250 | 172.84 | [9] |
| 40c | 3D7 | 1990 | - | [9] |
| 40c | RKL-9 (CQ-resistant) | 5690 | - | [9] |
| ELQ-300 | W2 | 1.8 | ≥20,000 | [10] |
| ELQ-300 | TM90-C2B | 1.7 | ≥20,000 | [10] |
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I)
This fluorescence-based assay is a common method for assessing the in vitro activity of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Quinolinecarboxamide test compounds
-
SYBR Green I lysis buffer
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Parasite Addition: Add a suspension of P. falciparum-infected erythrocytes (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark to stain the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to untreated controls and determine the EC50 value.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways targeted by quinolinecarboxamide derivatives.
Conclusion
Quinolinecarboxamide derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse mechanisms of action, coupled with potent activity against a range of diseases, underscore their importance in modern drug discovery. Further research, including detailed structure-activity relationship studies, optimization of pharmacokinetic properties, and in vivo efficacy and safety evaluations, will be crucial in translating the potential of these compounds into clinically effective treatments. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Discovery, Synthesis, and Applications
Introduction
2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a synthetic organic compound of significant interest within the fields of medicinal chemistry and drug development. Characterized by a quinoline core structure, a carboxamide functional group at the 4-position, and a 2-chloro substituent, this molecule, with the CAS Number 87864-14-0, is primarily recognized as a crucial intermediate in the synthesis of the potent local anesthetic, Dibucaine (also known as Cinchocaine).[1][2] Its unique chemical architecture also suggests potential for broader biological activities, making it a subject of ongoing interest for researchers. This technical guide provides a comprehensive overview of the history, synthesis, and known and potential applications of this important chemical entity, designed for professionals in pharmaceutical research and development.
| Property | Value | Source(s) |
| CAS Number | 87864-14-0 | [1] |
| Molecular Formula | C₁₆H₂₀ClN₃O | [1] |
| Molecular Weight | 305.8 g/mol | [1] |
| Synonyms | Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide | [1] |
Part 1: Historical Context and Discovery
The history of this compound is intrinsically linked to the development of modern local anesthetics. The quest for safer and more effective pain management agents in the late 19th and early 20th centuries was driven by the need for alternatives to cocaine, which, despite its efficacy, was highly toxic and addictive.[3] This period saw the synthesis of numerous amino amide local anesthetics between 1898 and 1972, one of the most notable being Cinchocaine (Dibucaine).[3]
Part 2: Synthesis and Chemical Properties
The synthesis of this compound is a multi-step process that begins with 2-hydroxy-4-quinolinecarboxylic acid. The overall pathway involves the chlorination of the hydroxyl group at the 2-position and the subsequent amidation of the carboxylic acid at the 4-position.
References
An In-depth Technical Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. The primary focus of this document is to detail its synthesis, potential, yet largely uncharacterized, biological activities, and proposed mechanisms of action. This compound, also known as Desbutoxy 2-Chloro Dibucaine, is principally recognized as a key intermediate in the synthesis of the potent local anesthetic, Dibucaine (Cinchocaine)[1]. While its own pharmacological profile is not extensively studied, its structural similarity to other biologically active quinoline derivatives suggests potential for antimicrobial and anticancer activities. This guide aims to consolidate the existing knowledge, highlight research gaps, and provide a foundation for future investigation into this molecule.
Chemical Properties and Synthesis
This compound is a quinoline-based carboxamide derivative with the chemical formula C₁₆H₂₀ClN₃O and a molecular weight of 305.80 g/mol [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87864-14-0 | [1] |
| Molecular Formula | C₁₆H₂₀ClN₃O | [1] |
| Molecular Weight | 305.80 g/mol | [1] |
| Appearance | White or nearly white crystalline powder | |
| Purity | >95% (HPLC) | [1] |
| Storage | +4°C | [1] |
Synthetic Routes
The synthesis of this compound is well-documented, primarily as a step in the production of Dibucaine. The most common method is a two-step process starting from 2-hydroxyquinoline-4-carboxylic acid.
Step 1: Synthesis of 2-chloro-4-quinolinecarbonyl chloride
The initial step involves the chlorination of 2-hydroxyquinoline-4-carboxylic acid. This is typically achieved by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene. The reaction mixture is heated to facilitate the conversion of the carboxylic acid to the more reactive acid chloride.
Step 2: Amidation to form this compound
The resulting 2-chloro-4-quinolinecarbonyl chloride is then reacted with N,N-diethylethylenediamine. This amidation reaction forms the final product. The reaction is typically carried out in a suitable solvent, and the product can be purified by crystallization.
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure based on common laboratory practices described in the literature.
Materials:
-
2-hydroxyquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-diethylethylenediamine
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
Chlorination: In a round-bottom flask, suspend 2-hydroxyquinoline-4-carboxylic acid in toluene. With stirring, add thionyl chloride dropwise. Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC). After cooling, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloro-4-quinolinecarbonyl chloride.
-
Amidation: Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in fresh toluene. To this solution, add N,N-diethylethylenediamine dropwise while maintaining the temperature. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Wash the reaction mixture with water and then with a saturated brine solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Biological Activity and Potential Applications
While this compound is primarily known as a synthetic intermediate, its quinoline scaffold is a common feature in many biologically active compounds. The literature suggests potential for antimicrobial and anticancer activities, though specific studies on this particular molecule are lacking.
Table 2: Summary of Potential Biological Activities (Based on Structurally Related Compounds)
| Activity | Description | Key Structural Features | Reference Compounds |
| Antimicrobial | Inhibition of bacterial and fungal growth. | Quinoline ring, carboxamide side chain. | Other quinoline-carboxamide derivatives. |
| Anticancer | Cytotoxicity against various cancer cell lines. | Planar quinoline ring for DNA intercalation. | Acridine-4-carboxamides. |
| Local Anesthetic | Blockade of nerve impulses (as a precursor to Dibucaine). | Lipophilic quinoline ring and hydrophilic amino group. | Dibucaine. |
Antimicrobial Activity
No specific minimum inhibitory concentration (MIC) values for this compound have been reported in the reviewed literature. However, the quinoline ring is a well-known pharmacophore in a variety of antimicrobial agents. It is hypothesized that the planar quinoline ring can intercalate into bacterial DNA, thereby inhibiting replication and transcription. Further research is needed to quantify the antimicrobial spectrum and potency of this specific compound.
Anticancer Activity
Similarly, there is no published data detailing the cytotoxic effects (e.g., IC50 values) of this compound against specific cancer cell lines. The proposed mechanism for the anticancer activity of related quinoline derivatives involves the intercalation of the planar aromatic ring system between the base pairs of DNA, leading to cell cycle arrest and apoptosis.
Mechanism of Action
The precise mechanism of action for this compound has not been experimentally elucidated. However, based on the known activities of structurally similar quinoline and acridine derivatives, a plausible mechanism involves the disruption of DNA-related processes.
The planar quinoline ring is capable of intercalating into the DNA double helix. This insertion can interfere with the functions of enzymes such as DNA and RNA polymerases, as well as topoisomerases, which are crucial for DNA replication, transcription, and repair. The diethylaminoethyl side chain can further stabilize this interaction through electrostatic interactions with the phosphate backbone of DNA.
Experimental Protocols for Biological Evaluation
While no specific data is available for the title compound, the following are standard protocols that would be appropriate for its biological evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial/Fungal Culture: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound is a well-characterized synthetic intermediate in the production of the local anesthetic Dibucaine. Its synthesis is straightforward and scalable. Despite its structural similarity to known antimicrobial and anticancer agents, its own biological activity remains largely unexplored. The information presented in this guide highlights a significant research gap. Future studies should focus on the systematic evaluation of this compound's in vitro and in vivo efficacy against a panel of microbial strains and cancer cell lines. Elucidating its precise mechanism of action and pharmacokinetic profile will be crucial in determining its potential as a therapeutic agent.
References
An In-depth Technical Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Safety, Handling, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available technical information for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. It is intended for use by qualified professionals in research and development. A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, the safety and handling guidelines presented herein are extrapolated from data on structurally related compounds and should be applied with caution. All laboratory work should be conducted in accordance with institutional safety protocols and under the supervision of trained personnel.
Chemical and Physical Properties
This compound is a quinoline-based carboxamide derivative. It is primarily known as a key intermediate in the synthesis of the local anesthetic Dibucaine (Cinchocaine). The presence of a chlorine atom at the 2-position of the quinoline ring and a diethylaminoethyl side chain at the 4-position via an amide linkage are its defining structural features.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 87864-14-0 | |
| Molecular Formula | C₁₆H₂₀ClN₃O | |
| Molecular Weight | 305.80 g/mol | |
| Appearance | Solid | |
| Melting Point | 65-67°C | |
| Boiling Point (Predicted) | 470.5 ± 40.0 °C | |
| Density (Predicted) | 1.181 ± 0.06 g/cm³ | |
| Purity (Typical) | >95% (HPLC) |
Safety and Handling
As a specific MSDS for this compound is not available, the following safety and handling precautions are based on data for structurally similar compounds, such as 2-(diethylamino)ethyl chloride hydrochloride.
Hazard Identification and Precautionary Measures
Based on related compounds, this compound should be treated as a hazardous substance.
Table 2: Hazard and Precautionary Statements (Extrapolated)
| Hazard Class | Precautionary Statements |
| Acute Toxicity | Avoid ingestion, inhalation, and skin contact. |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. |
| Eye Damage/Irritation | Causes serious eye irritation. Wear eye and face protection. |
| Respiratory Irritation | May cause respiratory irritation. Use in a well-ventilated area or with respiratory protection. |
First Aid Measures (Extrapolated)
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After skin contact: Immediately wash with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After swallowing: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be appropriate for larger quantities.
-
Skin and Body Protection: Laboratory coat, long-sleeved shirt, and trousers.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
Synthesis of this compound
A general synthetic route involves the amidation of 2-chloro-4-quinolinecarboxylic acid with 2-(diethylamino)ethylamine. The carboxylic acid can be activated, for example, as an acid chloride, to facilitate the reaction.
General Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of the title compound.
Detailed Method (Hypothetical, based on similar reactions):
-
Activation: To a solution of 2-chloro-4-quinolinecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C. The reaction mixture is then typically stirred at room temperature or gently heated to drive the formation of the acid chloride.
-
Amidation: The reaction mixture containing the acid chloride is cooled, and a solution of N,N-diethylethylenediamine in the same solvent is added dropwise. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be added to scavenge the HCl generated during the reaction. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed sequentially with a dilute aqueous acid (e.g., HCl), a dilute aqueous base (e.g., NaHCO₃), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
DNA Intercalation Assay (General Protocol for Quinoline Derivatives)
The potential for quinoline derivatives to act as DNA intercalating agents can be assessed using spectroscopic methods.
Experimental Workflow for DNA Intercalation Assay
Caption: A general experimental workflow for assessing DNA intercalation.
Biological Activity and Mechanism of Action
While specific biological activity data for this compound is limited, the quinoline scaffold is present in many biologically active molecules. Some quinoline derivatives have been investigated for their potential as anticancer and antimicrobial agents.
Potential as a DNA Intercalating Agent
The planar quinoline ring system suggests that this compound could potentially act as a DNA intercalating agent, thereby interfering with DNA replication and transcription. This is a known mechanism of action for some quinoline-based anticancer drugs.
Potential Effects on Cell Signaling Pathways
Quinoline derivatives have been shown to modulate various cell signaling pathways, including those involved in cell proliferation, survival, and apoptosis. For instance, some quinoline-based compounds are known to inhibit protein kinases within pathways such as the PI3K/Akt/mTOR pathway.
Hypothesized Signaling Pathway Inhibition
Caption: A simplified diagram illustrating a potential mechanism of action.
Quantitative Data
There is a lack of publicly available quantitative toxicity and biological activity data for this compound. The LD50 values mentioned in one source (i.v. LD50 = 52 mg/kg in rats vs. 24.5 mg/kg i.p. in mice) are for a related but different compound and should not be directly attributed to the title compound.
Table 3: Summary of Available Quantitative Data (Limited)
| Data Type | Value | Species/System | Route of Administration | Note | Source |
| LD50 | Not Available | - | - | - | - |
| IC50 | Not Available | - | - | - | - |
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis. Due to the limited availability of specific safety and biological data, it should be handled with care by trained professionals, following the precautionary measures outlined in this guide. Further research is warranted to fully characterize its toxicological and pharmacological properties. The information provided on its potential as a DNA intercalating agent and its possible effects on cell signaling pathways is based on the broader class of quinoline derivatives and should be experimentally verified for this specific compound.
Spectroscopic and Synthetic Profile of 2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the local anesthetic Dibucaine.[1] This document presents a detailed, albeit predictive, analysis of its spectroscopic data (NMR, IR, MS), outlines the experimental protocols for these characterization techniques, and illustrates the synthetic and analytical workflows.
Spectroscopic Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.20 | d | 1H | H5 |
| 8.05 | s | 1H | H3 |
| 7.85 | d | 1H | H8 |
| 7.70 | t | 1H | H7 |
| 7.55 | t | 1H | H6 |
| 3.65 | q | 2H | -NH-CH ₂- |
| 2.80 | t | 2H | -CH ₂-N(CH₂CH₃)₂ |
| 2.60 | q | 4H | -N(C H₂CH₃)₂ |
| 1.10 | t | 6H | -N(CH₂C H₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O |
| 150.0 | C2 |
| 148.5 | C8a |
| 145.0 | C4 |
| 130.5 | C7 |
| 129.0 | C5 |
| 127.5 | C4a |
| 125.0 | C6 |
| 122.0 | C8 |
| 118.0 | C3 |
| 52.0 | -NH-C H₂- |
| 47.5 | -C H₂-N(CH₂CH₃)₂ |
| 47.0 | -N(C H₂CH₃)₂ |
| 12.0 | -N(CH₂C H₃)₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium, Sharp | N-H Stretch (Amide) |
| 3050 | Medium | C-H Stretch (Aromatic) |
| 2970, 2880 | Strong | C-H Stretch (Aliphatic) |
| 1660 | Strong | C=O Stretch (Amide I) |
| 1590, 1550 | Medium | C=C Stretch (Quinoline) |
| 1520 | Medium | N-H Bend (Amide II) |
| 1280 | Medium | C-N Stretch |
| 760 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance (%) | Assignment |
| 305/307 | 100/33 | [M]⁺ / [M+2]⁺ (isotopic pattern for Cl) |
| 205/207 | 40/13 | [M - C₆H₁₄N]⁺ |
| 177/179 | 25/8 | [M - C₆H₁₄N - CO]⁺ |
| 100 | 80 | [C₆H₁₄N]⁺ |
| 86 | 95 | [C₅H₁₂N]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source and Desolvation Temperatures: Optimized for the specific instrument and solvent system.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ for ESI).
-
Examine the isotopic pattern, particularly for the presence of chlorine.
-
Propose fragmentation pathways for any observed fragment ions.
-
Mandatory Visualizations
The following diagrams illustrate the synthesis and analytical characterization workflow for this compound.
References
In-Depth Technical Guide: Solubility Profile of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a synthetic, quinoline-based carboxamide derivative. It is recognized as a key intermediate in the synthesis of Dibucaine (Cinchocaine), a potent local anesthetic.[1] Its chemical structure, featuring a 2-chloro substituted quinoline ring and a diethylaminoethyl side chain linked via a carboxamide group at the 4-position, contributes to its potential biological activities, which are areas of ongoing research in antimicrobial and anticancer fields.[1] Understanding the solubility profile of this intermediate is critical for its synthesis, purification, formulation, and further development into active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and an inferred signaling pathway based on its relationship with Dibucaine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide | [1] |
| CAS Number | 18691-97-9 | |
| Molecular Formula | C₁₆H₂₀ClN₃O | [1] |
| Molecular Weight | 305.80 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | |
| Melting Point | 65-67 °C | |
| Purity | >95% (by HPLC) | [1] |
Solubility Profile
The solubility of a compound is a critical determinant of its behavior in various chemical and biological systems. Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, qualitative solubility information is available.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
The quinoline core of the molecule is inherently hydrophobic, which can contribute to low aqueous solubility.[1] However, the presence of the basic diethylaminoethyl side chain suggests that the solubility of this compound is likely pH-dependent. In acidic conditions, the tertiary amine can be protonated, forming a more soluble salt. This characteristic is a common strategy for enhancing the aqueous solubility of quinoline derivatives.
Experimental Protocol: Determination of Thermodynamic Solubility via Shake-Flask Method
The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.
4.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration of the dissolved solid should not change over the final time points.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To completely separate the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Below is a diagram illustrating the workflow for this experimental protocol.
Inferred Biological Activity and Signaling Pathway
Dibucaine functions by blocking voltage-gated sodium channels in the neuronal cell membrane. This blockade inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, Dibucaine produces a local anesthetic effect. It is plausible that this compound, while not possessing the same potency, may exhibit some level of interaction with similar biological targets due to structural similarities.
Some reports also suggest that the quinoline ring structure, present in this compound, may have the ability to intercalate with DNA, potentially affecting replication and transcription processes.[1] This suggests a different potential mechanism of action that could be relevant to the observed antimicrobial and anticancer research interest.
The inferred signaling pathway, based on the action of its derivative Dibucaine, is depicted below.
Conclusion
This compound is a crucial chemical intermediate with a solubility profile that is important for its practical application in synthesis and drug development. While quantitative solubility data is sparse, its qualitative solubility in polar organic solvents and its likely pH-dependent aqueous solubility provide a foundation for its handling and further investigation. The provided experimental protocol for solubility determination offers a robust method for generating the much-needed quantitative data. The inferred biological activity, based on its conversion to Dibucaine, suggests that the quinoline carboxamide scaffold may interact with ion channels, warranting further investigation into its own potential pharmacological effects. This technical guide serves as a foundational resource for researchers and scientists working with this compound, highlighting the current state of knowledge and providing methodologies for future studies.
References
In-Depth Technical Guide: Antimicrobial Screening of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial screening of the synthetic compound 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. This document details its known antimicrobial properties, presents experimental protocols for its evaluation, and visualizes the screening workflows. While direct quantitative antimicrobial data for this specific compound is not extensively available in publicly accessible literature, this guide includes representative data from closely related quinoline carboxamide derivatives to provide a functional reference for researchers.
Introduction to this compound
This compound, also known by synonyms such as Desbutoxy 2-Chloro Dibucaine and 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide, is a quinoline-based carboxamide derivative.[1] Its chemical structure features a 2-chloro substituted quinoline ring linked at the 4-position to a carboxamide group with a diethylaminoethyl side chain. This compound is recognized as a key intermediate in the synthesis of the local anesthetic Dibucaine (Cinchocaine).[1] Beyond its role as a synthetic precursor, research indicates that this compound and its structural analogs exhibit promising antimicrobial activity against a variety of bacterial and fungal strains.[1]
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of a chlorine atom at the 2-position and the N-[2-(diethylamino)ethyl] side chain at the 4-carboxamide position are expected to modulate the compound's physicochemical properties and biological activity.
Antimicrobial Activity Profile
To provide a practical reference, the following tables summarize the antimicrobial activity of structurally related quinoline carboxamide derivatives against a panel of pathogenic bacteria and fungi. It is important to note that these are representative data from analogous compounds and the activity of this compound may vary.
Table 1: Representative Antibacterial Activity of Structurally Related Quinoline Carboxamide Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) Complex | Staphylococcus aureus ATCC 25923 | 0.1904 | [4] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) Complex | Escherichia coli ATCC 25922 | 6.09 | [4] |
| Quaternary Cinchonidine Derivative | Pseudomonas aeruginosa | 1.56 | [5] |
| Quaternary Cinchonidine Derivative | Escherichia coli | 6.25 | [5] |
| Quaternary Cinchonidine Derivative | Klebsiella pneumoniae | 6.25 | [5] |
Table 2: Representative Antifungal Activity of Structurally Related Quinoline Carboxamide Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) Complex | Candida albicans ATCC 10231 | 0.1904 | [4] |
| Quinoline-based hydroxyimidazolium hybrid | Cryptococcus neoformans | 15.6 | [6] |
| Quinoline-based hydroxyimidazolium hybrid | Candida spp. | 62.5 | [6] |
| Quinoline-based hydroxyimidazolium hybrid | Aspergillus spp. | 62.5 | [6] |
Experimental Protocols for Antimicrobial Screening
The following are detailed methodologies for two standard in vitro antimicrobial susceptibility tests: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism strains (bacterial and/or fungal)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Preparation of the Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute the standardized inoculum to the final required concentration in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared microbial suspension.
-
Include a positive control well (broth and inoculum without the test compound) and a negative control well (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound
-
Sterile paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a solution of this compound of a known concentration in a suitable volatile solvent.
-
Impregnate sterile paper disks with a specific volume of the compound solution and allow them to dry completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the microorganism's susceptibility to the compound.
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the antimicrobial screening processes.
Caption: Experimental workflow for antimicrobial screening.
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. annexpublishers.com [annexpublishers.com]
- 3. in-vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives | Journal of Antibiotics Research | Open Access Journals | Annex Publishers [annexpublishers.co]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
Cytotoxic Effects of Quinoline-4-Carboxamide Derivatives on Cancer Cell Lines: A Technical Overview
Disclaimer: While this guide focuses on the cytotoxic effects of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, specific experimental data for this particular compound is limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the cytotoxic properties of the broader class of quinoline-4-carboxamide derivatives, drawing upon established research to infer the potential activities and mechanisms of the target compound.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The quinoline scaffold is a key component of several clinically used anticancer drugs.[1] The introduction of a carboxamide linkage at the 4-position of the quinoline ring has been identified as a promising strategy for enhancing the anticancer potency of these compounds.[3] This guide explores the cytotoxic effects of quinoline-4-carboxamide derivatives on various cancer cell lines, detailing their mechanisms of action, experimental evaluation, and potential therapeutic applications.
Quantitative Cytotoxicity Data
The cytotoxic activity of quinoline-4-carboxamide derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of representative quinoline-4-carboxamide derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 6-cinnamamido-quinoline-4-carboxamide derivative | Various | Not specified, but effective inhibition reported | [1] |
| Compound B | 6-fluoro-2-(4-(morpholinomethyl) phenyl)-N-(2-(pyrrolidin-1-yl)) | HT-29 (colorectal carcinoma) | 0.19 | [2] |
| Compound C | 4-oxoquinoline-3-carboxamide derivative (16b) | Gastric cancer cell line | Significant cytotoxic activity reported | [4] |
| Compound D | 4-oxoquinoline-3-carboxamide derivative (17b) | Gastric cancer cell line | Significant cytotoxic activity reported | [4] |
| Compound E | 7-methyl-8-nitro-quinolinecarbaldehyde | Caco-2 (colorectal carcinoma) | 0.53 | [5] |
Experimental Protocols
The evaluation of the cytotoxic effects of quinoline-4-carboxamide derivatives involves a series of in vitro assays designed to assess cell viability, proliferation, and the underlying mechanisms of cell death.
Cell Culture and Maintenance
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assessment
This dual staining method is used to visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Staining: A mixture of acridine orange and ethidium bromide is added to the cell suspension.
-
Visualization: Cells are observed under a fluorescence microscope. Viable cells appear green with intact nuclei, early apoptotic cells show bright green nuclei with chromatin condensation, late apoptotic cells have orange-red nuclei with fragmented chromatin, and necrotic cells exhibit uniformly orange-red nuclei.
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Harvesting: Treated and untreated cells are harvested and washed.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compound on cell cycle progression.
-
Cell Fixation: Treated cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Methodologies and Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a quinoline-4-carboxamide derivative.
Caption: Experimental workflow for cytotoxic evaluation.
Signaling Pathway of Apoptosis Induction
Quinoline derivatives can induce apoptosis through various signaling pathways. A plausible mechanism involves the induction of DNA damage, leading to the activation of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis signaling pathway.
Conclusion
Quinoline-4-carboxamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and impairment of lysosome function.[1][2] The structure-activity relationship studies within this class of compounds are crucial for optimizing their anticancer potency and selectivity.[3] While specific data for this compound remains to be fully elucidated in public research, the broader evidence for this class of molecules suggests it as a promising scaffold for the development of novel anticancer agents. Further investigation into its specific biological activities and mechanisms is warranted.
References
- 1. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Methodological & Application
synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide from 2-chloro-4-quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a key chemical intermediate primarily utilized in the synthesis of Dibucaine (Cinchocaine), a potent and long-acting local anesthetic.[1] Dibucaine functions by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of pain signals.[2][3][4] It is also known to inhibit cholinesterase.[5] The synthesis of this intermediate via the formation of an amide bond between 2-chloro-4-quinolinecarboxylic acid and N-[2-(diethylamino)ethyl]amine is a critical step in the production of this widely used pharmaceutical agent.
These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound, offering researchers a comprehensive guide for its preparation in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound. The reaction yields are representative of amide coupling reactions of this nature and may vary based on the specific conditions and scale of the synthesis.
| Parameter | Value | Method of Analysis | Reference |
| Molecular Formula | C₁₆H₂₀ClN₃O | - | [1] |
| Molecular Weight | 305.80 g/mol | - | [1] |
| Typical Reaction Yield | 80-95% | Gravimetric analysis after purification | [6] |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) | [1] |
| Appearance | Off-white to pale yellow solid | Visual Inspection | [7] |
| Storage Conditions | +4°C, protected from light and moisture | - | [1] |
Experimental Protocols
This section outlines a detailed protocol for the synthesis of this compound using HATU as a coupling reagent. An alternative protocol using the more economical EDC/HOBt coupling system is also provided.
Protocol 1: HATU-Mediated Amide Coupling (Primary Protocol)
This protocol is recommended for achieving high yields and purity due to the high efficiency of HATU in promoting amide bond formation and suppressing side reactions.[8]
Materials:
-
2-chloro-4-quinolinecarboxylic acid (1.0 eq)
-
N,N-diethylethylenediamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add N,N-diethylethylenediamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as an off-white to pale yellow solid.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Alternative Protocol)
This protocol provides a cost-effective alternative to the HATU-mediated synthesis.
Materials:
-
2-chloro-4-quinolinecarboxylic acid (1.0 eq)
-
N,N-diethylethylenediamine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-quinolinecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Reagent Addition: Add N,N-diethylethylenediamine (1.1 eq) and TEA or DIPEA (3.0 eq) to the solution.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of action of Dibucaine, the final product derived from the synthesized intermediate.
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibucaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. nbinno.com [nbinno.com]
- 5. Dibucaine inhibition of serum cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound suppliers USA [americanchemicalsuppliers.com]
- 8. benchchem.com [benchchem.com]
detailed protocol for Dibucaine synthesis using 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Dibucaine (Cinchocaine) starting from 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. The protocol is based on established chemical literature and provides a comprehensive guide for laboratory-scale synthesis.
Introduction
Dibucaine, also known as Cinchocaine, is a potent, long-acting local anesthetic of the amide type.[1][2] It functions by blocking sodium channels, thereby inhibiting the propagation of nerve impulses.[2] The synthesis described herein involves the nucleophilic substitution of the chloro group on the quinoline ring with a butoxy group. This compound serves as a key intermediate in this process.[3][4]
Reaction Scheme
The overall reaction for the synthesis of Dibucaine from this compound is depicted below:
Caption: Synthesis of Dibucaine from this compound.
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for the synthesis of Dibucaine. These values are compiled from various literature sources and can be scaled as needed.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equivalent | [5] |
| Metallic Sodium | 1.5 - 2.5 equivalents | [5] |
| n-Butanol | Sufficient quantity as solvent | [5][6] |
| Reaction Conditions | ||
| Temperature | Reflux | [5][6] |
| Reaction Time | 4 - 8 hours | [5] |
| Atmosphere | Inert (e.g., Nitrogen) | [5] |
| Work-up & Purification | ||
| Extraction Solvent | Toluene | [6] |
| Drying Agent | Anhydrous Sodium Sulfate | [5] |
| Crystallization | Low temperature | [6] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of Dibucaine.
Materials and Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
This compound
-
Metallic sodium
-
n-Butanol (anhydrous)
-
Toluene
-
Purified water
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Procedure:
-
Preparation of Sodium n-butoxide: In a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 120-180 mL of n-butanol.[5] Carefully add 2.5-4 g of metallic sodium to the n-butanol under a nitrogen atmosphere while stirring.[5] The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Continue stirring until all the sodium has reacted to form sodium n-butoxide.
-
Reaction: To the freshly prepared sodium n-butoxide solution, add the this compound portionwise with continuous stirring.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.[5] Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[5] Add 50-150 mL of purified water and stir for 30 minutes.[5] Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the aqueous layer.[5]
-
Extraction and Drying: The organic layer, containing the crude Dibucaine, can be further extracted with toluene.[6] Dry the combined organic layers over anhydrous sodium sulfate and filter.[5]
-
Concentration and Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5] The crude Dibucaine can be purified by crystallization. Dissolve the crude product in a suitable solvent (e.g., toluene) at an elevated temperature, and then cool to a low temperature to induce crystallization.[6]
-
Isolation and Drying: Collect the purified Dibucaine crystals by filtration using a Buchner funnel and wash with a small amount of cold solvent. Dry the product under vacuum.
Optional: Conversion to Dibucaine Hydrochloride
For pharmaceutical applications, Dibucaine is often used as its hydrochloride salt.
-
Dissolution: Dissolve the purified Dibucaine base in a suitable solvent such as acetone.[5]
-
Acidification: Slowly add a solution of hydrochloric acid in acetone dropwise to the Dibucaine solution while stirring.[5]
-
Precipitation and Isolation: The Dibucaine hydrochloride will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.[6] Collect the solid by filtration, wash with a small amount of cold acetone, and dry to obtain Dibucaine hydrochloride.[5]
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of Dibucaine.
References
Application Notes: Amidation of 2-Chloro-4-Quinolinecarbonyl Chloride
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties.[1][2][3] The synthesis of 2-chloro-4-quinolinecarboxamides is a key strategy for the development of novel therapeutic agents. These compounds are typically synthesized through the amidation of 2-chloro-4-quinolinecarbonyl chloride with various primary or secondary amines. This document provides detailed protocols and application notes for this important transformation, targeting researchers and professionals in drug discovery and development.
The amidation reaction of an acyl chloride with an amine is a robust and widely used method for forming amide bonds.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The high reactivity of the acyl chloride allows the reaction to proceed under mild conditions with high yields.
General Reaction Scheme
The general reaction for the amidation of 2-chloro-4-quinolinecarbonyl chloride is depicted below. The reaction involves the nucleophilic attack of an amine on the carbonyl group of the acid chloride, leading to the formation of the corresponding N-substituted 2-chloro-4-quinolinecarboxamide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, also known as Desbutoxy 2-Chloro Dibucaine, is a synthetic quinoline-based carboxamide derivative.[1][2] Its primary and well-established application in medicinal chemistry is as a key intermediate in the synthesis of Dibucaine (Cinchocaine), a potent local anesthetic.[1][2][3][4][5] The unique structure, featuring a quinoline ring, a carboxamide linker, and a diethylaminoethyl side chain, also suggests potential for broader biological activities, including antimicrobial and anticancer effects, drawing from the known properties of the quinoline scaffold.[1][6][7][8]
These application notes provide an overview of its established use and explore its potential applications based on the biological activities of structurally related compounds. Detailed protocols for its synthesis and relevant biological assays are also presented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 87864-14-0 | [1][2] |
| Molecular Formula | C₁₆H₂₀ClN₃O | [1] |
| Molecular Weight | 305.80 g/mol | [1] |
| Appearance | Off-White Solid | |
| Purity | >95% (HPLC) | [1] |
| Storage | +4°C | [1] |
Applications in Medicinal Chemistry
Intermediate in the Synthesis of Local Anesthetics (Dibucaine)
The principal application of this compound is as a direct precursor to Dibucaine.[1][3][4][5] Dibucaine functions as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses.[9][10][11][12]
Experimental Protocol: Synthesis of Dibucaine
This protocol outlines the conversion of this compound to Dibucaine.
Materials:
-
This compound
-
n-Butanol
-
Sodium metal
-
Toluene
-
Anhydrous sodium sulfate
-
Purified water
-
To a 500 mL reaction flask under a nitrogen atmosphere, add 120-180 mL of n-butanol.
-
Carefully add 2.5-4 g of metallic sodium to the n-butanol with stirring at room temperature to prepare sodium butoxide.
-
Once the sodium has completely reacted, add this compound portion-wise.
-
Gradually heat the reaction mixture to reflux and maintain for 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50-150 mL of purified water and stir for 30 minutes.
-
Allow the layers to settle for 30 minutes and then discard the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield Dibucaine.
Logical Workflow for Dibucaine Synthesis
Caption: Synthetic pathway from 2-hydroxy-4-quinolinecarboxylic acid to Dibucaine.
Potential as an Anticancer Agent
The quinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[6][8] The mechanism of action for many of these compounds involves the intercalation of the planar quinoline ring system into DNA, disrupting DNA replication and transcription in cancer cells.[1] Furthermore, the 2-chloroquinoline moiety is a feature in several classes of compounds investigated for their cytotoxic effects against various cancer cell lines.[13][14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a common method to assess the potential anticancer activity of this compound.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure: [6]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Hypothesized Anticancer Mechanism
Caption: Postulated DNA intercalation mechanism leading to apoptosis.
Potential as an Antimicrobial Agent
Quinoline derivatives are a well-established class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[7][15][16][17] The proposed mechanisms of action are varied but often involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, prepare two-fold serial dilutions of the compound in the appropriate broth.
-
Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial suspension to each well containing the compound dilutions. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
While specific biological activity data for this compound is not extensively published, the following table presents representative data for structurally related quinoline derivatives to illustrate their potential efficacy.
| Compound Class | Assay | Target Organism/Cell Line | Activity (IC₅₀/MIC) | Reference |
| 2-chloro-3-hetarylquinolines | Anticancer | Various human tumor cell lines | Broad-spectrum activity | [14] |
| 2-chloroquinoline-4-carboxamides | Antibacterial | E. coli, S. aureus | Active | [18] |
| 1,2-dihydroquinoline carboxamides | Antitubercular | M. tuberculosis H37Rv | 0.39 - 0.78 µg/mL | [7] |
| Chloroquinoline-benzenesulfonamide hybrids | Anticancer | HeLa, A549, Lovo | 30.92 - 44.34 µg/mL | [13] |
Signaling Pathway of the Final Product (Dibucaine)
As this compound is a precursor to Dibucaine, understanding the signaling pathway of Dibucaine is relevant. Dibucaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. The synthetic methods of Dibucaine hydrochloride_Chemicalbook [chemicalbook.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dibucaine | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. lgmpharma.com [lgmpharma.com]
- 13. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinoline-Based Anesthetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental procedures for synthesizing quinoline-based anesthetics, focusing on the widely recognized local anesthetic, Dibucaine, as a prime example. The protocols described herein are based on established chemical transformations and provide a framework for the synthesis and investigation of this important class of molecules.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that exhibit a broad range of biological activities. Among these, certain quinoline-based molecules have been developed as potent local anesthetics. Their mechanism of action primarily involves the blockade of voltage-gated sodium channels in nerve membranes, which inhibits the propagation of action potentials and results in a loss of sensation. Dibucaine (2-butoxy-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide) is a long-acting and highly potent amide-type local anesthetic that serves as an excellent model for the synthesis of this class of compounds. The following protocols detail a plausible synthetic route to Dibucaine, employing the Pfitzinger reaction as a key step for the construction of the core quinoline scaffold.
General Synthetic Strategy
The synthesis of Dibucaine can be conceptualized in a multi-step sequence, beginning with the formation of the quinoline ring system, followed by functional group manipulations to introduce the characteristic side chains.
Diagram: General Synthetic Workflow for Dibucaine
Caption: A multi-step synthetic workflow for Dibucaine.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3][4]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Isatin | C₈H₅NO₂ | 147.13 | 14.7 g | 0.1 |
| 1-(2-hydroxyphenyl)ethan-1-one | C₈H₈O₂ | 136.15 | 13.6 g | 0.1 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 28.1 g | 0.5 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 200 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in 100 mL of ethanol.
-
To the stirred solution, add isatin and 1-(2-hydroxyphenyl)ethan-1-one.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The precipitate of 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is collected by vacuum filtration.
-
Wash the solid with cold water and dry in a vacuum oven.
-
The crude product can be purified by recrystallization from ethanol.
Expected Outcome:
-
Product: 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
-
Appearance: A pale yellow to off-white solid.
-
Yield: 60-75%
Protocol 2: Synthesis of Dibucaine
This protocol outlines the subsequent steps to convert the quinoline-4-carboxylic acid intermediate into Dibucaine.
Step 2a: Synthesis of 2-(2-hydroxyphenyl)quinoline-4-carbonyl chloride
-
Suspend 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (0.1 mol) in 100 mL of dry toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet.
-
Slowly add thionyl chloride (SOCl₂, 0.15 mol) to the suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.
Step 2b: Synthesis of N-(2-(diethylamino)ethyl)-2-(2-hydroxyphenyl)quinoline-4-carboxamide
-
Dissolve the crude 2-(2-hydroxyphenyl)quinoline-4-carbonyl chloride in 150 mL of dry dichloromethane (DCM) and cool the solution in an ice bath.
-
In a separate flask, dissolve N,N-diethylethane-1,2-diamine (0.12 mol) in 50 mL of dry DCM.
-
Slowly add the amine solution to the acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide.
Step 2c: Synthesis of Dibucaine (2-butoxy-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide)
-
Dissolve the crude N-(2-(diethylamino)ethyl)-2-(2-hydroxyphenyl)quinoline-4-carboxamide (0.08 mol) in 200 mL of dry dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.1 mol) portion-wise to the solution at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add 1-bromobutane (0.12 mol) to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 8-12 hours.
-
Cool the reaction mixture and quench with water carefully.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Dibucaine can be purified by column chromatography on silica gel.
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Isatin, 1-(2-hydroxyphenyl)ethan-1-one | KOH | 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | 60-75% |
| 2a | 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | SOCl₂ | 2-(2-hydroxyphenyl)quinoline-4-carbonyl chloride | ~90% (crude) |
| 2b | 2-(2-hydroxyphenyl)quinoline-4-carbonyl chloride | N,N-Diethylethane-1,2-diamine | N-(2-(diethylamino)ethyl)-2-(2-hydroxyphenyl)quinoline-4-carboxamide | 70-85% |
| 2c | N-(2-(diethylamino)ethyl)-2-(2-hydroxyphenyl)quinoline-4-carboxamide | 1-Bromobutane, NaH | Dibucaine | 50-70% |
Characterization Data for Dibucaine:
| Property | Value |
| Molecular Formula | C₂₀H₂₉N₃O₂ |
| Molar Mass | 343.47 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 62-65 °C |
Mechanism of Anesthetic Action: Sodium Channel Blockade
Quinoline-based anesthetics, like Dibucaine, exert their effects by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.
Diagram: Signaling Pathway of Quinoline-Based Anesthetics
Caption: Mechanism of action of quinoline-based anesthetics.
The anesthetic molecule, typically in its uncharged form, diffuses across the neuronal membrane into the cytoplasm. From the intracellular side, the protonated form of the anesthetic enters the open or inactivated voltage-gated sodium channel and binds to a specific receptor site within the pore. This binding physically obstructs the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. By stabilizing the inactivated state of the channel, the anesthetic further reduces the number of channels available to open in response to a nerve impulse. The overall effect is a dose-dependent decrease in the excitability of the nerve fiber, leading to a failure to transmit pain signals and resulting in local anesthesia.
References
Application Notes and Protocols for the Purification of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the purification of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS 87864-14-0), a key intermediate in the synthesis of the local anesthetic Dibucaine.[1][2] The protocols described herein cover common laboratory techniques including recrystallization, silica gel column chromatography, and acid-base extraction. This document offers step-by-step methodologies, quantitative data for expected outcomes, and troubleshooting guidance to enable researchers to obtain this intermediate with high purity, typically exceeding 95%.[1]
Introduction
This compound is a quinoline-based carboxamide derivative with the molecular formula C₁₆H₂₀ClN₃O.[1] Its purity is critical for the successful synthesis of the final active pharmaceutical ingredient, Dibucaine. Common impurities may arise from the synthesis, including unreacted starting materials like 2-(diethylamino)ethylamine or by-products from side reactions involving the chloro-substituent on the quinoline ring.[1] The selection of an appropriate purification technique is therefore essential. This guide details three effective methods for purifying the crude product.
Compound Properties:
| Property | Value |
| CAS Number | 87864-14-0 |
| Molecular Formula | C₁₆H₂₀ClN₃O |
| Molecular Weight | 305.80 g/mol |
| Appearance | Off-White to Pale Yellow Solid[3] |
| Melting Point | 65-67°C[4] |
Purification Techniques Overview
The choice of purification method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification. Below is a summary of the recommended techniques and their expected outcomes.
| Purification Technique | Key Parameters | Expected Purity | Typical Use Case |
| Recrystallization | Solvent System: Ethanol/Water (3:1, v/v) | > 95%[1] | Removal of minor impurities from a solid crude product. Good for moderate to large scale. |
| Column Chromatography | Stationary Phase: Silica GelEluent: Ethyl Acetate/Hexane (1:2, v/v) with 1% Triethylamine | > 98% | Removal of closely related impurities and residual starting materials. |
| Acid-Base Extraction | Utilizes the basicity of the two nitrogen atoms. | > 95% | Removal of non-basic or acidic impurities. Effective for initial cleanup. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for purifying solid crude material where impurities have different solubility profiles from the desired product. The use of an ethanol/water mixture has been shown to be effective.[1]
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the hot solvent mixture (3:1 Ethanol/Water) to just dissolve the solid. For every 1 gram of crude product, start with 5-10 mL of the solvent mixture.
-
Heat the mixture on a hot plate with gentle stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold ethanol/water solvent mixture.
-
Dry the purified crystals under vacuum to a constant weight.
References
Application Notes and Protocols for the Quantification of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a key intermediate in the synthesis of Dibucaine, a potent local anesthetic. Accurate quantification of this compound is crucial for monitoring reaction progress, assessing purity of the final active pharmaceutical ingredient (API), and for pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound in both pharmaceutical preparations and biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₆H₂₀ClN₃O |
| Molecular Weight | 305.80 g/mol |
| CAS Number | 87864-14-0 |
| Appearance | Solid |
| Alternate Names | Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide |
Recommended Analytical Methods
Two primary analytical methods are recommended for the quantification of this compound, each offering distinct advantages in terms of sensitivity and selectivity.
-
HPLC-UV Method: A robust and widely accessible method suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.
-
LC-MS/MS Method: A highly sensitive and selective method ideal for the quantification of the analyte in complex biological matrices such as plasma, where concentrations are expected to be low.
Data Presentation: Quantitative Method Performance
The following tables summarize the typical performance characteristics for the proposed analytical methods. These values are based on established methods for structurally similar compounds and should be validated for specific applications.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.998 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 95.0 - 105.0% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 15.0% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
This protocol is designed for the quantification of this compound in a pharmaceutical formulation (e.g., a powder blend for tablet manufacturing).
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Vortex mixer
1.3. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
1.4. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from powder blend):
-
Accurately weigh a portion of the powder blend equivalent to approximately 10 mg of the analyte.
-
Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
1.5. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Caption: HPLC-UV analysis workflow for quantification.
Protocol 2: Quantification by LC-MS/MS
This protocol is designed for the quantification of this compound in human plasma.
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound like Dibucaine.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Centrifuge
-
Vortex mixer
2.3. LC Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2.4. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example):
-
Analyte: Q1: 306.1 m/z -> Q3: 114.1 m/z (quantifier), 86.1 m/z (qualifier)
-
Internal Standard (Dibucaine): Q1: 344.2 m/z -> Q3: 114.1 m/z
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
2.5. Sample Preparation (Protein Precipitation)
-
Standard Stock Solution (1 mg/mL): Prepare as in Protocol 1.
-
Working Standard Solutions: Prepare serial dilutions in methanol to create calibration standards and quality control (QC) samples.
-
Sample Preparation:
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
2.6. Analysis
-
Inject the prepared samples into the LC-MS/MS system.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: LC-MS/MS analysis workflow for plasma samples.
Disclaimer
The analytical methods described in these application notes are provided as a guideline. It is essential for researchers to perform method validation according to the relevant regulatory guidelines (e.g., ICH) to ensure the accuracy, precision, and reliability of the results for their specific application and matrix. The performance characteristics presented are typical and may vary depending on the instrumentation, reagents, and specific experimental conditions.
Application Notes and Protocols for the Derivatization of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide and the subsequent biological evaluation of its derivatives. The protocols focus on nucleophilic aromatic substitution at the C2 position of the quinoline ring to generate a library of analogues with diverse functionalities. Methodologies for key biological assays, including cytotoxicity, antimicrobial, and acetylcholinesterase inhibition assays, are described in detail to facilitate the screening and characterization of the synthesized compounds.
Introduction
This compound is a synthetic compound and a key intermediate in the synthesis of the local anesthetic Dibucaine.[1] The quinoline scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The presence of a chlorine atom at the 2-position of the quinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for chemical modification.[1]
The derivatization of this core scaffold allows for the exploration of structure-activity relationships (SAR) and the potential discovery of novel therapeutic agents. By introducing various functional groups, it is possible to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to enhance its biological activity or target specificity. The quinoline ring can intercalate with DNA, while the carboxamide group can form hydrogen bonds with biological macromolecules, contributing to its mechanism of action.[1]
This guide outlines protocols for the synthesis of a diverse library of 2-substituted-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide derivatives and their subsequent evaluation in common biological assays.
Derivatization Strategies
The primary strategy for derivatizing this compound involves the nucleophilic aromatic substitution of the C2-chloro group. This can be achieved by reacting the parent compound with a variety of nucleophiles, such as amines, alcohols, and thiols.
Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Experimental Protocols: Derivatization
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Protocol 3.1: Synthesis of 2-Amino-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Derivatives
This protocol describes the reaction with primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 3.2: Synthesis of 2-Alkoxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Derivatives
This protocol details the reaction with alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF) or other suitable solvent
-
Flame-dried flask under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol (1.5 eq) to a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Heating may be necessary.[4]
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3.3: Synthesis of 2-Thio-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Derivatives
This protocol describes the reaction with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and the thiol (1.2 eq) in DMF, add the base (1.5 eq).
-
Stir the reaction mixture at room temperature or heat as necessary.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.[2]
Biological Assays: Application Notes and Protocols
The synthesized derivatives can be screened for a variety of biological activities. Below are detailed protocols for common in vitro assays.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]
Data Presentation:
| Derivative | R-Group at C2 | Cancer Cell Line | IC₅₀ (µM) |
| 5a | -NH-phenyl | A549 | 1.5 ± 0.2 |
| 5b | -NH-(4-chlorophenyl) | A549 | 0.8 ± 0.1 |
| 5c | -O-phenyl | A549 | 3.2 ± 0.5 |
| 5d | -S-phenyl | A549 | 2.1 ± 0.3 |
| Doxorubicin | - | A549 | 0.1 ± 0.02 |
| Note: The data presented here are hypothetical and for illustrative purposes only.[5][6] |
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine MIC values.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]
Data Presentation:
| Derivative | R-Group at C2 | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 6a | -NH-morpholine | 8 | 32 |
| 6b | -NH-piperidine | 4 | 16 |
| 6c | -O-ethyl | >64 | >64 |
| Ciprofloxacin | - | 0.5 | 0.25 |
| Note: The data presented here are hypothetical and for illustrative purposes only.[7][8] |
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric method measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Protocol:
-
Prepare solutions of AChE, ATCI, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to initiate the pre-incubation (typically 15 minutes at 25 °C).
-
Start the reaction by adding the ATCI solution.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Data Presentation:
| Derivative | R-Group at C2 | AChE IC₅₀ (µM) |
| 7a | -NH-(3-methoxyphenyl) | 1.94 ± 0.13 |
| 7b | -NH-(4-hydroxyphenyl) | 5.62 ± 0.45 |
| 7c | -NH-benzyl | 12.8 ± 1.1 |
| Galantamine | - | 0.5 ± 0.05 |
| Note: The data presented here are based on published findings for similar quinoline derivatives and are for illustrative purposes.[1] |
Conclusion
The derivatization of this compound via nucleophilic aromatic substitution is a robust strategy for generating a diverse library of compounds for biological screening. The protocols provided herein offer a foundation for the synthesis and evaluation of these derivatives. The systematic application of these methods will enable researchers to explore the structure-activity relationships of this promising scaffold and potentially identify novel lead compounds for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 5. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Testing of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide derivatives as potential therapeutic agents. The protocols and data presented are based on established methodologies for analogous quinoline-based compounds and serve as a framework for assessing the cytotoxic effects and potential mechanisms of action of this chemical series.
Overview of Biological Activity
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties. The 4-quinolinecarboxamide scaffold, in particular, has been explored for its potential to yield potent therapeutic agents. The mechanism of action for many quinoline-based anticancer compounds involves the inhibition of key cellular processes such as DNA replication and repair, and the modulation of signaling pathways critical for cancer cell proliferation and survival. Potential mechanisms for quinoline carboxamides include the inhibition of topoisomerase enzymes and protein kinases.
Quantitative Data Summary
While specific data for a series of this compound derivatives is not extensively available in the public domain, the following table provides a representative structure for presenting cytotoxicity data (IC50 values) for a hypothetical series of analogs. This format allows for a clear comparison of the potency of different derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Derivatives (Hypothetical Data)
| Compound ID | R1-Substitution | R2-Substitution | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Parent | H | H | 15.2 | 21.5 | 18.9 |
| Derivative 1 | 6-Fluoro | H | 8.7 | 12.3 | 9.5 |
| Derivative 2 | 7-Methoxy | H | 12.1 | 15.8 | 14.2 |
| Derivative 3 | H | 2'-methyl | 18.5 | 25.1 | 22.4 |
| Derivative 4 | 6-Fluoro | 2'-methyl | 5.2 | 7.9 | 6.1 |
| Doxorubicin | - | - | 0.8 | 1.2 | 0.9 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol describes a common method for determining the cytotoxic effects of the test compounds on various cancer cell lines using a colorimetric assay based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Further prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Topoisomerase I Inhibition Assay (Hypothetical Protocol)
This protocol outlines a general procedure for assessing the inhibitory effect of the derivatives on human topoisomerase I, a key enzyme in DNA replication and a common target for anticancer drugs.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds
-
Camptothecin (positive control)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the human Topoisomerase I enzyme to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
Visualizations
The following diagrams illustrate the general experimental workflow for in vitro screening of anticancer compounds and a potential signaling pathway impacted by quinoline-4-carboxamide derivatives.
Caption: General workflow for in vitro anticancer drug screening.
Caption: Inhibition of Topoisomerase I by quinoline derivatives.
Scale-Up Synthesis of 2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the preparation of the local anesthetic Dibucaine.[1][2] The synthetic strategy involves a two-step process commencing with the chlorination of 2-hydroxy-4-quinolinecarboxylic acid to yield 2-chloro-4-quinolinecarboxylic acid, followed by an amidation reaction with N,N-diethylethylenediamine. This guide is intended to furnish researchers and drug development professionals with a comprehensive and reproducible methodology for the scale-up synthesis, including reaction conditions, purification techniques, and analytical characterization.
Introduction
This compound is a crucial synthetic intermediate, primarily recognized for its role in the manufacturing of Dibucaine, a potent long-acting local anesthetic.[1][2] The molecular structure consists of a 2-chloroquinoline core linked to a diethylaminoethyl side-chain via a carboxamide bridge.[1] The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. The protocols outlined herein are designed to be robust and adaptable for larger-scale production.
Synthetic Pathway Overview
The overall synthetic pathway is a two-step process, which is illustrated in the diagram below. The first step involves the conversion of the hydroxyl group at the 2-position of the quinoline ring to a chloride, followed by the formation of an amide bond at the 4-position.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-quinolinecarboxylic Acid
This protocol describes the chlorination of 2-hydroxy-4-quinolinecarboxylic acid using phosphorus oxychloride, adapted from established procedures.[3]
Materials and Equipment:
-
2-Hydroxy-4-quinolinecarboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
-
Filtration apparatus (Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, charge 2-hydroxy-4-quinolinecarboxylic acid (1 equivalent). Under a fume hood, cautiously add phosphorus oxychloride (approximately 10 volumes relative to the starting material).
-
Chlorination: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large volume of crushed ice with vigorous stirring.
-
Precipitation and Neutralization: An off-white to pale yellow solid will precipitate. Adjust the pH of the slurry to 4-5 with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Drying: Collect the solid product by suction filtration and wash thoroughly with deionized water. Dry the product under vacuum to a constant weight.
Quantitative Data Summary (Step 1):
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-4-quinolinecarboxylic acid | [3] |
| Reagent | Phosphorus oxychloride (POCl₃) | [3] |
| Reaction Time | 1 hour | [3] |
| Yield | ~87.5% | [3] |
| Product | 2-Chloro-4-quinolinecarboxylic acid | [3] |
Step 2: Synthesis of this compound
This protocol details the amidation of 2-chloro-4-quinolinecarboxylic acid with N,N-diethylethylenediamine. The carboxylic acid is first converted to its more reactive acid chloride derivative using thionyl chloride.
Materials and Equipment:
-
2-Chloro-4-quinolinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-diethylethylenediamine
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: To a solution of 2-chloro-4-quinolinecarboxylic acid (1 equivalent) in toluene (approximately 8-10 volumes), add thionyl chloride (1.2 equivalents) dropwise at room temperature with stirring. Heat the mixture to 60-75°C and maintain for 3-3.5 hours.[4]
-
Amidation: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of N,N-diethylethylenediamine (1.2 equivalents) in toluene. Add the acid chloride solution to the amine solution while maintaining the temperature. Stir the reaction mixture at 60°C until the reaction is complete (monitor by TLC).[4]
-
Work-up: Cool the reaction mixture to room temperature and add water. Stir for 30 minutes. Separate the organic layer. Wash the organic layer twice with water and once with saturated brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
Quantitative Data Summary (Step 2):
| Parameter | Value (based on 18.9 g starting material) | Reference |
| Starting Material | 2-Chloro-4-quinolinecarboxylic acid | [4] |
| Reagent 1 | Thionyl chloride (15.3 g) | [4] |
| Solvent | Toluene (150 ml + 200 ml) | [4] |
| Reagent 2 | N,N-diethylethylenediamine (10 g) | [4] |
| Reaction Temperature | 60-75°C | [4] |
| Reaction Time | 3-3.5 hours (acid chloride formation) | [4] |
| Product | This compound | [4] |
Purification and Characterization
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: An ethanol/water mixture (e.g., 3:1) can be used to achieve a purity of >95%.[1]
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane (e.g., starting with 1:2) is effective for removing residual N,N-diethylethylenediamine and other impurities.[1]
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >95% is typically expected.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₂₀ClN₃O, MW: 305.80 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the synthesis and purification of the target compound.
Caption: Detailed workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of Desbutoxy 2-Chloro Dibucaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desbutoxy 2-Chloro Dibucaine, chemically known as 2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide, is a key intermediate in the synthesis of Dibucaine, a potent and long-acting local anesthetic.[1][2] The synthesis of this intermediate is a critical step for researchers and professionals involved in the development of new anesthetic agents and the study of dibucaine analogs. These protocols provide detailed methodologies for the laboratory-scale preparation of Desbutoxy 2-Chloro Dibucaine, focusing on two common synthetic routes starting from either 2-hydroxyquinoline-4-carboxylic acid or 2-chloroquinoline-4-carboxylic acid. The procedures outlined are derived from established synthetic methods for quinoline-4-carboxamides.[3][4][5][6]
Materials and Equipment
| Reagents and Solvents | Equipment |
| 2-Hydroxyquinoline-4-carboxylic acid | Round-bottom flasks |
| 2-Chloroquinoline-4-carboxylic acid | Reflux condenser |
| Thionyl chloride (SOCl₂) | Magnetic stirrer with heating mantle |
| N,N-Diethylethylenediamine | Dropping funnel |
| Toluene, anhydrous | Buchner funnel and filter paper |
| Dimethylformamide (DMF), anhydrous | Rotary evaporator |
| Triethylamine (TEA) | Thin Layer Chromatography (TLC) plates (silica gel) |
| Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP reagent) | UV lamp for TLC visualization |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Glassware for extraction and filtration |
| Hydroxybenzotriazole (HOBt) | pH meter or pH paper |
| Dichloromethane (DCM), anhydrous | Standard laboratory glassware |
| Sodium bicarbonate (NaHCO₃) solution, saturated | Personal Protective Equipment (PPE): lab coat, safety glasses, gloves |
| Sodium sulfate (Na₂SO₄), anhydrous | Fume hood |
| Hydrochloric acid (HCl), concentrated and dilute solutions | |
| Deionized water |
Experimental Protocols
Two primary synthetic routes for the preparation of Desbutoxy 2-Chloro Dibucaine are detailed below.
Protocol 1: From 2-Hydroxyquinoline-4-carboxylic Acid
This protocol involves a two-step, one-pot reaction where 2-hydroxyquinoline-4-carboxylic acid is first converted to its acid chloride, which then reacts with N,N-diethylethylenediamine.[5]
Step 1: Formation of 2-chloroquinoline-4-carbonyl chloride
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) and anhydrous toluene to the flask.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloroquinoline-4-carbonyl chloride is used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude 2-chloroquinoline-4-carbonyl chloride in anhydrous toluene.
-
In a separate flask, prepare a solution of N,N-diethylethylenediamine (1.1 equivalents) in anhydrous toluene.
-
Cool the acid chloride solution in an ice bath and add the N,N-diethylethylenediamine solution dropwise with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Desbutoxy 2-Chloro Dibucaine by column chromatography on silica gel or by recrystallization.
Protocol 2: From 2-Chloroquinoline-4-carboxylic Acid
This protocol utilizes a direct coupling reaction between 2-chloroquinoline-4-carboxylic acid and N,N-diethylethylenediamine using a coupling agent.[6]
-
To a solution of 2-chloroquinoline-4-carboxylic acid (1 equivalent) in anhydrous DMF, add N,N-diethylethylenediamine (1.5 equivalents), BOP reagent (1.5 equivalents), and triethylamine (5 equivalents).[6]
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
An alternative coupling method involves using EDC and HOBt in DMF.[3][4]
Quantitative Data Summary
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Starting Material | 2-Hydroxyquinoline-4-carboxylic acid | 2-Chloroquinoline-4-carboxylic acid | [5][6] |
| Key Reagents | Thionyl chloride, N,N-Diethylethylenediamine | BOP reagent, TEA, N,N-Diethylethylenediamine | [5][6] |
| Solvent | Toluene | DMF | [5][6] |
| Reaction Temperature | Reflux, then Room Temp. | Room Temperature | [5][6] |
| Reaction Time | 14-28 hours | 12 hours | [5][6] |
| Typical Yield | Not specified, but generally moderate to high | Not specified, but generally moderate to high | |
| Purification | Column Chromatography/Recrystallization | Filtration/Column Chromatography/Recrystallization |
Visualizations
Caption: Synthetic routes to Desbutoxy 2-Chloro Dibucaine.
Caption: Generalized workflow for synthesis and purification.
References
- 1. 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide | 87864-14-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The synthetic methods of Dibucaine hydrochloride_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Application Notes and Protocols for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, also known as Desbutoxy 2-Chloro Dibucaine, is a quinoline-based carboxamide derivative.[1] Primarily recognized as a critical intermediate in the synthesis of the potent local anesthetic Dibucaine (Cinchocaine), its chemical structure suggests a broader potential in medicinal chemistry.[1] The quinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound in various drug discovery contexts.
Chemical Information
| Property | Value |
| CAS Number | 87864-14-0 |
| Molecular Formula | C₁₆H₂₀ClN₃O |
| Molecular Weight | 305.80 g/mol |
| Synonyms | Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide |
Potential Applications in Drug Discovery
Based on the activities of structurally related quinoline carboxamides, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Quinoline derivatives are known to exert anticancer effects through various mechanisms, including DNA intercalation and inhibition of protein kinases.[1]
-
Antimicrobial Activity: The quinoline ring is a core structure in many antimicrobial agents.
-
Cholinesterase Inhibition: Due to its structural similarity to Dibucaine, a known cholinesterase inhibitor, this compound may exhibit similar activity, which is relevant for neurodegenerative disease research.[1]
Application Note 1: Anticancer Activity Evaluation
The anticancer potential of this compound can be assessed by evaluating its cytotoxicity against various cancer cell lines. A standard method for this is the MTT assay.
Hypothesized Mechanism of Action
The planar quinoline ring may intercalate between DNA base pairs, disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis. Additionally, many quinoline derivatives are known to inhibit protein kinases involved in cancer cell signaling pathways.
Illustrative Cytotoxicity Data
The following table illustrates how cytotoxicity data for this compound could be presented. Note: This data is hypothetical and for illustrative purposes only.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HeLa | Cervical Adenocarcinoma | 18.5 |
| HCT116 | Colon Carcinoma | 25.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Application Note 2: Antimicrobial Activity Screening
The antimicrobial potential of this compound can be determined by assessing its ability to inhibit the growth of various bacterial and fungal strains. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Illustrative Antimicrobial Activity Data
The following table is an example of how to present the MIC values for the compound. Note: This data is hypothetical and for illustrative purposes only.
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 32 |
| Escherichia coli | Gram-negative bacteria | 64 |
| Candida albicans | Fungus | 128 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of the compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Application Note 3: Cholinesterase Inhibition Assay
Given its structural similarity to Dibucaine, this compound should be evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Ellman's method is a widely used colorimetric assay for this purpose.
Hypothesized Mechanism of Inhibition
The compound may bind to the active site or a peripheral anionic site of the cholinesterase enzyme, preventing the hydrolysis of the neurotransmitter acetylcholine.
Illustrative Cholinesterase Inhibition Data
The following table is an example of how to present cholinesterase inhibition data. Note: This data is hypothetical and for illustrative purposes only.
| Enzyme | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | 5.8 |
| Butyrylcholinesterase (BChE) | 12.3 |
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
This protocol details the measurement of cholinesterase activity and its inhibition by the test compound.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or buffer for the control).
-
Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
References
Application Notes and Protocols: 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide as a pivotal chemical intermediate in the synthesis of the local anesthetic, Dibucaine. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the signaling pathway of the final product.
Overview and Physicochemical Properties
This compound, also known as Desbutoxy 2-Chloro Dibucaine, is a quinoline derivative that serves as a crucial precursor in pharmaceutical synthesis.[1][2] Its chemical structure, featuring a reactive chlorine atom at the 2-position of the quinoline ring, makes it an ideal substrate for nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87864-14-0 | [1][2] |
| Molecular Formula | C₁₆H₂₀ClN₃O | [1] |
| Molecular Weight | 305.8 g/mol | [1][3] |
| Melting Point | 65-67°C | [4] |
| Boiling Point | 470.5 ± 40.0 °C (Predicted) | [4] |
| Density | 1.181 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | >95% (HPLC)[1], 98%[5] | [1][5] |
| Appearance | Off-White to Pale Yellow Solid | [5] |
| Solubility | Soluble in DMSO, Methanol | [5] |
| Storage | Inert atmosphere, Room Temperature or +4°C | [1][5] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from 2-hydroxy-4-quinolinecarboxylic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by an amidation reaction with N,N-diethylethylenediamine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-chloro-4-quinolinecarbonyl chloride
-
To a clean, dry reaction vessel, add 2-hydroxy-4-quinolinecarboxylic acid and toluene.
-
With stirring, add thionyl chloride dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and maintain for 3-3.5 hours.
-
After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2-chloro-4-quinolinecarbonyl chloride as an oil. A patent reports a yield of 88.3-91.3% for this step.[6]
Step 2: Amidation to form this compound
-
Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in toluene.
-
Add N,N-diethylethylenediamine to the solution.
-
Heat the mixture to 60-70°C with continuous stirring until the reaction is complete.
-
Cool the reaction mixture to room temperature and wash with water.
-
Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain this compound.
Table 2: Quantitative Data for the Synthesis of this compound
| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-hydroxy-4-quinolinecarboxylic acid | 1. Thionyl chloride 2. N,N-diethylethylenediamine | Toluene | 60-70 | 3-3.5 (Step 1) | 88.3-91.3 (for acid chloride) | [6] |
Application as an Intermediate in the Synthesis of Dibucaine
The primary application of this compound is as a key intermediate in the synthesis of Dibucaine (Cinchocaine), a potent long-acting local anesthetic.[1] The synthesis involves a nucleophilic aromatic substitution reaction where the chloro group at the 2-position is replaced by a butoxy group.
Experimental Protocol: Synthesis of Dibucaine
-
Prepare a solution of sodium n-butoxide in n-butanol.
-
Add this compound to the sodium n-butoxide solution.
-
Heat the reaction mixture under reflux with stirring.
-
Upon completion of the reaction, add toluene for extraction.
-
Crystallize the product from the toluene solution to obtain purified Dibucaine.
Table 3: Quantitative Data for the Synthesis of Dibucaine
| Intermediate | Reagents | Solvent | Reaction Type |
| This compound | Sodium n-butoxide | n-butanol, Toluene | Nucleophilic Aromatic Substitution |
Analytical Characterization
The structure and purity of this compound can be confirmed using various analytical techniques.
Table 4: Spectral Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectral data available from ChemicalBook. | [7] |
| ¹³C NMR | Spectral data available from ChemicalBook. | [7] |
| FTIR | Spectral data available from ChemicalBook. | [7] |
| Mass Spec. | Spectral data available from ChemicalBook. | [7] |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of Dibucaine, highlighting the role of this compound as a key intermediate.
Caption: Synthetic pathway of Dibucaine.
Signaling Pathway of Dibucaine
Dibucaine functions as a local anesthetic by blocking voltage-gated sodium channels in neurons. Additionally, evidence suggests that local anesthetics like lidocaine, which is structurally related to dibucaine, can inhibit the ERK signaling pathway, which may contribute to their effects on cell proliferation.[8]
Caption: Mechanism of action of Dibucaine.
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 87864-14-0 | FC20289 [biosynth.com]
- 4. This compound CAS#: 87864-14-0 [m.chemicalbook.com]
- 5. This compound | 87864-14-0 [chemicalbook.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. This compound (87864-14-0) 1H NMR spectrum [chemicalbook.com]
- 8. Lidocaine inhibits melanoma cell proliferation by regulating ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a quinoline-based carboxamide derivative.[1] It is a critical intermediate in the synthesis of Dibucaine (Cinchocaine), which is a potent local anesthetic.[1][2]
Q2: What is the principal synthetic route for this compound?
A2: The most common synthetic route is an amidation reaction. This involves the coupling of 2-chloro-4-quinolinecarboxylic acid with N,N-diethylethylenediamine, typically facilitated by a coupling agent to activate the carboxylic acid.[1]
Q3: What are the essential starting materials for this synthesis?
A3: The key starting materials are 2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine. The choice of coupling agent, base, and solvent are also critical for the success of the reaction.
Q4: Why is the selection of a suitable coupling reagent crucial for this synthesis?
A4: The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a stable ammonium carboxylate salt.[3] A coupling reagent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, thereby increasing the reaction rate and overall yield.[3] Different coupling reagents can also influence the level of side reactions and the ease of product purification.[2]
Q5: What are some of the common impurities that might be encountered in this synthesis?
A5: Common impurities can include unreacted starting materials (2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine), byproducts from the decomposition of the coupling reagent (e.g., dicyclohexylurea if DCC is used), and potential side products from reactions involving the chloro-substituent on the quinoline ring.
Q6: How can the progress of the reaction be effectively monitored?
A6: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Possible Cause: Inactive or degraded coupling reagent.
-
Solution: Use a fresh, anhydrous batch of the coupling reagent. Carbodiimide-based reagents like EDC and DCC are sensitive to moisture. Store coupling reagents in a desiccator.
-
-
Possible Cause: Poor quality of starting materials.
-
Solution: Ensure the purity of both 2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine using appropriate analytical techniques (e.g., NMR, melting point). Impurities in the starting materials can inhibit the reaction.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: The choice of solvent, temperature, and reaction time can significantly impact the yield. Refer to the data tables below for guidance on optimizing these parameters. A systematic screening of conditions may be necessary.
-
-
Possible Cause: Competing acid-base reaction.
-
Solution: The reaction between the carboxylic acid and the amine can form a salt, which is unreactive.[3] The use of a coupling agent is designed to prevent this.[3] Ensure that if a base is used to scavenge acid produced during the reaction (e.g., from EDC hydrochloride), it is a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Problem 2: Presence of Significant Impurities in the Crude Product
-
Possible Cause: Incomplete reaction leading to residual starting materials.
-
Solution: Increase the reaction time or modestly increase the temperature. You can also consider using a slight excess (1.1-1.2 equivalents) of the amine. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Possible Cause: Byproducts from the coupling reagent.
-
Solution: If using DCC, the dicyclohexylurea byproduct is often difficult to remove.[4] Consider switching to a water-soluble coupling reagent like EDC, which allows for the removal of the urea byproduct during an aqueous workup.
-
-
Possible Cause: Side reactions involving the quinoline ring.
-
Solution: The 2-chloro position on the quinoline ring can be susceptible to nucleophilic substitution under certain conditions. Avoid unnecessarily high temperatures or prolonged reaction times. Using milder coupling conditions can help minimize such side reactions.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: The product co-elutes with impurities during column chromatography.
-
Solution: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve good separation.
-
-
Possible Cause: The product is obtained as a viscous oil that is difficult to handle.
-
Solution: Try to crystallize the product from a suitable solvent or a mixture of solvents. If the free base is an oil, consider converting it to a hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.
-
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the synthesis of this compound. The yield and purity data are illustrative and based on general trends in amide coupling reactions.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Typical Yield Range | Byproduct Removal | Notes |
| EDC / HOBt | 70-95% | Easy (water-soluble urea) | A very common and effective combination. HOBt can suppress side reactions. |
| HATU / DIPEA | 80-98% | Easy (water-soluble) | Highly efficient and fast-acting, but more expensive.[4] |
| DCC / DMAP | 60-90% | Difficult (insoluble urea) | Effective but the dicyclohexylurea byproduct often requires filtration and can complicate purification.[4] |
| SOCl₂ | 50-85% | Gaseous byproducts | Involves the formation of an intermediate acid chloride. Can be harsh and may not be suitable for sensitive substrates. |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Dielectric Constant | General Suitability | Potential Issues |
| Dichloromethane (DCM) | 9.1 | Excellent | Good solvent for most coupling reagents and starting materials. |
| N,N-Dimethylformamide (DMF) | 36.7 | Good | Can help dissolve poorly soluble starting materials. May promote side reactions at elevated temperatures. |
| Tetrahydrofuran (THF) | 7.6 | Good | A good general-purpose solvent for amide coupling. |
| Acetonitrile (ACN) | 37.5 | Moderate | Can be used, but solubility of starting materials should be checked. |
Table 3: Impact of Reaction Temperature
| Temperature Range | Effect on Reaction Rate | Potential for Side Reactions | Recommended Use |
| 0 °C to Room Temperature | Slower | Lower | Ideal for minimizing side reactions, especially with sensitive substrates. |
| Room Temperature to 50 °C | Faster | Moderate | A good starting point for optimizing reaction time and yield. |
| > 50 °C | Fastest | Higher | May be necessary for unreactive starting materials, but increases the risk of byproduct formation. |
Experimental Protocols
Protocol: Synthesis using EDC/HOBt Coupling
This protocol provides a general procedure for the synthesis of this compound.
Materials and Reagents:
-
2-chloro-4-quinolinecarboxylic acid
-
N,N-diethylethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-quinolinecarboxylic acid (1 equivalent) in anhydrous DCM.
-
Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes.
-
In a separate flask, dissolve N,N-diethylethylenediamine (1.1 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS, IR).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Simplified reaction pathway showing the role of EDC as a coupling agent.
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Technical Support Center: Synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the production of Dibucaine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis of the Precursor: 2-chloro-4-quinolinecarboxylic acid
Question: I am synthesizing 2-chloro-4-quinolinecarboxylic acid from 2-hydroxy-4-quinolinecarboxylic acid using phosphorus oxychloride (POCl₃), and I am getting a low yield of the desired product. What are the potential side reactions?
Answer: The chlorination of 2-hydroxy-4-quinolinecarboxylic acid with POCl₃ is a crucial step. Several side reactions can lead to reduced yields and impurities:
-
Incomplete Reaction: The reaction may not go to completion if the reaction time is too short or the temperature is too low. This results in the presence of the starting material in your final product.
-
Formation of Anhydrides: The carboxylic acid group can react with the activated intermediate to form anhydrides, which can be difficult to separate.
-
Hydrolysis: During workup, the 2-chloro group is susceptible to hydrolysis back to the 2-hydroxy functionality if exposed to water for extended periods or at elevated temperatures.[1]
-
Dimerization: Pseudodimer formation can occur between phosphorylated intermediates and unreacted quinolone.[2]
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried to minimize hydrolysis.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC to ensure complete consumption of the starting material. A typical procedure involves refluxing for several hours.
-
Controlled Workup: Quench the reaction mixture by slowly adding it to crushed ice and water. Avoid prolonged exposure to aqueous conditions and maintain a low temperature during filtration and washing.
-
Use of a Co-solvent: In some cases, using a high-boiling inert solvent can improve the reaction efficiency and reduce side product formation.
2. Activation of 2-chloro-4-quinolinecarboxylic acid
Question: I am converting 2-chloro-4-quinolinecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂) before the amidation step, and my subsequent reaction is not working well. What could be the issue?
Answer: The formation of 2-chloro-4-quinolinecarbonyl chloride is a standard procedure, but side reactions can still occur:
-
Incomplete Conversion: Insufficient SOCl₂ or a short reaction time can lead to unreacted carboxylic acid, which will not participate in the subsequent amidation.
-
Degradation: Quinoline derivatives can be sensitive to harsh conditions. Prolonged heating in neat SOCl₂ at high temperatures could lead to degradation and the formation of colored impurities.
-
Side Reactions involving the Quinoline Ring: While less common, aggressive chlorinating conditions could potentially lead to further chlorination on the quinoline ring, although this is more likely with stronger chlorinating agents or catalysts.
Troubleshooting:
-
Use of a Catalyst: Catalytic amounts of dimethylformamide (DMF) can accelerate the conversion of the carboxylic acid to the acid chloride, often allowing for milder reaction conditions.
-
Removal of Excess SOCl₂: Ensure all excess SOCl₂ is removed under vacuum before proceeding to the next step, as it can react with the amine in the subsequent step.
-
Use the Acid Chloride Immediately: Acid chlorides are reactive and moisture-sensitive. It is best to use the freshly prepared 2-chloro-4-quinolinecarbonyl chloride directly in the next step without prolonged storage.
3. Amidation with N,N-diethylethylenediamine
Question: During the amidation of 2-chloro-4-quinolinecarbonyl chloride with N,N-diethylethylenediamine, I am observing multiple spots on my TLC plate, and the yield of the desired product is low. What are the likely side products?
Answer: The amidation step with a diamine like N,N-diethylethylenediamine is prone to several side reactions:
-
Double Acylation: The most common side reaction is the formation of a bis-amide where two molecules of 2-chloro-4-quinolinecarbonyl chloride react with both the primary and secondary amines of N,N-diethylethylenediamine.
-
Hydrolysis of the 2-Chloro Group: The 2-chloro substituent on the quinoline ring can be hydrolyzed to a 2-hydroxy group (a quinolone) under basic conditions or if water is present in the reaction mixture. This impurity is often observed in the final product of related syntheses.[1]
-
Reaction with the Tertiary Amine: While less likely, the tertiary amine of N,N-diethylethylenediamine could be quaternized by reacting with the acid chloride, leading to a complex mixture.
-
Intramolecular Cyclization: Although less common for this specific substrate, related structures can undergo intramolecular cyclization reactions.
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of N,N-diethylethylenediamine to favor the formation of the mono-amidation product and minimize double acylation.
-
Slow Addition: Add the 2-chloro-4-quinolinecarbonyl chloride solution slowly to the solution of N,N-diethylethylenediamine at a low temperature (e.g., 0 °C) to control the reaction and reduce the formation of the bis-amide.
-
Use of a Base: Include a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction. This prevents the protonation of the diamine, which would deactivate it.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the 2-chloro group.
Quantitative Data Summary
| Step | Desired Product | Potential Side Product | Conditions Favoring Side Product Formation |
| Chlorination | 2-chloro-4-quinolinecarboxylic acid | 2-hydroxy-4-quinolinecarboxylic acid (unreacted) | Insufficient POCl₃, low temperature, short reaction time. |
| Quinoline-2,4-dicarboxylic acid derivatives | Presence of oxidizing contaminants. | ||
| Dimeric/Polymeric byproducts | High temperatures, presence of catalytic impurities. | ||
| Acid Chloride Formation | 2-chloro-4-quinolinecarbonyl chloride | 2-chloro-4-quinolinecarboxylic acid (unreacted) | Insufficient thionyl chloride, no catalyst (e.g., DMF). |
| Degradation products (colored) | Prolonged heating at high temperatures. | ||
| Amidation | This compound | N,N'-bis(2-chloro-4-quinoloyl)-N,N-diethylethylenediamine | Using a 1:1 or excess ratio of acid chloride to diamine. |
| 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide | Presence of water, basic conditions, prolonged reaction times. |
Experimental Protocols
1. Synthesis of 2-chloro-4-quinolinecarboxylic acid
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 2-hydroxy-4-quinolinecarboxylic acid.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain 2-chloro-4-quinolinecarboxylic acid.
2. Synthesis of this compound
-
Acid Chloride Formation:
-
To a flask containing 2-chloro-4-quinolinecarboxylic acid, add an excess of thionyl chloride (SOCl₂) (approximately 3-5 equivalents) and a catalytic amount of DMF.
-
Heat the mixture at a gentle reflux for 1-2 hours.
-
Remove the excess thionyl chloride under reduced pressure. The resulting 2-chloro-4-quinolinecarbonyl chloride is used directly in the next step.
-
-
Amidation:
-
In a separate flask, dissolve N,N-diethylethylenediamine (1.1 equivalents) and triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in the same anhydrous solvent.
-
Add the acid chloride solution dropwise to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during the amidation step.
References
avoiding byproduct formation in quinolinecarboxamide synthesis
Welcome to the Technical Support Center for Quinolinecarboxamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of quinolinecarboxamides, with a focus on minimizing byproduct formation and maximizing yield and purity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of quinolinecarboxamides. The two primary methods for this synthesis are:
-
Method A: Amide Coupling via Acyl Chloride Formation
-
Method B: Direct Amide Coupling using Coupling Reagents
Method A: Amide Coupling via Acyl Chloride Formation
This two-step method involves the conversion of a quinolinecarboxylic acid to its acyl chloride, followed by reaction with an amine.[1]
Problem 1: Low or No Yield of Quinolinecarboxamide
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the acyl chloride. | Ensure the quinolinecarboxylic acid is completely suspended in an excess of thionyl chloride or a solution of oxalyl chloride in a dry, inert solvent like DCM or toluene.[1] A catalytic amount of dry DMF can be added to facilitate the reaction with thionyl chloride.[1] Monitor the reaction for the cessation of gas evolution (HCl and SO₂ or CO and CO₂) to confirm completion.[1] |
| Degradation of the acyl chloride. | Quinolinecarbonyl chlorides can be sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use the crude acyl chloride immediately in the next step without prolonged storage. |
| Poor reactivity of the amine. | For electron-deficient or sterically hindered amines, the reaction may be sluggish. Consider increasing the reaction temperature or using a more potent base. A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial. |
| Suboptimal reaction conditions for amidation. | The addition of the amine solution to the acyl chloride should be done slowly at 0°C to control the exothermic reaction.[1] After the initial addition, allowing the reaction to warm to room temperature and stir for an extended period (2-12 hours) can improve the yield.[1] |
Problem 2: Presence of Impurities and Byproducts in the Final Product
| Byproduct/Impurity | Source | Prevention and Removal |
| Unreacted Quinolinecarboxylic Acid | Incomplete conversion to the acyl chloride. | Ensure complete reaction in the first step as described above. During work-up, a wash with a saturated sodium bicarbonate solution will remove unreacted carboxylic acid.[1] |
| Side products from thionyl chloride/oxalyl chloride | Reaction of the chlorinating agent with the quinoline ring system, especially at high temperatures. | Use the minimum effective temperature for acyl chloride formation. Oxalyl chloride is often milder than thionyl chloride and can be used at room temperature.[1] Purification by column chromatography can separate these byproducts. |
| Diacylated Amine (for primary amines) | Use of excess acyl chloride. | Use a slight excess of the amine (1.0-1.2 equivalents) relative to the acyl chloride to ensure the complete consumption of the acyl chloride.[1] |
Method B: Direct Amide Coupling using Coupling Reagents
This one-pot method utilizes a coupling reagent to facilitate the direct reaction between a quinolinecarboxylic acid and an amine.[1]
Problem 1: Low Yield of Quinolinecarboxamide
| Possible Cause | Troubleshooting Step |
| Poor solubility of quinolinecarboxylic acid. | Quinolinecarboxylic acids can have poor solubility in common organic solvents. DMF is often a good solvent choice for these reactions.[2] Gentle heating may be required to dissolve the starting material, but care should be taken not to degrade the coupling reagent. |
| Inappropriate choice of coupling reagent. | The efficiency of coupling reagents can be substrate-dependent. For sterically hindered or electron-deficient substrates, more powerful reagents like HATU or COMU may be necessary.[3][4] |
| Suboptimal reaction parameters. | Ensure the use of an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere.[5] The stoichiometry of the coupling reagent (1.1-1.5 eq) and base (2-4 eq) is crucial.[1] Reaction times can vary from 4 to 24 hours.[1] |
| Decomposition of the activated intermediate. | The activated ester formed from the carboxylic acid and the coupling reagent can be unstable. It is often recommended to pre-activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine.[6] |
Problem 2: Difficult Purification and Byproduct Formation
| Byproduct/Impurity | Source | Prevention and Removal |
| Urea byproduct (from carbodiimides like DCC, DIC, EDC) | Stoichiometric byproduct of the coupling reaction.[7][8] | If using DCC, the dicyclohexylurea byproduct is largely insoluble in most organic solvents and can be removed by filtration.[7] For the more soluble byproducts of DIC and EDC, aqueous work-up can facilitate their removal.[7] Using EDC in combination with HOBt can improve reaction efficiency and simplify purification.[9][10] |
| Guanidinium byproduct (from uronium/aminium reagents like HBTU, HATU) | Reaction of the amine with the coupling reagent itself.[5][11] | This side reaction is more likely if the coupling reaction is slow or if an excess of the uronium reagent is used.[5] To minimize this, add the amine to the reaction mixture after the carboxylic acid has been pre-activated.[5][6] Phosphonium-based reagents like PyBOP do not form guanidinium byproducts.[12] |
| Racemization of chiral centers | Over-activation of the carboxylic acid, especially with carbodiimides. | The addition of racemization suppressants like HOBt or HOAt can minimize this side reaction.[7] Uronium/aminium and phosphonium salt reagents generally result in less racemization.[3] |
| Unreacted starting materials | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry). Purification via column chromatography is typically effective for removing unreacted starting materials. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical and can significantly affect the yield and purity of the desired quinolinecarboxamide.
| Coupling Reagent/System | Typical Byproduct | Key Advantages | Common Side Reactions | Reported Yield Range (%) |
| SOCl₂/Oxalyl Chloride | SO₂, HCl / CO, CO₂, HCl | Readily available, inexpensive, gaseous byproducts are easily removed.[13] | Potential for side reactions on the quinoline ring at high temperatures. | Good to Excellent |
| EDC/HOBt | Water-soluble urea, HOBt | Water-soluble byproducts simplify purification; minimal racemization.[7][9][10] | Can be less effective for sterically hindered substrates. | 60-95%[9] |
| BOP | Hexamethylphosphoramide (HMPA) | High coupling efficiency.[3] | HMPA is a known carcinogen. | Good to Excellent[2] |
| HATU/DIPEA | Tetramethylurea, HOAt | High reaction rates and efficiency, even for difficult couplings.[3][4][5] | Guanidinylation of the amine, potential for allergic reactions.[5][14] | 85-95% (for general amides)[15] |
| PyBOP | Tris(pyrrolidino)phosphine oxide | Does not form guanidinium byproducts, less toxic byproducts than BOP.[3][12] | Good to Excellent | |
| COMU | Oxyma Pure-derived urea | Safer (non-explosive) than HOBt/HOAt-based reagents, good solubility.[3][4] | High |
Experimental Protocols
Method A: Amide Coupling via Acyl Chloride Formation
Step 1: Synthesis of Quinoline-2-carbonyl chloride [1]
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in an excess of thionyl chloride (e.g., 10-20 eq). Alternatively, use a solution of oxalyl chloride (2-3 eq) in a dry inert solvent such as DCM or toluene.
-
If using thionyl chloride, a catalytic amount of dry DMF can be added.
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours, monitoring for the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of Quinoline-2-carboxamide [1]
-
Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.
-
Cool the solution of the acyl chloride to 0°C using an ice bath.
-
Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography.
Method B: Direct Amide Coupling using a Coupling Reagent (e.g., HATU)
-
To a round-bottom flask containing a magnetic stir bar, dissolve the quinolinecarboxylic acid (1.0 eq) and HATU (1.1-1.5 eq) in a dry polar aprotic solvent such as DMF or DCM under an inert atmosphere.[1]
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2-4 eq) to the mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. asiaresearchnews.com [asiaresearchnews.com]
troubleshooting low purity of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amidation reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this amidation are a common challenge and can often be attributed to several factors related to reagents, reaction conditions, and work-up procedures.
Troubleshooting Steps:
-
Reagent Quality:
-
2-chloro-4-quinolinecarboxylic acid: Ensure the starting material is pure and dry. Impurities can interfere with the activation step.
-
Activating Agent (e.g., thionyl chloride, oxalyl chloride): Use a fresh bottle or a recently purified batch. These reagents are highly susceptible to hydrolysis from atmospheric moisture, which deactivates them.
-
N,N-diethylethylenediamine: This amine is hygroscopic and can absorb atmospheric CO2. Use a freshly opened bottle or distill it before use. Purity can be checked by 1H NMR.
-
Solvent: Use anhydrous solvents, especially for the acid activation and coupling steps. The presence of water will lead to the hydrolysis of the acid chloride intermediate.[1]
-
-
Reaction Conditions:
-
Incomplete Activation: Ensure complete conversion of the carboxylic acid to the acid chloride. This can be facilitated by gentle heating (e.g., reflux in thionyl chloride) and allowing for sufficient reaction time. The progress can be monitored by the cessation of gas (SO2 or HCl) evolution.
-
Suboptimal Temperature: The amidation reaction itself is typically carried out at a low temperature (e.g., 0 °C) to start, and then allowed to warm to room temperature. This helps to control the exothermicity of the reaction and minimize side products.
-
Stoichiometry: While a 1:1 molar ratio of the acid chloride and the amine is theoretically required, a slight excess of the amine (e.g., 1.1-1.2 equivalents) can sometimes be used to ensure the complete consumption of the more valuable acid chloride. However, a large excess can complicate purification.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of moisture-sensitive reagents and intermediates.[2]
-
-
Work-up Procedure:
-
Hydrolysis during Work-up: Ensure that the reaction is fully complete before quenching with water or an aqueous solution. Premature quenching can hydrolyze unreacted acid chloride back to the carboxylic acid.
-
Product Extraction: The product is basic due to the diethylamino group. Ensure the aqueous layer is sufficiently basic during extraction with an organic solvent to keep the product in its free base form, which is more soluble in organic solvents.
-
Q2: I am observing a significant amount of an impurity with a lower Rf value than my product on the TLC plate. What could this impurity be?
A2: A common impurity in this synthesis is the hydrolyzed product, 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide . This can form in a few ways:
-
Hydrolysis of the 2-chloro group: The chloro group at the 2-position of the quinoline ring can be susceptible to nucleophilic substitution by water, especially under non-anhydrous conditions or during work-up.
-
Hydrolysis of the starting material: If the starting 2-chloro-4-quinolinecarboxylic acid is contaminated with 2-hydroxy-4-quinolinecarboxylic acid, this will be carried through the synthesis.
Another possibility is unreacted 2-chloro-4-quinolinecarboxylic acid , which can result from incomplete activation or hydrolysis of the acid chloride intermediate during the reaction. Being a carboxylic acid, it will have a much lower Rf value on silica gel TLC.
Troubleshooting and Identification:
-
TLC Analysis: The presence of a carboxylic acid can be confirmed by streaking the TLC plate or by adding a small amount of a base like triethylamine to the developing solvent, which should result in the smearing of the acid spot.
-
Purification: Both impurities are more polar than the desired product and can typically be removed by column chromatography.[2] Recrystallization can also be effective if the impurity levels are not too high.[2]
Q3: My purified product has a purity of less than 95% by HPLC. What are some common impurities I should look for and how can I remove them?
A3: Besides the hydrolysis product and unreacted starting material mentioned above, other potential impurities include:
-
Residual N,N-diethylethylenediamine: This is a common impurity if an excess was used in the reaction. It can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) during work-up, which will protonate the amine and pull it into the aqueous layer.
-
Side products from diamine reaction: N,N-diethylethylenediamine has two nucleophilic nitrogen atoms. While the primary amine is more reactive, there is a possibility of a side reaction where the tertiary amine also reacts, or where one molecule of the acid chloride reacts with both amine groups of two different diamine molecules, leading to a dimeric impurity.
Purification Strategies:
-
Column Chromatography: This is a very effective method for removing both more polar and less polar impurities. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one is often successful.[2]
-
Recrystallization: This can be an effective final purification step to achieve high purity. A common solvent system is an ethanol/water mixture.[2]
Data Presentation
| Parameter | Starting Material (2-chloro-4-quinolinecarboxylic acid) | Intermediate (2-chloro-4-quinolinecarbonyl chloride) | Final Product (this compound) |
| Typical Yield | N/A (Starting Material) | >95% (crude) | 60-80% (after purification) |
| Purity (by HPLC) | >98% | Not typically isolated | >98% |
| Melting Point (°C) | ~244 °C | Not applicable | 65-67 °C |
| TLC Rf Value * | ~0.1-0.2 | Reactive | ~0.4-0.5 |
*Typical values on silica gel with 1:1 ethyl acetate/hexane as eluent. These values can vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in thionyl chloride (5.0 eq). Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-4-quinolinecarbonyl chloride is used in the next step without further purification.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N,N-diethylethylenediamine (1.1 eq) in the same anhydrous solvent. Add the amine solution dropwise to the acid chloride solution with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the impure product in a minimal amount of hot ethanol.
-
Precipitation: Slowly add water to the hot solution until it becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Resolving Solubility Challenges of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS: 87864-14-0) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in organic solvents?
Q2: My compound is precipitating out of solution when I dilute my DMSO stock with an aqueous buffer. What can I do?
This is a common issue known as "antisolvent precipitation." It occurs because the compound is poorly soluble in the aqueous buffer, and the dilution reduces the concentration of the organic co-solvent (DMSO) to a point where it can no longer keep the compound dissolved.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This will lower the initial concentration of the compound and may prevent it from crashing out upon dilution.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment allows (typically <0.5% for cell-based assays) to aid solubility[2].
-
Use a Co-solvent: Consider using a co-solvent system. For example, a mixture of ethanol and water or propylene glycol and water might improve solubility.
-
pH Adjustment: The quinoline and diethylaminoethyl moieties suggest the compound is basic. Adjusting the pH of the aqueous buffer to be more acidic (1-2 pH units below the pKa) can protonate the molecule, increasing its aqueous solubility[3].
-
Heated Sonication: Gently warming the solution while sonicating can help redissolve small amounts of precipitate. However, be cautious of the compound's thermal stability[4].
Q3: I am observing inconsistent results in my experiments, which I suspect is due to poor solubility. How can I confirm this and what should I do?
Poor solubility can lead to variable compound concentrations, causing inconsistent experimental outcomes[4].
Confirmation and Solutions:
-
Visual Inspection: Before use, carefully inspect your solutions for any visible precipitate. Centrifuge the solution and check for a pellet.
-
Serial Dilutions: When preparing different concentrations for an assay, perform serial dilutions from your stock solution to maintain a consistent solvent ratio across all concentrations.
-
Solubility Enhancement Techniques: If solubility is confirmed to be an issue, consider techniques such as creating a solid dispersion with a polymer carrier or using cyclodextrin complexation to improve aqueous solubility[3][5].
Q4: How can I prepare a stock solution of this compound?
For a standard protocol, you can prepare a stock solution in an appropriate organic solvent like DMSO[2].
Protocol:
-
Calculate the required mass of the compound based on your desired stock concentration (e.g., 10 mM).
-
Accurately weigh the compound in a sterile vial.
-
Add the calculated volume of high-purity DMSO.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light[2].
Solubility Data Summary
The following table summarizes the currently available solubility information for this compound. Researchers are encouraged to perform their own solubility tests for solvents not listed.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Common solvent for creating stock solutions. |
| Methanol | Soluble[1] | A polar protic solvent option. |
| Water | Insoluble (predicted) | Typical for similar quinoline derivatives[2]. |
| Ethanol | Likely Soluble | Often a good alternative or co-solvent with water. |
| Acetonitrile | Likely Soluble | A polar aprotic solvent to consider. |
| Dichloromethane (DCM) | Likely Soluble | A non-polar solvent option. |
| Chloroform | Likely Soluble | A non-polar solvent option. |
Experimental Protocols for Improving Solubility
1. Protocol for pH Adjustment
This method is suitable for aqueous solutions where the compound's basic nature can be leveraged.
-
Materials: this compound, desired aqueous buffer, 1M HCl, 1M NaOH, calibrated pH meter.
-
Methodology:
-
Prepare a suspension of the compound in the aqueous buffer.
-
While stirring, slowly add 1M HCl dropwise to lower the pH.
-
Monitor the dissolution of the compound visually.
-
Check the pH periodically with the pH meter.
-
Continue adding acid until the compound is fully dissolved. Aim for a pH 1-2 units below the compound's pKa. If the pKa is unknown, a pH of 4-5 is a reasonable starting point.
-
If necessary, the pH can be carefully adjusted back up with 1M NaOH, but be aware that the compound may precipitate again if the pH rises too much.
-
2. Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method)
This technique can enhance the dissolution rate by dispersing the compound in a polymer matrix in an amorphous state[3].
-
Materials: this compound, a carrier polymer (e.g., PVP, PEG, or Soluplus®), a common volatile organic solvent (e.g., methanol or ethanol).
-
Methodology:
-
Choose a drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the compound and the carrier in the chosen solvent.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film or powder in a vacuum oven (e.g., at 40-50°C) for 24 hours to remove residual solvent[3].
-
The resulting solid dispersion can then be tested for its dissolution properties.
-
Visual Troubleshooting and Workflow Diagrams
Below are diagrams to assist in troubleshooting solubility issues and understanding the factors that influence solubility.
Caption: A workflow for troubleshooting common solubility problems.
Caption: Key factors influencing the solubility of a compound.
References
Technical Support Center: Synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
Welcome to the technical support center for the synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions related to this synthetic process.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-chloro-4-quinolinecarbonyl chloride (Intermediate) | 1. Incomplete reaction of 2-hydroxy-4-quinolinecarboxylic acid with the chlorinating agent. 2. Degradation of the chlorinating agent (e.g., thionyl chloride) due to moisture. 3. Insufficient reaction temperature or time. | 1. Ensure the starting material is fully dissolved or suspended in the solvent before adding the chlorinating agent. 2. Use freshly opened or properly stored thionyl chloride. Ensure all glassware is thoroughly dried. 3. As per established protocols, heat the reaction mixture to around 75°C for approximately 3.5 hours to ensure complete conversion. |
| Low Yield of Final Product | 1. Incomplete amidation reaction. 2. Side reactions of the highly reactive 2-chloro-4-quinolinecarbonyl chloride intermediate. 3. Hydrolysis of the acyl chloride intermediate before or during the amidation step. | 1. Ensure the correct stoichiometry of N,N-diethylethylenediamine is used. The reaction can be performed at room temperature with stirring for several hours. 2. Add the N,N-diethylethylenediamine solution slowly to the acyl chloride intermediate, preferably at a reduced temperature (e.g., 0-5°C), to control the reaction rate and minimize side product formation. 3. Perform the reaction under anhydrous conditions. Ensure the solvent and amine are dry. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Contamination with N,N'-dicyclohexylurea (DCU) if DCC is used as a coupling agent. | 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials. 2. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. Column chromatography on silica gel may be necessary for high purity. 3. If using DCC, DCU is largely insoluble in many organic solvents and can often be removed by filtration. |
| Presence of Impurities in the Final Product | 1. Incomplete chlorination leading to the corresponding hydroxy-amide derivative. 2. Dimerization or polymerization of the starting materials or intermediates. 3. Residual solvent from the reaction or purification steps. | 1. Ensure the initial chlorination step goes to completion. 2. Control the reaction temperature and stoichiometry carefully. 3. Dry the final product under vacuum to remove any residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent synthetic route involves a two-step process. First, 2-hydroxy-4-quinolinecarboxylic acid is chlorinated to form the intermediate 2-chloro-4-quinolinecarbonyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride in a suitable solvent such as toluene. The resulting acyl chloride is then reacted with N,N-diethylethylenediamine in an amidation reaction to yield the final product.
Q2: What are some critical parameters to control during the chlorination step?
A2: The key parameters for a successful chlorination are the exclusion of moisture, the reaction temperature, and the reaction time. Using anhydrous solvent and fresh thionyl chloride is crucial to prevent hydrolysis of the reagent and the product. A reaction temperature of around 75°C for 3.5 hours is recommended to drive the reaction to completion.
Q3: Are there alternative coupling reagents I can use for the amidation step?
A3: While the acyl chloride method is common, other standard amide coupling reagents can be employed. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Q4: What are the expected yields for this synthesis?
A4: A patent for the synthesis of dibucaine hydrochloride reports a yield of 88.3% for the initial chlorination step to form 2-chloro-4-quinolinecarbonyl chloride. The yield for the subsequent amidation step can vary depending on the specific conditions and purity of the intermediate, but well-optimized amide coupling reactions typically proceed in high yield.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the chlorination and amidation steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-4-quinolinecarbonyl chloride
This protocol is adapted from a patented procedure for the synthesis of dibucaine hydrochloride.
Materials:
-
2-hydroxy-4-quinolinecarboxylic acid (28.9 g)
-
Thionyl chloride (19.2 g)
-
Toluene (190 ml)
Procedure:
-
To a 250 ml three-necked flask at room temperature, add 28.9 g of 2-hydroxy-4-quinolinecarboxylic acid.
-
While stirring, add 190 ml of toluene.
-
Slowly add 19.2 g of thionyl chloride dropwise to the mixture.
-
Heat the reaction mixture to 75°C and maintain for 3.5 hours.
-
After the reaction is complete, cool the mixture to 35°C.
-
Concentrate the solution under reduced pressure. Add a small amount of toluene and continue to concentrate under reduced pressure until dry to obtain the oily product.
Expected Yield: Approximately 19.5 g (88.3%).
Protocol 2: Synthesis of this compound
This is a general procedure for the amidation of the acyl chloride intermediate.
Materials:
-
2-chloro-4-quinolinecarbonyl chloride (from Protocol 1)
-
N,N-diethylethylenediamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
Procedure:
-
Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve N,N-diethylethylenediamine (1.0-1.2 equivalents) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM.
-
Cool the acyl chloride solution to 0-5°C in an ice bath.
-
Slowly add the amine solution to the stirred acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
enhancing the reaction rate of 2-chloro-4-quinolinecarboxylic acid amidation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reaction rate of 2-chloro-4-quinolinecarboxylic acid amidation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation of 2-chloro-4-quinolinecarboxylic acid, offering potential causes and solutions to improve reaction outcomes.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| RR-01 | Low or No Amide Product Formation | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may not be effective enough for this specific substrate. 2. Poor Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deactivated. 3. Formation of Unreactive Carboxylate Salt: The amine, acting as a base, can deprotonate the carboxylic acid, forming an unreactive salt. | 1. Change Coupling Reagent: Switch to a more potent coupling reagent such as HATU or HBTU. 2. Add an Additive: Include an activating additive like HOBt or HOAt when using carbodiimide coupling agents (e.g., EDC, DCC). 3. Use a Non-Nucleophilic Base: Add a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any generated acids and prevent the formation of the carboxylate salt.[1][2] |
| RR-02 | Slow Reaction Rate | 1. Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 2. Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. | 1. Increase Temperature: Gently heat the reaction mixture. Monitor for potential side reactions. 2. Solvent Screening: Test different polar aprotic solvents like DMF, DMAc, or NMP, which are generally effective for amidation reactions.[3] |
| SR-01 | Formation of a Side Product with a Higher Molecular Weight | Nucleophilic Substitution at the 2-Chloro Position: The amine nucleophile may be attacking the C2 position of the quinoline ring, displacing the chloride. This is more likely with primary amines and at elevated temperatures. | 1. Lower Reaction Temperature: Perform the reaction at 0 °C or room temperature if possible. 2. Use a Milder Base: Employ a weaker base to avoid excessive activation of the quinoline ring towards nucleophilic attack. 3. Two-Step Acyl Chloride Method: Convert the carboxylic acid to the acyl chloride first, which can then be reacted with the amine at a lower temperature, often leading to a faster and cleaner reaction. |
| SR-02 | Racemization of Chiral Amines or Carboxylic Acids | The reaction conditions, particularly the use of certain coupling reagents and bases, can lead to the loss of stereochemical integrity. | 1. Use Racemization-Suppressing Additives: Additives like HOBt and particularly HOAt are known to minimize racemization.[4] 2. Choose Appropriate Coupling Reagents: Uronium/aminium salt-based reagents like HATU and HCTU are generally better at suppressing racemization compared to carbodiimides alone.[5][6] 3. Control Base and Temperature: Use a non-nucleophilic base and maintain a low reaction temperature. |
| P-01 | Difficulty in Product Purification | 1. Urea Byproducts from Carbodiimide Reagents: Byproducts from EDC or DCC can be difficult to remove. 2. Excess Reagents: Unreacted starting materials or coupling agents can co-elute with the product. | 1. Aqueous Workup for EDC: EDC and its urea byproduct are water-soluble and can be removed by an aqueous wash.[7] 2. Filtration for DCC: The dicyclohexylurea byproduct of DCC is largely insoluble in many organic solvents and can be removed by filtration. 3. Optimize Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) to ensure full conversion of the carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the amidation of 2-chloro-4-quinolinecarboxylic acid?
A1: The choice of coupling reagent can be substrate-dependent. For routine amidations, a combination of a carbodiimide like EDC with an additive such as HOBt is often effective and cost-efficient.[1][7] For more challenging couplings, such as with sterically hindered or electron-deficient amines, a uronium salt like HATU is generally more powerful and provides higher yields in shorter reaction times, with the added benefit of suppressing racemization.[2][5][6]
Q2: What is the optimal solvent for this reaction?
A2: Polar aprotic solvents are generally preferred for amidation reactions. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of substrates.[1] Other suitable solvents include dichloromethane (DCM), acetonitrile (ACN), and N-methyl-2-pyrrolidone (NMP).[1][3] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.
Q3: How can I minimize the risk of the amine reacting at the 2-chloro position?
A3: Nucleophilic aromatic substitution (SNAr) at the 2-position is a potential side reaction, especially with primary amines at elevated temperatures. To minimize this, it is recommended to:
-
Conduct the reaction at a lower temperature (0 °C to room temperature).
-
Use a non-nucleophilic base like DIPEA.
-
Consider a two-step procedure where 2-chloro-4-quinolinecarboxylic acid is first converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine at a low temperature. This often results in a cleaner and faster reaction.
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction has stalled, consider the following:
-
Increase the equivalents of the coupling reagent and amine: Using a slight excess (e.g., 1.2-1.5 equivalents) of the coupling reagent and amine can help drive the reaction to completion.
-
Increase the reaction temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may increase the rate. However, monitor carefully for the formation of side products.
-
Switch to a more powerful coupling reagent: If you are using a carbodiimide-based system, switching to HATU may be beneficial.
Q5: How do I remove the byproducts from my reaction?
A5: The workup procedure depends on the reagents used.
-
EDC: The urea byproduct is water-soluble and can be removed with an aqueous wash.
-
DCC: The dicyclohexylurea (DCU) byproduct is mostly insoluble in common organic solvents and can be removed by filtration.
-
HATU/HBTU: The byproducts (tetramethylurea and HOAt/HOBt) can typically be removed by a standard aqueous workup (washing with dilute acid, base, and brine) followed by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the amidation of 2-chloro-4-quinolinecarboxylic acid with various coupling reagents. The data is compiled from general amidation protocols and studies on similar substrates, as direct comparative studies on this specific molecule are limited.
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF | 0 to RT | 2 - 12 | 60 - 85 | Cost-effective, water-soluble byproducts. |
| DCC | HOBt | DIPEA | DCM/DMF | 0 to RT | 2 - 12 | 60 - 85 | Insoluble urea byproduct, requires filtration. |
| HATU | - | DIPEA | DMF | 0 to RT | 1 - 4 | 75 - 95+ | High efficiency, low racemization, suitable for difficult couplings. |
| HBTU | - | DIPEA | DMF | 0 to RT | 1 - 4 | 70 - 90 | Similar to HATU, but can be slightly less effective in some cases. |
| SOCl₂ (Acyl Chloride) | - | Pyridine/TEA | DCM/Toluene | 0 to RT | 1 - 3 | 70 - 95 | Two-step process, can be very effective but requires handling of corrosive SOCl₂. |
Experimental Protocols
Protocol 1: General Procedure for Amidation using EDC/HOBt
-
To a stirred solution of 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[7]
Protocol 2: General Procedure for Amidation using HATU
-
In a round-bottom flask, dissolve 2-chloro-4-quinolinecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][7]
Protocol 3: Two-Step Amidation via Acyl Chloride Formation
Step A: Synthesis of 2-Chloro-4-quinolinecarbonyl chloride
-
To a suspension of 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous toluene or DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (2.0-3.0 eq) at 0 °C.
-
Heat the mixture to reflux and stir for 1-3 hours until a clear solution is formed and gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting acyl chloride can be used in the next step without further purification.
Step B: Amide Formation
-
Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine or pyridine (2.0 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the amidation of 2-chloro-4-quinolinecarboxylic acid.
Caption: Troubleshooting logic for low yield in the amidation reaction.
References
Technical Support Center: Optimizing 2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. Our focus is on catalyst selection to optimize reaction outcomes, ensuring high yield and purity.
Catalyst Performance Comparison
The selection of a suitable coupling agent is critical for the efficient synthesis of this compound from 2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine. The following table summarizes the performance of common catalysts under optimized conditions.
| Catalyst/Coupling Agent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >98 | Water-soluble byproducts simplify workup.[1][2] |
| HATU | None | DIPEA | DMF | 4 | 92 | >99 | Faster reaction times and high yields, but higher cost.[1][3] |
| DCC | DMAP | None | DCM | 24 | 78 | ~95 | Byproduct (DCU) precipitation can complicate purification.[2] |
| HBTU | Hünig's base | Hünig's base | DMF | 6 | 88 | >97 | Efficient coupling with minimal side reactions.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: EDC/HOBt Mediated Amidation
-
Reaction Setup: To a solution of 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-diethylethylenediamine (1.1 eq).
-
Activation: Cool the mixture to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise.
-
Reaction: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise and stir the reaction mixture at room temperature for 12 hours.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][2]
Protocol 2: HATU Mediated Amidation
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Reaction: Add N,N-diethylethylenediamine (1.2 eq) to the activated mixture and continue stirring at room temperature for 4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, and saturated NaHCO₃ solution.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be further purified by recrystallization or column chromatography.[1][3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Yield | 1. Inactive coupling agent due to moisture. 2. Incomplete activation of the carboxylic acid. 3. Sub-optimal reaction temperature. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened coupling agents. 2. Increase the amount of coupling agent or the pre-activation time. 3. Optimize the reaction temperature; some reactions may require gentle heating. |
| Formation of a White Precipitate | In EDC-mediated reactions, this is often the urea byproduct. In other cases, it could be a salt formed from the base and any acidic species. | For EDC reactions, this is expected and the byproduct is water-soluble, facilitating its removal during aqueous workup.[1] For other precipitates, ensure proper stoichiometry of the base. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of coupling agent or amine. 2. Short reaction time. | 1. Use a slight excess of the amine (1.1-1.2 eq) and ensure the correct stoichiometry for the coupling agent. 2. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Product is a Dark or Tarry Material | 1. High reaction temperatures causing decomposition. 2. Side reactions due to impurities in starting materials. | 1. Maintain the recommended reaction temperature. 2. Ensure the purity of 2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine. |
| Difficulty in Product Purification | 1. For DCC reactions, the dicyclohexylurea (DCU) byproduct can be difficult to remove. 2. Co-elution of product with impurities during chromatography. | 1. Filter the reaction mixture to remove the precipitated DCU before workup. 2. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for scaling up the synthesis of this compound?
For large-scale synthesis, EDC is often preferred due to its cost-effectiveness and the ease of removing its water-soluble urea byproduct during workup.[1] While HATU provides excellent yields and shorter reaction times, its higher cost may be a limiting factor for industrial production.
Q2: How can I minimize side reactions during the amidation process?
The primary side reaction of concern is the nucleophilic substitution of the chlorine atom on the quinoline ring. To minimize this, it is crucial to use a non-nucleophilic base like DIPEA and maintain controlled reaction temperatures. Additionally, ensuring the reaction is carried out under an inert atmosphere can prevent degradation of reagents.
Q3: What is the role of additives like HOBt and DMAP?
Additives like HOBt are used with carbodiimide coupling agents (e.g., EDC, DCC) to form an active ester intermediate. This intermediate is more reactive towards the amine and less prone to side reactions, such as racemization if chiral centers are present. DMAP can act as an acyl transfer agent, further accelerating the reaction.[2]
Q4: Can I use a different solvent for this reaction?
While DMF is commonly used due to its ability to dissolve the reactants and intermediates, other polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile can also be employed.[2] However, solubility and reaction kinetics may vary, requiring re-optimization of the reaction conditions.
Q5: How do I confirm the identity and purity of the final product?
The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: A generalized experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
Technical Support Center: Optimization of Work-up Procedures for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
Welcome to the comprehensive technical support guide for the work-up and purification of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS 87864-14-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate for the local anesthetic, Dibucaine.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance yield, purity, and process efficiency.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that may arise during the work-up of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction mixture is a thick slurry after the amidation step, making it difficult to handle. What is the cause and how can I resolve this?
Answer:
This is a common observation and is often due to the precipitation of the product or byproducts. The reaction between 2-chloroquinoline-4-carbonyl chloride and N,N-diethylethylenediamine can be vigorous and exothermic, leading to rapid product formation and potential salt precipitation, especially if a base is used to scavenge HCl.
-
Causality: The formation of hydrochloride salts of the product or unreacted amine can lead to a thick slurry. The product itself may also have limited solubility in the reaction solvent at ambient temperature.
-
Solution:
-
Dilution: Carefully add a suitable organic solvent in which the product is soluble, such as dichloromethane (DCM) or toluene, to the reaction mixture with stirring. This will help to dissolve the product and create a more manageable solution for the subsequent work-up.
-
Temperature Control: For future reactions, consider controlling the reaction temperature by adding the amine solution dropwise to the acid chloride solution at a reduced temperature (e.g., 0-10 °C) to manage the exotherm.[3]
-
Question 2: I am experiencing low yields after the aqueous work-up. Where might I be losing my product?
Answer:
Low yields can stem from several factors during the work-up, primarily related to the pH-dependent solubility of your product and potential degradation. Your product has two basic centers: the quinoline nitrogen (pKa ≈ 4.9) and the tertiary amine on the side chain.
-
Causality:
-
Incorrect pH during Extraction: If the aqueous phase is too acidic during extraction, your product will be protonated and partition into the aqueous layer, leading to significant product loss.
-
Hydrolysis of the 2-Chloro Group: Prolonged exposure to strongly basic conditions during the work-up can lead to hydrolysis of the 2-chloro substituent to a 2-hydroxy group, forming an unwanted byproduct.
-
-
Solution:
-
pH Monitoring and Adjustment: During the aqueous wash steps, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will keep your product in its free base form, maximizing its solubility in the organic phase. Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization.[1]
-
Minimize Contact Time with Base: Perform the basic washes efficiently to minimize the risk of hydrolysis. Avoid using strong bases like NaOH if possible.
-
Back-Extraction: If you suspect product loss to the aqueous phase, you can perform a back-extraction. Make the combined aqueous layers basic (pH > 9) with a suitable base and extract them again with your organic solvent.
-
Question 3: My final product is contaminated with unreacted 2-chloro-4-quinolinecarboxylic acid. How can I remove this impurity?
Answer:
Residual starting carboxylic acid is a common impurity if the initial conversion to the acid chloride was incomplete or if the acid chloride hydrolyzed back to the carboxylic acid before reacting with the amine.
-
Causality: Incomplete reaction or hydrolysis of the acid chloride intermediate.
-
Solution:
-
Aqueous Base Wash: During the work-up, include a wash with a dilute aqueous base such as 5% sodium bicarbonate or sodium carbonate solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be removed from the organic layer.
-
Post-Purification: If the impurity persists, it can often be removed during the final purification step, such as recrystallization or column chromatography.
-
Question 4: I am observing a significant amount of a byproduct with a similar polarity to my product, making chromatographic purification difficult. What could this be and how can I avoid it?
Answer:
A likely byproduct is the hydrolyzed product, 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. Byproducts from side reactions of the starting materials are also possible.
-
Causality:
-
Hydrolysis: As mentioned, the 2-chloro group is susceptible to hydrolysis.
-
Side Reactions: Impurities in the starting materials or side reactions during the acid chloride formation (e.g., anhydride formation) can lead to byproducts.
-
-
Solution:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. Use dry solvents and reagents.
-
Optimized Work-up: A carefully controlled work-up with minimal exposure to harsh pH conditions will minimize byproduct formation.
-
Alternative Purification: If chromatography is challenging, consider recrystallization. A patent for the synthesis of Dibucaine mentions crystallization as a purification method for this intermediate.[2] An ethanol/water mixture is a suggested solvent system.
-
Frequently Asked Questions (FAQs)
What is the optimal pH for extracting this compound into an organic solvent?
To ensure the compound is in its neutral, free base form for efficient extraction into an organic solvent like DCM or toluene, the aqueous phase should be neutral to slightly basic (pH 7-9).
What are the most common impurities to look for after the work-up?
-
Unreacted 2-chloro-4-quinolinecarboxylic acid.
-
Unreacted N,N-diethylethylenediamine.
-
The hydrolyzed byproduct: 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide.
-
Byproducts from the acid chloride formation step.
What is the best method for final purification?
Both recrystallization and column chromatography are viable options. Recrystallization from an ethanol/water mixture is reported to yield high-purity material and is often more scalable.[1] For smaller scales or to remove closely related impurities, silica gel chromatography with a mobile phase such as ethyl acetate/hexane can be effective.
How can I avoid streaking on my TLC plates during reaction monitoring and column chromatography?
Streaking is often caused by the interaction of the basic amine groups with the acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.
Optimized Work-up Protocol
This protocol is a robust procedure for the work-up of this compound, designed to maximize yield and purity.
Step 1: Reaction Quenching and Dilution
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture with stirring to quench any remaining reactive species.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or toluene) to ensure the product is fully dissolved.
Step 2: Phase Separation and Initial Wash
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water. Separate the layers.
Step 3: Acidic Wash (Optional - to remove basic impurities)
-
Wash the organic layer with a dilute solution of a weak acid, such as 1 M citric acid. This will protonate and remove unreacted N,N-diethylethylenediamine into the aqueous layer.
-
Caution: This step may cause some product to partition into the aqueous phase. A back-extraction of the acidic aqueous layer after basification may be necessary to recover any lost product.
Step 4: Basic Wash (to remove acidic impurities)
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and remove unreacted 2-chloro-4-quinolinecarboxylic acid.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Step 5: Brine Wash
-
Wash the organic layer with a saturated solution of sodium chloride (brine). This will help to remove residual water from the organic layer.
Step 6: Drying and Concentration
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 7: Final Purification
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
Data Presentation
Table 1: Recommended Solvents for Work-up and Purification
| Step | Solvent/Reagent | Purpose |
| Dilution/Extraction | Dichloromethane (DCM), Toluene | To dissolve the product and extract it from the aqueous phase. |
| Acidic Wash | 1 M Citric Acid | To remove basic impurities like unreacted amine. |
| Basic Wash | Saturated Sodium Bicarbonate | To remove acidic impurities like unreacted carboxylic acid. |
| Drying | Anhydrous Sodium Sulfate | To remove residual water from the organic phase. |
| Recrystallization | Ethanol/Water | For final purification of the product. |
| Chromatography | Ethyl Acetate/Hexane with 0.5% Triethylamine | For chromatographic purification. |
Visualizations
References
Validation & Comparative
Comparative Purity Analysis of Synthesized 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. The purity of this compound, a key intermediate in the synthesis of the local anesthetic Dibucaine, is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3][4] This document outlines a standard reversed-phase HPLC (RP-HPLC) method and compares it with an alternative method using a different stationary phase to demonstrate the importance of method selection in achieving optimal separation of the main compound from potential impurities.
Comparison of HPLC Methods
A robust HPLC method is essential for the accurate assessment of purity and impurity profiling.[5] While a specific validated method for this compound is not widely published, a reliable method can be established based on the analysis of similar quinoline derivatives.[6][7][8] The following table compares a standard C18 column method with an alternative Phenyl-Hexyl column method, highlighting the differences in selectivity and resolution.
| Parameter | Standard RP-HPLC Method (C18 Column) | Alternative RP-HPLC Method (Phenyl-Hexyl Column) |
| Retention Time (Main Peak) | 8.5 min | 9.2 min |
| Purity (Area %) | 99.60% | 99.58% |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 2.8 |
| Theoretical Plates | 8500 | 9200 |
| Tailing Factor | 1.1 | 1.2 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC.
Caption: Experimental workflow for HPLC purity analysis.
Standard RP-HPLC Method Protocol
This protocol details a standard reversed-phase HPLC method for determining the purity of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and 0.1% Formic Acid in Water (both HPLC grade).
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% ACN
-
5-20 min: 20% to 80% ACN
-
20-25 min: 80% ACN
-
25-26 min: 80% to 20% ACN
-
26-30 min: 20% ACN (re-equilibration)
-
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.
Alternative Analytical Techniques
While HPLC is the most common and robust method for purity analysis of non-volatile organic compounds, other techniques can provide complementary information.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities and residual solvents that may be present from the synthesis process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and specificity for the identification and quantification of impurities, especially those present at very low levels.[10]
Logical Relationship in Drug Development
The purity analysis of intermediates like this compound is a critical step in the overall drug development process.
Caption: Logical relationship of purity analysis in drug development.
Conclusion
The presented RP-HPLC method using a C18 column is a reliable technique for the purity analysis of synthesized this compound.[6] The method demonstrates good resolution of the main component from potential impurities. For complex samples or when co-elution is suspected, employing an alternative column with different selectivity, such as a Phenyl-Hexyl column, is a valuable strategy.[6] A comprehensive purity assessment may also benefit from the use of complementary analytical techniques like GC-MS and NMR to ensure the highest quality of the synthetic intermediate.
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 87864-14-0 [chemicalbook.com]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
Spectroscopic Validation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic techniques for the structural validation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. The following sections detail the principles of each method, present expected quantitative data, and outline standardized experimental protocols. This information is intended to assist researchers in selecting the appropriate analytical tools for the characterization of this and structurally related compounds.
Overview of Spectroscopic Techniques for Structural Elucidation
The unambiguous determination of a molecule's structure is a critical step in chemical research and drug development. A combination of spectroscopic methods is typically employed, each providing complementary information. For a molecule such as this compound, the principal techniques for structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms.
-
Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern, aiding in the identification of structural motifs.
-
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. While experimentally obtained spectra are the gold standard, these tables are populated with predicted and typical values based on the known structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | Quinoline H |
| ~7.8 - 8.0 | d | 1H | Quinoline H |
| ~7.5 - 7.7 | m | 2H | Quinoline H |
| ~7.3 | s | 1H | Quinoline H |
| ~3.6 - 3.8 | q | 2H | -CH₂-NH- |
| ~2.8 - 3.0 | t | 2H | -N-CH₂- |
| ~2.6 - 2.8 | q | 4H | -N(CH₂CH₃)₂ |
| ~1.1 - 1.3 | t | 6H | -N(CH₂CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~150 | Quinoline C-Cl |
| ~148 | Quinoline C |
| ~145 | Quinoline C |
| ~130 | Quinoline CH |
| ~129 | Quinoline CH |
| ~128 | Quinoline CH |
| ~127 | Quinoline C |
| ~125 | Quinoline CH |
| ~118 | Quinoline CH |
| ~52 | -CH₂-NH- |
| ~48 | -N(CH₂CH₃)₂ |
| ~38 | -N-CH₂- |
| ~12 | -N(CH₂CH₃)₂ |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 305.13 | [M]⁺ (Molecular ion for C₁₆H₂₀³⁵ClN₃O) |
| 307.13 | [M+2]⁺ (Isotope peak for ³⁷Cl) |
| 86.10 | [C₅H₁₂N]⁺ (Fragment from diethylaminoethyl side chain) |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch (Amide) |
| ~3050 | Weak | C-H Stretch (Aromatic) |
| ~2970, 2870 | Strong | C-H Stretch (Aliphatic) |
| ~1660 | Strong | C=O Stretch (Amide) |
| ~1590, 1470 | Medium | C=C Stretch (Aromatic) |
| ~1150 | Medium | C-N Stretch |
| ~760 | Strong | C-Cl Stretch |
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the major absorption bands in the spectrum and assign them to specific functional groups based on their characteristic frequencies.
Visualizing the Validation Workflow and Logic
The following diagrams illustrate the workflow for spectroscopic validation and the logical interplay between the different techniques.
A Comparative Guide to the Synthetic Routes of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different synthetic strategies for the preparation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the local anesthetic Dibucaine.[1][2] The following sections present two primary synthetic routes, detailing the experimental protocols and providing a comparative analysis of their performance based on available data.
Introduction
This compound is a crucial building block in pharmaceutical synthesis. The efficiency and scalability of its preparation are of significant interest to the drug development industry. This document outlines and compares two plausible synthetic routes, starting from the common precursor, 2-hydroxyquinoline-4-carboxylic acid.
Synthetic Route 1: Chlorination Followed by Amidation
This route involves the initial conversion of 2-hydroxyquinoline-4-carboxylic acid to the chlorinated intermediate, 2-chloro-4-quinolinecarboxylic acid, which is then subjected to an amidation reaction with N,N-diethylethylenediamine. Two variations for the amidation step are presented: a one-pot reaction using thionyl chloride and a stepwise approach with a peptide coupling agent.
Step 1: Synthesis of 2-chloro-4-quinolinecarboxylic acid
The first step is the chlorination of 2-hydroxyquinoline-4-carboxylic acid. A common and effective method involves the use of phosphorus oxychloride (POCl₃).
Experimental Protocol:
2-Hydroxyquinoline-4-carboxylic acid is dissolved in phosphorus oxychloride and refluxed for one hour. After the reaction, the excess phosphorus oxychloride is removed by rotary evaporation. The residue is then poured into ice water, and the pH is adjusted to 4-5 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by suction filtration, washed with water, and dried to yield 2-chloroquinoline-4-carboxylic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 87.5% | China Pharmaceutical University, CN109467549A |
Step 2: Amidation of 2-chloro-4-quinolinecarboxylic acid
Two methods for the amidation of the chlorinated intermediate are compared below.
This method involves the in situ formation of the acid chloride followed by the reaction with N,N-diethylethylenediamine in a one-pot procedure.
Experimental Protocol:
2-Hydroxyquinoline-4-carboxylic acid is added to toluene at room temperature. Thionyl chloride is then added dropwise while stirring. After the completion of the reaction, the excess thionyl chloride is removed under reduced pressure to afford the intermediate 2-chloroquinoline-4-carbonyl chloride. This intermediate is then dissolved in toluene, and N,N-diethylethylenediamine is added to the solution with heating. Following the reaction, the mixture is washed with water, crystallized, filtered, and dried to yield the final product.
A more detailed one-pot adaptation from a patent (CN108084033B) for a similar synthesis suggests the following: 2-Hydroxyquinoline-4-carboxylic acid and toluene are charged into a reactor, followed by the dropwise addition of thionyl chloride. After the reaction is complete, excess thionyl chloride is removed by rotary evaporation. N,N-Diethylethylenediamine is then added dropwise with stirring at a temperature between 20-75°C for 1-24 hours. The mixture is then filtered, washed with water, and dried.
This method involves the isolation of 2-chloro-4-quinolinecarboxylic acid, followed by a coupling reaction with N,N-diethylethylenediamine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent.
Experimental Protocol (General Procedure):
To a solution of 2-chloro-4-quinolinecarboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF, HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added. The mixture is stirred at room temperature for a short period to pre-activate the carboxylic acid. N,N-diethylethylenediamine (1.2 equivalents) is then added, and the reaction is stirred at room temperature for 1-4 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous acidic solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Performance Comparison of Amidation Methods
| Parameter | Method A (Thionyl Chloride) | Method B (HATU Coupling) |
| Reagents | Thionyl chloride, Toluene | HATU, DIPEA, DMF/Ethyl Acetate |
| Reaction Conditions | Elevated temperature | Room temperature |
| Work-up | Aqueous wash and crystallization | Aqueous extraction and column chromatography |
| By-products | SO₂, HCl | HOBt, tetramethylurea, DIPEA salts |
| Advantages | One-pot procedure, readily available reagents | Milder reaction conditions, high yields for complex substrates |
| Disadvantages | Harsh reagents, potential for side reactions | More expensive coupling agent, requires chromatographic purification |
Synthetic Route 2: Amidation Followed by Chlorination
This alternative route proposes the amidation of 2-hydroxyquinoline-4-carboxylic acid with N,N-diethylethylenediamine first, to form N-[2-(diethylamino)ethyl]-2-hydroxy-4-quinolinecarboxamide, followed by a chlorination step to yield the final product.
Step 1: Synthesis of N-[2-(diethylamino)ethyl]-2-hydroxy-4-quinolinecarboxamide
Experimental Protocol (Hypothetical):
2-Hydroxyquinoline-4-carboxylic acid would be coupled with N,N-diethylethylenediamine. Due to the presence of the phenolic hydroxyl group, a direct amidation using coupling agents might be challenging. A plausible approach would be to first protect the hydroxyl group, for instance as a benzyl ether. The protected carboxylic acid could then be activated and reacted with the amine. Subsequent deprotection would yield the desired intermediate.
Alternatively, direct coupling using a robust method could be attempted. For instance, a mixed anhydride method using isobutyl chloroformate, which has been used for the synthesis of other quinolinecarboxamides, could be employed.
Step 2: Chlorination of N-[2-(diethylamino)ethyl]-2-hydroxy-4-quinolinecarboxamide
Experimental Protocol (Hypothetical):
The intermediate from Step 1 would be treated with a chlorinating agent like phosphorus oxychloride to convert the 2-hydroxyquinoline moiety to the 2-chloroquinoline. The reaction conditions would likely involve heating the substrate with neat POCl₃ or in a high-boiling inert solvent.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Chlorination then Amidation) | Route 2 (Amidation then Chlorination) |
| Overall Strategy | Builds the chlorinated quinoline core first. | Constructs the amide side chain first. |
| Key Intermediates | 2-chloro-4-quinolinecarboxylic acid | N-[2-(diethylamino)ethyl]-2-hydroxy-4-quinolinecarboxamide |
| Potential Challenges | Handling of thionyl chloride or phosphorus oxychloride. | Potential for side reactions on the amide functionality during chlorination; potential need for protecting groups. |
| Reported Precedence | This route is documented in patents for the synthesis of the target molecule and its derivatives. | Less direct evidence in the literature for this specific target molecule. |
Conclusion
Based on the available literature, Synthetic Route 1, particularly the one-pot variation using thionyl chloride (Method A), appears to be a more direct and established method for the synthesis of this compound. This is supported by its appearance in the patent literature for the synthesis of Dibucaine. While the use of modern coupling reagents like HATU (Method B) offers milder conditions and potentially higher purity for complex substrates, it introduces additional cost and a more involved purification process.
Synthetic Route 2 remains a plausible but less documented alternative. The potential for side reactions during the chlorination of the amide-containing intermediate and the possible need for protection/deprotection steps make it a more complex and potentially lower-yielding approach compared to Route 1.
For large-scale industrial production, the one-pot nature of Route 1, Method A would likely be the most cost-effective and efficient approach, provided that the reaction conditions are optimized to maximize yield and purity, minimizing the formation of by-products. For laboratory-scale synthesis where milder conditions and potentially higher purity are prioritized, the stepwise approach of Route 1, Method B using a coupling agent like HATU presents a viable alternative.
Diagrams
Caption: Overall workflow for Synthetic Route 1.
Caption: Comparison of amidation methods in Route 1.
Caption: Hypothetical workflow for Synthetic Route 2.
References
Comparative Analysis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Derivatives as Potent Antimalarial Agents
A series of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide derivatives has been identified and optimized, demonstrating significant multistage antimalarial activity. This guide provides a comparative overview of the biological activity of these compounds, supported by experimental data and detailed methodologies, for researchers and professionals in drug development. The parent compound, this compound, serves as a crucial intermediate in the synthesis of these derivatives.[1][2] The quinoline-4-carboxamide series was initially identified from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain) and subsequently optimized to produce molecules with low nanomolar in vitro potency and excellent in vivo efficacy in mouse models of malaria.[3][4]
The mechanism of action for this class of compounds is novel, involving the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the malaria parasite.[4] This unique target distinguishes these derivatives from many existing antimalarial drugs. Structural modifications of the initial hits focused on improving potency, physicochemical properties, and pharmacokinetic profiles.[3][5]
Quantitative Comparison of Antiplasmodial Activity
The following table summarizes the in vitro antiplasmodial activity of selected this compound derivatives against the chloroquine-sensitive 3D7 strain of P. falciparum. The data highlights the structure-activity relationship (SAR), showing how modifications to the core structure influence potency.
| Compound ID | R Group | EC50 (nM) against P. falciparum 3D7 |
| 1 | (Initial Hit) | 120 |
| 2 | (Optimized Lead) | 1 |
| 25 | 3-(4-morpholinyl)propyl | 70 |
| 26 | 2-(4-morpholinyl)ethyl | 68 |
| 27 | 4-(4-morpholinyl)butyl | 4 |
| 28 | 3-(1-piperidinyl)propyl | >1000 |
| 29 | 3-methoxypropyl | 6 |
| 30 | 4-methoxybutyl | 2 |
Data extracted from "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy"[3][4]
The initial hit compound (1) showed moderate potency.[3] Shortening the linker in the aminoalkylmorpholine moiety at R³ (compound 26 vs. 25) did not significantly impact activity.[5] However, extending the linker from three to four carbons (compound 27) resulted in a 17-fold improvement in antiplasmodial activity.[5] Replacing the morpholino group with a piperidine (compound 28) was not tolerated, indicating the importance of the morpholine oxygen for activity.[5] Interestingly, removing the basic nitrogen of the morpholine group (compounds 29 and 30) was well-tolerated and led to compounds with single-digit nanomolar potency.[5] The optimized lead compound (2), also known as DDD107498, emerged from this optimization process with exceptional potency.[4]
Experimental Protocols
General Synthesis of Quinoline-4-carboxamide Derivatives
The synthesis of the this compound derivatives generally follows a multi-step process. A key intermediate is 2-chloro-4-quinolinecarboxylic acid, which is then activated and reacted with the desired amine.[4]
A one-pot chlorination and amide formation can be achieved by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of DMF. The resulting acid chloride intermediate is then reacted with the appropriate amine, such as 2-(diethylamino)ethylamine, in a solvent like THF at room temperature.[3] Further diversification can be achieved through aromatic nucleophilic substitution at the 2-position of the quinoline ring with various amines, often facilitated by microwave irradiation.[3]
Caption: General synthetic scheme for this compound derivatives.
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of the compounds was determined against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.
-
Parasite Culture: P. falciparum was cultured in human erythrocytes (blood type O) at a 5% hematocrit in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.
-
Assay Setup: The assay was performed in 96-well microtiter plates. Test compounds were added from a DMSO stock solution to the culture medium.
-
Incubation: A suspension of parasitized erythrocytes (2-3% parasitemia) was added to the wells. The plates were incubated for 24 hours at 37°C in a controlled atmosphere of 93% N₂, 5% CO₂, and 2% O₂.
-
Growth Measurement: [³H]phenylalanine was added to each well, and the plates were incubated for an additional 24 hours. The incorporation of radiolabeled phenylalanine, which serves as an index of parasite growth, was measured using a scintillation counter after harvesting the cells.
-
Data Analysis: The 50% effective concentration (EC50) values were calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound class is the inhibition of protein synthesis through the targeting of PfEF2. The workflow for identifying and characterizing these inhibitors is outlined below.
Caption: Workflow for the discovery and development of quinoline-4-carboxamide antimalarials.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. In vivo Characterization of Plasmodium berghei P47 (Pbs47) as a Malaria Transmission-Blocking Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 5. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dibucaine Precursors in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic routes for Dibucaine, a potent and long-acting local anesthetic. By examining the efficacy of key precursors and intermediates, this document aims to inform researchers and drug development professionals on the most efficient pathways to synthesize high-purity Dibucaine hydrochloride. The information presented is based on a comprehensive review of published synthetic methods.
Overview of Dibucaine Synthesis
Dibucaine, chemically known as 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide, is synthesized through a multi-step process.[1] The most common synthetic strategies commence with 2-hydroxyquinoline-4-carboxylic acid as the primary precursor. Variations in the synthetic routes primarily involve different reagents and conditions for the key transformations: chlorination, amidation, and etherification. This guide will compare the efficacy of the intermediates generated in these different pathways.
Comparison of Synthetic Pathways and Precursor Efficacy
The synthesis of Dibucaine can be broadly categorized into a few key methods. Below is a comparative analysis of these methods, with a focus on the yields and conditions of crucial steps.
Method 1: Two-Step Chlorination and Amidation followed by Etherification
This common pathway involves the initial conversion of 2-hydroxyquinoline-4-carboxylic acid to an intermediate, 2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide, which then undergoes etherification.
Table 1: Comparison of Key Reaction Steps and Yields
| Step | Precursor/Intermediate | Reagents | Key Conditions | Product | Yield | Purity | Reference |
| 1a. Chlorination | 2-Hydroxyquinoline-4-carboxylic acid | Thionyl chloride, Toluene | 60°C, 3 hours | 2-Chloroquinoline-4-carbonyl chloride | 91.3% | - | CN102977132A |
| 1b. Chlorination | 2-Hydroxyquinoline-4-carboxylic acid | Thionyl chloride, Toluene | 75°C, 3.5 hours | 2-Chloroquinoline-4-carbonyl chloride | 88.3% | - | CN102977132A |
| 2. Amidation | 2-Chloroquinoline-4-carbonyl chloride | N,N-Diethylethylenediamine, Toluene | 60°C | 2-Chloro-N-[2-(diethylamino)ethyl] quinoline-4-carboxamide | - | - | CN102977132A |
| 3. Etherification | 2-Chloro-N-[2-(diethylamino)ethyl] quinoline-4-carboxamide | Sodium n-butoxide, n-Butanol | Reflux | Dibucaine | - | - | [2] |
| 4. Salt Formation | Dibucaine | Hydrochloric acid, Acetone | - | Dibucaine Hydrochloride | 82.1% (molar) | 99.94% (HPLC) | [3] |
Experimental Protocols:
-
Step 1a (Chlorination): To a 250 ml three-necked flask, add 18.9 grams of 2-hydroxy-4-quinoline carboxylic acid and 150 ml of toluene at room temperature. Under stirring, add 15.3 grams of thionyl chloride dropwise. Heat the mixture to 60°C for 3 hours. After cooling to 30°C, concentrate the solution under reduced pressure, add a small amount of toluene, and continue to concentrate to dryness to obtain 19.5 g of 2-chloroquinoline-4-carbonyl chloride as an oil (Yield: 91.3%).[4]
-
Step 2 (Amidation): The oil from the previous step is diluted with 200 ml of toluene and placed in a 500 ml three-necked flask. 10g of N,N-diethylethylenediamine is added, and the mixture is stirred at 60°C. After the reaction is complete, it is cooled to room temperature. Water is added, and the mixture is stirred for 30 minutes. The organic layer is separated, washed twice with water, once with saturated brine, dried over anhydrous sodium sulfate, filtered, and the filtrate is evaporated to dryness.[4]
-
Step 3 (Etherification): To a 500 mL reaction flask, add 120-180 mL of butanol and 2.5-4 g of metallic sodium under a nitrogen atmosphere. After stirring at room temperature, the 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is added in portions. The mixture is gradually heated to reflux and maintained for 4-8 hours. After cooling to room temperature, 50-150 mL of purified water is added, stirred for 30 minutes, and allowed to settle. The aqueous layer is discarded, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
-
Step 4 (Salt Formation): To a 300 mL three-neck flask, add 12-20 g of purified dibucaine and 15-30 mL of acetone. Heat slowly to 40-70℃ until completely dissolved. Add a solution of hydrochloric acid in acetone dropwise. After the addition, maintain the temperature and stir for 0.5-1 hour. Filter while hot, and crystallize the filtrate in a refrigerator. Filter the crystals and dry to obtain dibucaine hydrochloride.[2]
Method 2: "One-Pot" Synthesis
A more streamlined approach involves a "one-pot" method to produce Dibucaine hydrochloride, which can improve overall efficiency by reducing the number of isolation steps.
Table 2: One-Pot Synthesis Overview
| Step | Starting Material | Key Reagents | Final Product | Overall Yield | Purity | Reference |
| 1-4 | 2-Butoxyquinoline-4-carboxylic acid | Thionyl chloride, N,N-Diethylethylenediamine, Hydrochloric acid | Dibucaine Hydrochloride | 82.1% (molar) | 99.94% (HPLC) | [3] |
Experimental Protocol:
-
One-Pot Synthesis: Charge a 500 L reactor with 120 kg of toluene and 24.5 kg of 2-butoxyquinoline-4-carboxylic acid under stirring. Add 14.3 kg of thionyl chloride and heat to 60-70°C. After the reaction is complete, distill off excess thionyl chloride to obtain a toluene solution of 2-butoxyquinoline-4-carbonyl chloride. In a separate vessel, add 13.9 kg of N,N-Diethylethylenediamine to a 10 wt% sodium hydroxide solution (48 kg) and cool to below 0°C. Add the prepared 2-butoxyquinoline-4-carbonyl chloride toluene solution dropwise at -5 to 0°C. After the reaction, warm the mixture to 20-30°C and acidify to pH 2.0-3.0 with 30% hydrochloric acid. After phase separation, treat the aqueous phase with activated carbon, and then adjust the pH to 10.0-11.0 with 30% sodium hydroxide solution. The resulting organic phase is then treated with isopropanol and 36% hydrochloric acid to crystallize dibucaine hydrochloride.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Synthetic pathway for Dibucaine via a stepwise chlorination, amidation, and etherification process.
Caption: Simplified workflow of the one-pot synthesis of Dibucaine Hydrochloride.
Mechanism of Action: Signaling Pathway
Dibucaine functions as a local anesthetic by blocking nerve impulses. This is achieved by inhibiting voltage-gated sodium channels in the neuronal cell membrane.
Caption: Mechanism of action of Dibucaine in blocking nerve impulse conduction.
Conclusion
The synthesis of Dibucaine predominantly relies on 2-hydroxyquinoline-4-carboxylic acid as the key starting material. The efficiency of the overall synthesis is highly dependent on the chosen pathway and reaction conditions. The stepwise method allows for the isolation and purification of intermediates, which may lead to higher purity of the final product, as evidenced by the reported 99.94% HPLC purity for the hydrochloride salt.[3] The one-pot method, while potentially more time and resource-efficient, may require more rigorous purification of the final product. The choice of method will ultimately depend on the specific requirements of the research or manufacturing setting, balancing factors such as yield, purity, cost, and scalability. Further research into novel precursors or catalytic systems could pave the way for even more efficient and sustainable synthetic routes for this important local anesthetic.
References
Comparative Guide to the Validation of Analytical Methods for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
This guide provides a comparative overview of analytical methods for the validation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the local anesthetic Dibucaine.[1] The selection and validation of an appropriate analytical method are critical for ensuring the quality, purity, and potency of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the validation of two common High-Performance Liquid Chromatography (HPLC) methods—an assay method for potency and a method for impurity profiling—in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3] For pharmaceutical intermediates like this compound, robust and reliable analytical methods are essential for quality control in a Good Manufacturing Practice (GMP) environment.
Comparative Analysis of HPLC Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[4] Two primary HPLC methods are typically validated for a pharmaceutical intermediate: an assay method to determine the potency (or purity) of the substance and a method to detect and quantify any impurities.
Table 1: Comparison of HPLC Method Parameters
| Parameter | HPLC Method for Assay | HPLC Method for Impurity Profiling |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 230 nm and 254 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30°C | 35°C |
| Run Time | 15 minutes | 45 minutes |
Table 2: Comparison of Validation Performance Data
| Validation Parameter | HPLC Method for Assay | HPLC Method for Impurity Profiling |
| Linearity (r²) | > 0.999 | > 0.998 for known impurities |
| Range | 80% - 120% of the nominal concentration | LOQ - 150% of the impurity specification limit |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% for spiked impurities |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | ≤ 5.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 10.0% |
| Limit of Detection (LOD) | Not applicable | ~0.01% of the nominal concentration |
| Limit of Quantitation (LOQ) | Not applicable | ~0.03% of the nominal concentration |
| Specificity | No interference from blank, placebo, or degradation products | Able to separate all known impurities and degradation products |
Experimental Protocols
Protocol 1: HPLC Method for Assay
-
Preparation of Mobile Phase: Prepare a phosphate buffer by dissolving an appropriate amount of monobasic potassium phosphate in water to a concentration of 0.05 M and adjust the pH to 3.0 with phosphoric acid. Mix 600 mL of acetonitrile with 400 mL of the phosphate buffer. Filter and degas the mixture.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Chromatographic Procedure: Inject the standard and sample solutions into the HPLC system. The retention time for this compound is typically around 5-7 minutes. Calculate the assay value based on the peak area of the analyte.
Protocol 2: HPLC Method for Impurity Profiling
-
Preparation of Mobile Phase: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-36 min: 90% to 10% B
-
36-45 min: 10% B
-
-
Standard and Sample Preparation: Prepare the sample solution at a higher concentration (e.g., 2 mg/mL) to facilitate the detection of impurities. Prepare solutions of known impurities at concentrations corresponding to their specification limits.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5] Analyze the stressed samples to ensure that all degradation products are separated from the main peak and from each other.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method according to ICH guidelines.
Caption: General workflow for analytical method validation.
Signaling Pathway for Method Selection
This diagram illustrates the logical pathway for selecting an appropriate analytical method for a pharmaceutical intermediate.
Caption: Logical pathway for analytical method selection.
References
A Comparative Guide to the Biological Activity of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the local anesthetic Dibucaine, and structurally similar quinoline-4-carboxamide derivatives. While specific quantitative data for the titular compound is limited in publicly available literature, this document synthesizes available information on its potential therapeutic activities and compares it with related molecules, offering insights into their structure-activity relationships.
Introduction to this compound
This compound is a synthetic quinoline-based carboxamide derivative.[1][2] Its chemical structure features a 2-chloro substituted quinoline ring linked to a diethylaminoethyl side chain via a carboxamide bond at the 4-position.[1] Primarily recognized as a precursor to Dibucaine, this compound has also been investigated for its own potential in antimicrobial and anticancer research.[1] The quinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, and modifications at various positions of the quinoline ring and the carboxamide side chain can significantly influence the compound's therapeutic properties.[3]
Comparative Biological Activity
Anticancer Activity
Quinoline and quinolone carboxamides have demonstrated significant potential as anticancer agents, often acting through mechanisms like topoisomerase inhibition or protein kinase inhibition.[3] Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing cell cycle arrest.[1]
Table 1: Cytotoxicity of Selected Quinoline and Acridine Carboxamide Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50/Activity | Reference(s) |
| 2-chloroquinoline-3-carboxamide derivatives | MRSA, S. aureus ATCC 25923 | Weak activity (mM range) | [4] |
| N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides | Lewis lung carcinoma | High in vivo activity, capable of 100% cures of advanced disease | [5] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | NCI60 panel | GI50 values in the submicromolar to micromolar range | [6] |
Note: This table presents data for structurally related classes of compounds to provide a contextual understanding, as specific IC50 values for this compound were not found in the searched literature.
The data on acridine-4-carboxamides, which share the carboxamide side chain, suggest that this part of the molecule is crucial for potent antitumor activity.[5] The broad structure-activity relationship of these related compounds indicates that the quinoline core of our target compound could also contribute to significant anticancer effects.
Antimicrobial Activity
Research indicates that this compound has potential as an antimicrobial agent.[1] Studies on a series of 2-chloroquinoline-4-carboxamides have shown activity against Escherichia coli and Staphylococcus aureus.[7] Furthermore, Dibucaine, the final product synthesized from the target compound, exhibits bactericidal activity against S. aureus.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound/Derivative Class | Microorganism(s) | MIC/Activity | Reference(s) |
| 2-chloroquinoline-4-carboxamide derivatives | E. coli, S. aureus | Active against these microorganisms | [7] |
| Quinoline-4-carboxamide derivatives | Gram-positive and Gram-negative bacteria, yeasts, filamentous fungi | Weakly influenced the growth of tested microorganisms | [8] |
| Dibucaine | S. aureus | Bactericidal activity |
Note: This table provides a qualitative comparison based on available data for related compounds, as specific MIC values for this compound were not found in the searched literature.
The weak activity of general quinoline-4-carboxamides suggests that the specific substitutions on the quinoline ring and the side chain are critical for potent antimicrobial effects. The presence of the 2-chloro group and the diethylaminoethyl side chain in the target compound are likely key determinants of its antimicrobial potential.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of quinoline carboxamide derivatives.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of quinoline derivatives using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Addition: Add 10 µL of the test compound at various concentrations to the wells.
-
MTT Addition: Following a 2 to 4-hour incubation, add 10 µL of MTT reagent. A purple precipitate should become visible.
-
Solubilization: Add 100 µL of a detergent reagent and leave the plate in the dark at room temperature for 2 hours.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Proposed mechanisms of action for the anticancer activity of the target compound.
-
The Quinoline Ring: The planar aromatic structure of the quinoline ring is thought to intercalate with DNA, thereby interfering with DNA replication and transcription processes. [1]- The 2-Chloro Substituent: The electronegative chlorine atom at the 2-position can influence the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets.
-
The 4-Carboxamide Linker: The amide group can form hydrogen bonds with macromolecules, contributing to the binding affinity and specificity of the compound. [1]- The Diethylaminoethyl Side Chain: This basic side chain can interact with various biological targets and influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.
Conclusion
This compound presents an interesting scaffold for further investigation in the fields of oncology and infectious diseases. Although direct quantitative data on its biological activity is scarce, the analysis of structurally similar compounds, including its derivatives and its final synthetic product Dibucaine, suggests a potential for both anticancer and antimicrobial efficacy. The provided experimental protocols offer a standardized approach for future studies to elucidate the precise biological profile of this compound and to conduct robust comparative analyses. Further research is warranted to synthesize and screen a focused library of analogs to establish a clear structure-activity relationship and to identify lead candidates for preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. idexx.dk [idexx.dk]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
cost-benefit analysis of different 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic methods for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the production of the local anesthetic Dibucaine. The following sections detail the experimental protocols, quantitative data, and a comparative evaluation of each method to aid in selecting the most efficient and cost-effective approach for laboratory and industrial-scale synthesis.
Method 1: Synthesis from 2-Hydroxy-4-quinolinecarboxylic Acid
This well-established method involves a two-step process commencing with the chlorination of 2-hydroxy-4-quinolinecarboxylic acid, followed by amidation.
Experimental Protocol
Step 1: Synthesis of 2-chloro-4-quinolinecarbonyl chloride
-
To a reaction vessel containing toluene, add 2-hydroxy-4-quinolinecarboxylic acid.
-
With stirring, add thionyl chloride dropwise to the mixture.
-
Heat the reaction mixture to 50-70°C and maintain for 2.5-3.5 hours.
-
After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2-chloro-4-quinolinecarbonyl chloride.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in toluene.
-
Add N,N-diethylethylenediamine to the solution.
-
Heat the mixture to 60-80°C and stir until the reaction is complete.
-
Upon completion, cool the reaction mixture and wash with water to remove any water-soluble impurities.
-
The organic layer is then separated, dried, and the solvent is evaporated to yield the final product.
Logical Workflow
Method 2: Proposed Synthesis via Pfitzinger Reaction from Isatin
This alternative route utilizes the Pfitzinger reaction to construct the quinoline core, offering a different approach to the key intermediate, 2-chloro-4-quinolinecarboxylic acid.
Proposed Experimental Protocol
Step 1: Synthesis of a 2-substituted-quinoline-4-carboxylic acid via Pfitzinger Reaction
-
In a suitable solvent such as ethanol, dissolve isatin and a carbonyl compound (e.g., pyruvic acid or an alpha-methylene ketone).
-
Add a base (e.g., potassium hydroxide) to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
Acidify the reaction mixture to precipitate the crude quinoline-4-carboxylic acid derivative.
-
Filter and purify the intermediate.
Step 2: Chlorination of the Quinoline-4-carboxylic acid
-
The 2-substituted-quinoline-4-carboxylic acid is chlorinated, potentially using a reagent like phosphorus oxychloride or thionyl chloride, to introduce the chloro group at the 2-position. Detailed conditions would require experimental optimization.
Step 3: Amidation
-
The resulting 2-chloro-4-quinolinecarboxylic acid is then converted to its acid chloride and reacted with N,N-diethylethylenediamine, following a similar procedure to Step 2 of Method 1.
Quantitative Data Summary
| Parameter | Method 1: From 2-Hydroxy-4-quinolinecarboxylic Acid | Method 2: Pfitzinger Reaction from Isatin (Proposed/Estimated) |
| Starting Materials | 2-Hydroxy-4-quinolinecarboxylic acid, Thionyl chloride, N,N-diethylethylenediamine, Toluene | Isatin, Carbonyl compound (e.g., pyruvic acid), Base (e.g., KOH), Chlorinating agent, N,N-diethylethylenediamine, Solvents |
| Key Intermediates | 2-chloro-4-quinolinecarbonyl chloride | 2-substituted-quinoline-4-carboxylic acid, 2-chloro-4-quinolinecarboxylic acid |
| Reaction Steps | 2 | 3 |
| Yield (Step 1) | ~88-91% (for acid chloride formation) | Highly variable depending on substrates (Estimated 60-80%) |
| Overall Yield | Not explicitly reported, estimated to be moderate to high | Not established, likely lower due to the multi-step nature |
| Reaction Time | Step 1: 2.5-3.5 hours; Step 2: Several hours | Step 1: Several hours; Step 2 & 3: Several hours each |
| Reaction Temperature | 50-80°C | Reflux temperatures, potentially higher for chlorination |
| Purity of Final Product | High, purification by washing and crystallization | Potentially requires more rigorous purification (e.g., column chromatography) |
Cost-Benefit Analysis
| Factor | Method 1: From 2-Hydroxy-4-quinolinecarboxylic Acid | Method 2: Pfitzinger Reaction from Isatin (Proposed) |
| Starting Material Cost | 2-Hydroxy-4-quinolinecarboxylic acid can be relatively expensive.[1][2][3][4] N,N-diethylethylenediamine is moderately priced.[5][6][7] | Isatin is a readily available and relatively inexpensive starting material.[8][9][10][11] The cost of the carbonyl co-reactant will vary. |
| Reagent & Solvent Cost | Thionyl chloride and toluene are common and relatively inexpensive. | Requires a base, a chlorinating agent, and various solvents, potentially increasing overall cost. |
| Process Complexity | A more straightforward two-step process. | A three-step process with potentially more complex purification of intermediates. |
| Scalability | Appears to be a scalable industrial process. | The Pfitzinger reaction is widely used, but the overall three-step process may be less efficient for large-scale production. |
| Time Efficiency | Potentially faster due to fewer reaction steps. | Likely more time-consuming due to the additional step and purification requirements. |
| Waste Generation | Generates waste from solvents and reagents. | May generate more waste due to the additional reaction and purification steps. |
| Overall Cost-Effectiveness | Higher starting material cost may be offset by higher overall yield and process efficiency. | Lower starting material cost, but this advantage may be negated by lower overall yield and increased processing costs. |
Conclusion
Method 1 , starting from 2-hydroxy-4-quinolinecarboxylic acid, presents a more direct and likely higher-yielding route to this compound. While the initial cost of the starting material may be higher, the efficiency of the two-step process could make it more cost-effective for large-scale production.
Method 2 , the proposed route via the Pfitzinger reaction, offers the advantage of utilizing a less expensive starting material, isatin. However, this method involves an additional step and the yields for each step would need to be optimized. This route may be more suitable for smaller-scale synthesis or for creating a library of analogues where the cost of the initial quinoline precursor is a significant factor.
For industrial applications where efficiency and high throughput are critical, Method 1 is the recommended approach. For research and development purposes, where flexibility and cost of starting materials are a primary concern, Method 2 provides a viable alternative that warrants further investigation and optimization.
Synthetic Pathway Diagrams
References
- 1. indiamart.com [indiamart.com]
- 2. 2-羟基喹啉-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2-Hydroxyquinoline-4-carboxylic acid | 15733-89-8 | FH44004 [biosynth.com]
- 5. cenmed.com [cenmed.com]
- 6. N,N-Diethylethylenediamine | 100-36-7 [chemicalbook.com]
- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 8. A12468.36 [thermofisher.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Isatin price,buy Isatin - chemicalbook [m.chemicalbook.com]
- 11. Isatin, 100 g, CAS No. 91-56-5 | Further Detection Reagents | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
A Structural Showdown: Comparing 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide with Precursors of Modern Anesthetics
For Immediate Release – A detailed guide offering a structural and physicochemical comparison of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the potent local anesthetic Dibucaine, with the foundational intermediates of other major local anesthetic classes.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data to inform discovery and synthesis programs.
Local anesthetics are broadly classified based on their intermediate chain into two main groups: amino amides and amino esters.[3] All share a common architecture: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[3][4][5] The structure of the initial intermediates dictates the final properties of the anesthetic, such as potency, duration of action, and metabolism.[3]
This guide compares the quinoline-based structure of the Dibucaine intermediate with the precursors for Lidocaine (an amide) and Procaine (an ester), highlighting the fundamental differences that define their respective anesthetic classes.
Structural and Physicochemical Comparison of Key Intermediates
The initial building blocks of local anesthetics showcase significant structural diversity, which is fundamental to the pharmacological profile of the final active molecule. The table below summarizes the key properties of the intermediates for Dibucaine, Lidocaine, and Procaine.
| Property | This compound (Dibucaine Intermediate) | 2,6-Dimethylaniline (Lidocaine Intermediate) | p-Aminobenzoic Acid (PABA) (Procaine Intermediate) |
| Molecular Formula | C₁₆H₂₀ClN₃O[1][2][6] | C₈H₁₁N | C₇H₇NO₂[7] |
| Molecular Weight | 305.8 g/mol [2] | 121.18 g/mol | 137.14 g/mol |
| Anesthetic Class | Amide | Amide | Ester |
| Aromatic Group | Quinoline Ring | Dimethyl-substituted Benzene Ring | Benzene Ring |
| Key Functional Groups | Carboxamide, Tertiary Amine, Chloro-substituent | Primary Amine, Two Methyl Groups | Primary Amine, Carboxylic Acid |
| Structural Role | Provides the bulky, lipophilic quinoline core and the pre-formed amide linkage and side-chain. | Serves as the lipophilic aromatic core onto which the amide linkage and hydrophilic amine are built.[8] | Acts as the aromatic core and provides the carboxyl group for esterification.[9] |
The most striking difference lies in the aromatic core. The Dibucaine intermediate features a large, bicyclic quinoline ring, contributing to the high lipid solubility and potency of the final drug. In contrast, the intermediates for Lidocaine and Procaine are based on simpler, single benzene rings.[10][11] Furthermore, this compound is a more advanced intermediate, already containing the complete side-chain and amide group, whereas 2,6-dimethylaniline and p-aminobenzoic acid are the initial aromatic building blocks.[10][12]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these intermediates. Below are generalized protocols for key experimental procedures.
Synthesis Protocols
1. Synthesis of this compound (Amidation Route)
This procedure involves the coupling of an activated carboxylic acid with an amine.
-
Activation: 2-Chloroquinoline-4-carboxylic acid is converted to its more reactive acid chloride derivative. This is typically achieved by refluxing with thionyl chloride (SOCl₂) in an inert solvent like toluene until the reaction is complete. The excess thionyl chloride is then removed under reduced pressure.
-
Amidation: The resulting 2-chloroquinoline-4-carbonyl chloride is dissolved in a suitable solvent (e.g., toluene).
-
Coupling: N,N-diethylethylenediamine is added to the solution, often with gentle heating. The nucleophilic amine of the diamine attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond and releasing HCl, which is neutralized by the excess amine or an added base.
-
Work-up and Purification: The reaction mixture is washed with water to remove salts. The organic layer is then dried, and the solvent is evaporated. The crude product is purified by crystallization to yield the final intermediate.
2. Synthesis of 2,6-Dimethylaniline (Amination of Phenol Route)
This method converts a phenol to its corresponding aniline.[13]
-
Reaction Setup: 2,6-dimethylphenol, a hydrogen transfer catalyst (e.g., palladium on carbon), water, and a cyclohexanone are placed in a high-pressure reaction vessel.[13]
-
Amination: The vessel is charged with ammonia and pressurized with hydrogen.[13]
-
Heating: The mixture is heated to 200–400°C with stirring for several hours. Under these conditions, the hydroxy group is substituted by an amino group.[13]
-
Isolation: After cooling, the reaction mixture is diluted with a solvent like benzene and filtered to remove the catalyst. The product is then isolated and purified by distillation.[13]
3. Synthesis of p-Aminobenzoic Acid (PABA) (Reduction of Nitro Compound)
A common industrial method involves the reduction of a nitro group.[7][10]
-
Reaction Setup: p-Nitrobenzoic acid is added to an autoclave with water, a solvent such as tetrahydrofuran, and a hydrogenation catalyst (e.g., Raney nickel).[14]
-
Hydrogenation: The vessel is purged with nitrogen, then filled with hydrogen gas to a specific pressure (e.g., 0.9±0.1MPa).[14]
-
Heating: The mixture is heated (e.g., to 100°C) and stirred for several hours until the reduction of the nitro group to a primary amine is complete.[14]
-
Purification: The catalyst is removed by filtration. The resulting solution is often treated with activated carbon to remove impurities, then cooled to crystallize the p-aminobenzoic acid product, which is collected by filtration and dried.[14]
Structural Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
-
Protocol:
-
Sample Preparation: Dissolve 5-20 mg of the purified intermediate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15]
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) can be run to determine proton-proton couplings.[16]
-
Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the connectivity and arrangement of atoms in the molecule.[16][17]
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.[18]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for these polar molecules.[18]
-
Data Acquisition: Acquire the mass spectrum. The parent ion peak (M+H)⁺ will confirm the molecular weight. Tandem MS (MS/MS) can be performed to fragment the ion and analyze its constituent parts for further structural confirmation.[19]
-
Analysis: Compare the observed molecular weight with the calculated theoretical mass. Analyze the fragmentation pattern to verify the presence of key structural motifs.[19]
-
3. Single-Crystal X-ray Crystallography
-
Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[20][21]
-
Protocol:
-
Crystal Growth: Grow a single, high-quality crystal of the intermediate, typically by slow evaporation of a saturated solution or by vapor diffusion. The crystal should be >0.1 mm in all dimensions.[22]
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer.[22] An intense, monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[22][23]
-
Structure Solution and Refinement: The diffraction data is processed computationally to generate an electron density map. From this map, the positions of the atoms are determined and the structure is refined to produce a final, detailed 3D model of the molecule.
-
Visualizing Synthesis and Mechanism
To better illustrate the relationships and processes described, the following diagrams are provided.
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound [lgcstandards.com]
- 7. nbinno.com [nbinno.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. nbinno.com [nbinno.com]
- 10. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
- 12. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 13. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 14. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. m.youtube.com [m.youtube.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. scribd.com [scribd.com]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. excillum.com [excillum.com]
- 21. rigaku.com [rigaku.com]
- 22. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 23. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Assessing the Novelty of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in the quinoline scaffold, a privileged structure in medicinal chemistry. Among these, 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide has served as a crucial intermediate in the synthesis of local anesthetics like Dibucaine.[1] This guide provides a comparative assessment of new analogs of this quinolinecarboxamide, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on a comprehensive review of available scientific literature, summarizing key performance indicators and experimental methodologies to aid in the evaluation of their novelty and therapeutic potential.
I. Comparative Analysis of Biological Activity
While direct comparative studies on a systematic series of novel this compound analogs are limited in the public domain, we can infer structure-activity relationships (SAR) from studies on related quinolinecarboxamide derivatives. The following tables summarize hypothetical yet representative data based on published findings for analogous compounds to illustrate how structural modifications could impact biological activity.
Table 1: Comparative Anticancer Activity of 2-chloro-4-quinolinecarboxamide Analogs
| Compound ID | R (Substitution on Amide Nitrogen) | Target Cell Line | IC50 (µM) |
| Parent | -CH₂CH₂N(CH₂CH₃)₂ | MCF-7 (Breast) | [Hypothetical Data] |
| Analog A | -CH₂CH₂N(CH₃)₂ | MCF-7 (Breast) | [Hypothetical Data] |
| Analog B | -CH₂CH₂-piperidine | MCF-7 (Breast) | [Hypothetical Data] |
| Analog C | -CH₂CH₂-morpholine | MCF-7 (Breast) | [Hypothetical Data] |
| Analog D | -(p-fluorophenyl) | MDA-MB-231 (Breast) | [Hypothetical Data] |
| Analog E | -(p-methoxyphenyl) | MDA-MB-231 (Breast) | [Hypothetical Data] |
Table 2: Comparative Antimicrobial Activity of 2-chloro-4-quinolinecarboxamide Analogs
| Compound ID | R (Substitution on Amide Nitrogen) | Bacterial Strain | MIC (µg/mL) |
| Parent | -CH₂CH₂N(CH₂CH₃)₂ | S. aureus | [Hypothetical Data] |
| Analog F | -phenyl | S. aureus | [Hypothetical Data] |
| Analog G | -(4-chlorophenyl) | S. aureus | [Hypothetical Data] |
| Analog H | -(4-methylphenyl) | E. coli | [Hypothetical Data] |
| Analog I | -(4-nitrophenyl) | E. coli | [Hypothetical Data] |
Note: The data in this table is hypothetical. The antimicrobial activity of quinoline derivatives is influenced by the nature and position of substituents.
II. Structure-Activity Relationships (SAR)
Based on the broader class of quinolinecarboxamides, several SAR observations can be made to guide the assessment of novel analogs:
-
Amide Side Chain: The nature of the substituent on the amide nitrogen is critical for biological activity. Variations in the length of the alkyl chain, the nature of the terminal amino group (e.g., diethylamino, dimethylamino, piperidino, morpholino), and the introduction of aromatic or heteroaromatic rings can significantly modulate potency and selectivity.
-
Substitution at the 2-position: The chloro group at the 2-position is a key feature. Its replacement with other halogens (e.g., fluorine, bromine) or other functional groups would likely have a profound impact on the electronic properties of the quinoline ring and, consequently, its interaction with biological targets.
-
Substitution on the Quinoline Ring: Modifications at other positions of the quinoline nucleus (e.g., positions 6, 7, or 8) with electron-donating or electron-withdrawing groups can influence the overall lipophilicity, and pharmacokinetic properties of the molecule, thereby affecting its biological activity.
III. Experimental Protocols
To ensure reproducibility and facilitate the comparison of new analogs, detailed experimental protocols are crucial. Below are generalized methodologies for the synthesis and biological evaluation of this compound analogs, based on established procedures for similar compounds.
A. General Synthesis of 2-chloro-4-quinolinecarboxamide Analogs
The synthesis of the target analogs typically starts from 2-chloroquinoline-4-carboxylic acid.
Step 1: Activation of the Carboxylic Acid
2-chloroquinoline-4-carboxylic acid is converted to its more reactive acid chloride.
-
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Procedure: A mixture of 2-chloroquinoline-4-carboxylic acid and the chlorinating agent in the appropriate solvent is refluxed until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-chloroquinoline-4-carbonyl chloride.
Step 2: Amide Bond Formation
The crude acid chloride is then reacted with the desired amine to form the corresponding carboxamide.
-
Reagents: The appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine, piperidine, morpholine, substituted anilines).
-
Base: Triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction.
-
Solvent: Anhydrous DCM, chloroform, or THF.
-
Procedure: The amine and base are dissolved in the solvent and cooled in an ice bath. A solution of 2-chloroquinoline-4-carbonyl chloride in the same solvent is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The product is isolated by washing the reaction mixture with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
B. In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized analogs against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for another few hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
C. In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the analogs against various bacterial strains can be determined using the broth microdilution method.
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Procedure:
-
Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized bacterial suspension.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
IV. Signaling Pathways
The biological activity of quinoline derivatives often stems from their interaction with key cellular signaling pathways. For anticancer activity, potential mechanisms include the inhibition of topoisomerases, protein kinases, and human dihydroorotate dehydrogenase. The quinoline ring can also intercalate with DNA, disrupting replication and transcription processes.[1]
V. Conclusion
The novelty of new this compound analogs lies in the specific structural modifications and the resulting biological activity profile. A systematic approach to analog design, coupled with robust biological evaluation and detailed mechanistic studies, is essential for identifying promising new therapeutic candidates. This guide provides a framework for the comparative assessment of such analogs, emphasizing the importance of quantitative data and standardized experimental protocols. Researchers are encouraged to build upon this foundation by conducting focused studies to generate the specific comparative data needed to fully elucidate the therapeutic potential of this promising class of compounds.
References
peer-reviewed methods for the characterization of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peer-reviewed methods for the characterization of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the local anesthetic Dibucaine and also known as Cinchocaine EP Impurity A. The following sections detail the experimental protocols and data for the principal analytical techniques used to identify and assess the purity of this compound.
Introduction
This compound (CAS: 87864-14-0, Molecular Formula: C₁₆H₂₀ClN₃O, Molecular Weight: 305.80 g/mol ) is a synthetic quinoline derivative. Its primary significance lies in its role as a direct precursor to Dibucaine, a potent and long-acting local anesthetic.[1] As an impurity in the final drug product, its detection and quantification are crucial for quality control in pharmaceutical manufacturing. This guide outlines the standard methods for its characterization, providing a framework for researchers and quality control analysts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 87864-14-0 | [2] |
| Molecular Formula | C₁₆H₂₀ClN₃O | [2] |
| Molecular Weight | 305.80 g/mol | [3] |
| Appearance | Off-White to Pale Yellow Solid | [3][4] |
| Melting Point | 65-67 °C | [3] |
| Boiling Point | 470.5±40.0 °C (Predicted) | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A typical purity specification for this compound is not less than 95.00% by HPLC area percentage.[5]
Illustrative HPLC Protocol
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve related impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detector | UV-Vis Detector, wavelength set to the absorption maximum of the quinoline chromophore (typically in the range of 230-280 nm). |
| Injection Volume | 10-20 µL |
| Sample Preparation | The sample should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent. |
Workflow for HPLC Analysis
Caption: A typical workflow for the purity assessment of this compound by HPLC.
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. While a publicly available, peer-reviewed spectrum for this specific compound is not available, the expected chemical shifts can be predicted based on its structure.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the protons on the quinoline ring, the diethylaminoethyl side chain, and the amide proton.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbons of the quinoline ring, the carboxamide group, and the diethylaminoethyl moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C=O Stretch (Amide) | 1630 - 1680 |
| C=N Stretch (Quinoline) | 1500 - 1600 |
| C-Cl Stretch | 600 - 800 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): For C₁₆H₂₀ClN₃O, the expected monoisotopic mass is approximately 305.13. The mass spectrum should show a characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Fragmentation: Common fragmentation pathways would likely involve cleavage of the amide bond and the diethylaminoethyl side chain.
Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the structural characterization of this compound using spectroscopic methods.
Comparison with Alternative Methods
While HPLC, NMR, IR, and MS are the standard methods for the characterization of this compound, other techniques could be employed for specific purposes.
| Technique | Application | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Rapid purity assessment and reaction monitoring. | Simple, fast, and inexpensive. | Not quantitative, lower resolution than HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities. | High sensitivity and provides structural information. | The target compound may have low volatility, requiring derivatization. |
| Capillary Electrophoresis (CE) | Purity and impurity profiling. | High efficiency and resolution, requires small sample volumes. | Can be less robust than HPLC for routine quality control. |
Conclusion
The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for purity determination, while NMR, IR, and Mass Spectrometry are indispensable for confirming the compound's identity and structure. The experimental protocols and workflows presented in this guide provide a solid foundation for researchers and analysts involved in the synthesis and quality control of this important pharmaceutical intermediate. For regulatory purposes, it is essential to use validated analytical methods and certified reference standards.
References
A Comparative Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Synthesis, Efficacy, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key chemical intermediate, and contextualizes its primary application within the field of local anesthetics. We present a comparative overview of the final product derived from this intermediate, Dibucaine, alongside other commonly used local anesthetics, supported by experimental data. Detailed experimental protocols and relevant signaling pathways are also provided to support further research and development.
Overview of this compound
This compound, also known as Desbutoxy 2-Chloro Dibucaine, is a quinoline-based carboxamide derivative.[1][2] Its primary and most well-established application is as a critical intermediate in the synthesis of Dibucaine (Cinchocaine), a potent, long-acting local anesthetic.[1] The molecular structure, featuring a quinoline ring, a carboxamide functional group, and a diethylaminoethyl side chain, is fundamental to its reactivity in the synthesis of Dibucaine.
While its role as a synthetic intermediate is its main application, the quinoline scaffold present in this compound suggests potential for broader biological activity. Research into quinoline derivatives has revealed a wide spectrum of pharmacological effects, including antimicrobial and anticancer properties.[1] The proposed mechanism for these activities often involves the intercalation of the quinoline ring into DNA, which can disrupt DNA replication and transcription processes, ultimately leading to cell death.[1] However, specific experimental data quantifying the antimicrobial or anticancer efficacy of this compound itself is not extensively available in the public domain.
Comparative Analysis of Local Anesthetics
To provide a practical context for the utility of this compound, we present a comparison of its final synthetic product, Dibucaine, with other widely used local anesthetics: Lidocaine and Bupivacaine. The data presented below is a summary of typical findings from various clinical and preclinical studies.
| Feature | Dibucaine | Lidocaine | Bupivacaine |
| Potency | High | Intermediate | High |
| Onset of Action | Slow | Fast (<2 minutes) | Slow (5 minutes) |
| Duration of Action | Long (3-7 hours with epinephrine) | Short (1-2 hours) | Long (2-4 hours) |
| Primary Clinical Use | Topical and spinal anesthesia | Infiltration, nerve block, topical anesthesia | Infiltration, nerve block, epidural anesthesia |
Note: Onset and duration of action can be influenced by factors such as dosage, administration site, and the presence of vasoconstrictors like epinephrine.[3]
Experimental Protocols
Synthesis of Dibucaine via this compound
This protocol outlines the synthesis of Dibucaine, highlighting the role of this compound as a key intermediate.
Step 1: Synthesis of 2-chloro-4-quinolinecarboxylic acid chloride 2-Hydroxy-4-quinolinecarboxylic acid is reacted with thionyl chloride in toluene. The mixture is heated to 50-70°C for 2.5-3.5 hours. After the reaction, the solvent and excess thionyl chloride are removed under reduced pressure to yield 2-chloro-4-quinolinecarboxylic acid chloride.[4]
Step 2: Synthesis of this compound The 2-chloro-4-quinolinecarboxylic acid chloride is dissolved in toluene, and N,N-diethylethylenediamine is added.[4][5] The mixture is heated to 60-80°C until the reaction is complete.[4] The resulting solution is washed with water and saturated brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound.[4]
Step 3: Synthesis of Dibucaine Metallic sodium is dissolved in butanol under a nitrogen atmosphere. The this compound is then added, and the mixture is refluxed for 4-8 hours. After cooling, water is added to separate the layers. The organic layer is dried and concentrated to yield Dibucaine.[4]
Evaluation of Local Anesthetic Efficacy
This protocol provides a general framework for assessing the efficacy of a topical local anesthetic, which can be adapted for compounds like Dibucaine.
Objective: To evaluate the onset, duration, and magnitude of local anesthesia.
Method: A double-blind, placebo-controlled, randomized crossover study design is often employed.[6]
Procedure:
-
Subject Recruitment: A cohort of healthy volunteers is recruited. Exclusion criteria may include allergies to local anesthetics, skin conditions at the application site, and pregnancy.[6]
-
Baseline Sensory Testing: Quantitative Sensory Testing (QST) is performed at the target site (e.g., mucogingival fold) before application of the anesthetic. This may include measuring pain thresholds to mechanical and thermal stimuli.[6]
-
Anesthetic Application: A standardized amount of the anesthetic gel or a placebo is applied to the target area.[6]
-
Post-application Sensory Testing: QST is repeated at predefined intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) to determine the onset and duration of the anesthetic effect.[6]
-
Data Analysis: Changes in pain thresholds from baseline are compared between the active and placebo groups to determine the efficacy of the anesthetic.
Potential Signaling Pathway: DNA Damage-Induced Apoptosis
The quinoline structure present in this compound and other similar compounds has been associated with anticancer activity through DNA intercalation. This action can trigger a cascade of cellular events leading to programmed cell death, or apoptosis. One of the key pathways initiated by DNA damage is the intrinsic apoptotic pathway.
Mechanism:
-
DNA Damage Recognition: DNA intercalating agents can cause physical damage to the DNA double helix, which is recognized by cellular surveillance proteins.
-
p53 Activation: The tumor suppressor protein p53 is often activated in response to DNA damage.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated p53 can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak), which leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[7]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.[7]
-
Caspase Activation: The apoptosome activates caspase-9, an initiator caspase. Caspase-9 then cleaves and activates effector caspases, such as caspase-3.[8]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]
Conclusion
This compound is a valuable intermediate in the synthesis of the potent local anesthetic, Dibucaine. While the quinoline scaffold suggests the potential for other biological activities, such as anticancer and antimicrobial effects, further research is required to fully elucidate and quantify these properties for this specific compound. The comparative data on local anesthetics highlights the trade-offs between onset and duration of action, which are critical considerations in clinical applications. The provided experimental protocols and signaling pathway diagrams offer a framework for future investigation into this and related quinolinecarboxamide derivatives.
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. The synthetic methods of Dibucaine hydrochloride_Chemicalbook [chemicalbook.com]
- 6. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safe Disposal of 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a quinoline-based carboxamide derivative.[1] Due to the absence of specific regulatory disposal information for this compound, the following procedures are based on general best practices for the disposal of hazardous quinoline derivatives and other chemical waste.
I. Chemical and Physical Properties
A thorough understanding of the chemical's properties is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₆H₂₀ClN₃O |
| Molecular Weight | 305.80 g/mol [1][2][3] |
| Appearance | Solid[2], Off-White Solid[4] |
| Purity | >95% (HPLC)[1] |
| CAS Number | 87864-14-0[1][2][3] |
| Known Incompatibilities | Strong oxidizing agents, Strong bases[5] |
As this compound is a quinoline derivative, it should be treated as potentially harmful to aquatic life.[6][7]
II. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling fine powders that could become airborne.
III. Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as a chlorinated organic compound and a quinoline derivative.
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.[5]
Step 2: Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and sealable container made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
Chemical Name: "this compound"
-
CAS Number: "87864-14-0"
-
Primary Hazards (e.g., "Toxic," "Irritant")
-
Accumulation Start Date
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste. Ensure it is away from heat sources and direct sunlight.
Step 3: Professional Disposal
-
Engage a Licensed Professional: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.
-
Follow Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. These regulations will dictate the approved disposal methods.[8]
-
Documentation: Maintain a record of all disposed chemicals, including the name, quantity, and date of disposal.
Step 4: Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Approved Disposal Methods for Quinoline Derivatives
While specific methods for this compound are not detailed, the following are common and approved disposal methods for quinoline-based hazardous waste:
-
Incineration: High-temperature incineration in a specialized facility is a common and effective method for destroying organic chemical waste.[8][9] The incinerator must be equipped with afterburners and scrubbers to ensure complete combustion and to neutralize harmful emissions.[9]
-
Chemical Treatment: In some cases, chemical treatment processes such as oxidation or reduction can be used to convert the hazardous compound into less toxic substances.[8] This method requires significant chemical expertise and should only be performed by trained professionals in a controlled environment.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
- 1. This compound | 87864-14-0 | Benchchem [benchchem.com]
- 2. 4-Quinolinecarboxamide, 2-chloro-N-[2-(diethylamino)ethyl]- [cymitquimica.com]
- 3. 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide [cymitquimica.com]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. biosynce.com [biosynce.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Operational Guide for 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide (CAS No. 87864-14-0). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE varies depending on the specific laboratory operation being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Double-gloving with nitrile gloves | Fully buttoned lab coat | Use of a chemical fume hood is required. |
| Chemical Reactions and Purifications | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat | Operations must be conducted within a certified chemical fume hood. |
| Handling Solid Compound | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Fully buttoned lab coat | N95 or higher-level respirator if outside a fume hood (not recommended). |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | A self-contained breathing apparatus (SCBA) may be necessary for large spills. |
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Acute Oral Toxicity | May be harmful or fatal if swallowed. | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye damage. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][2] |
| Inhalation Toxicity | May be harmful if inhaled and may cause respiratory irritation. | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Suspected Genetic Defects | May be suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[1][2].
-
Avoid contact with skin, eyes, and clothing[4].
-
Avoid the formation of dust and aerosols[4].
-
Wash hands thoroughly after handling[1].
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[2].
-
Store away from incompatible materials such as strong oxidizing agents and strong bases[2].
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. All waste must be placed in clearly labeled, sealed containers.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as chemical waste.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways[1][4].
Visual Guides
The following diagrams illustrate key workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
